molecular formula C9H13NO2 B2522383 (S)-2-Amino-2-(3-methoxyphenyl)ethanol CAS No. 1213016-49-9

(S)-2-Amino-2-(3-methoxyphenyl)ethanol

Cat. No.: B2522383
CAS No.: 1213016-49-9
M. Wt: 167.208
InChI Key: HAHLSZOSVFWLMM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 1213016-49-9) is a chiral amino alcohol derivative of high interest in medicinal chemistry and organic synthesis. This compound features a methoxyphenyl group and ethanolamine backbone, serving as a versatile synthetic intermediate or building block for the development of more complex molecules . Compounds with structurally similar methoxyphenyl-ethanolamine scaffolds have been identified as key precursors in the synthesis of novel chemical libraries for pharmacological screening . For instance, research on analogs like 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol demonstrates its use in creating Schiff bases and thiazolidinone derivatives, which have shown promising in vitro antimicrobial and antitubercular activities against strains such as Mycobacterium tuberculosis H37Rv . This suggests the potential value of (S)-2-Amino-2-(3-methoxyphenyl)ethanol as a starting point in developing new therapeutic agents. The chiral nature of this molecule also makes it valuable for studying stereoselective reactions and for the synthesis of enantiomerically pure compounds. It is commonly used in research settings, including solid-phase peptide synthesis (SPPS) and other synthetic methodologies that are fundamental to drug discovery and development . The product is provided with a guaranteed purity of 97% and should be stored sealed in a dry, room-temperature environment to maintain stability . This chemical is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLSZOSVFWLMM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-Amino-2-(3-methoxyphenyl)ethanol CAS 1213016-49-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (S)-2-Amino-2-(3-methoxyphenyl)ethanol

As a Senior Application Scientist in chemical development, selecting the right chiral building blocks and synthetic methodologies is the cornerstone of robust drug discovery. (S)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS 1213016-49-9) is a highly versatile, unnatural chiral arylglycinol[1]. While (S)-phenylglycinol is a staple in asymmetric synthesis, the introduction of a meta-methoxy group provides a critical electronic and steric handle. In medicinal chemistry, this methoxy moiety can occupy specific hydrophobic receptor pockets or serve as a synthetic linchpin for late-stage functionalization (e.g., demethylation to a phenol via BBr₃).

This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its applications in asymmetric synthesis.

Physicochemical Profiling

Understanding the physical parameters of (S)-2-Amino-2-(3-methoxyphenyl)ethanol is essential for downstream purification and formulation. The compound exists as a solid at room temperature and possesses a polar surface area indicative of good aqueous solubility and hydrogen-bonding capacity[1][2].

Table 1: Key Physicochemical Properties

PropertyValueSource / Method
IUPAC Name (2S)-2-amino-2-(3-methoxyphenyl)ethanolComputed by LexiChem[1]
CAS Number 1213016-49-9Depositor-Supplied[1][3]
Molecular Formula C₉H₁₃NO₂PubChem 2.1[1]
Molecular Weight 167.20 g/mol PubChem 2.1[1][3]
Topological Polar Surface Area (TPSA) 55.5 ŲCactvs 3.4.6.11[1]
XLogP3 0.5XLogP3 3.0[1][3]
Density 1.1 ± 0.1 g/cm³Experimental Estimate[4]
Boiling Point 325.4 ± 32.0 °C at 760 mmHgExperimental Estimate[4]
Flash Point 150.6 ± 25.1 °CExperimental Estimate[4]

Synthetic Methodology & Mechanistic Causality

The synthesis of chiral amino alcohols from their corresponding amino acids is a fundamental transformation. While Lithium Aluminum Hydride (LiAlH₄) is a traditional reductant, it is highly pyrophoric, expensive, and can occasionally cause partial racemization or over-reduction in sensitive substrates[5].

The Causality of Reagent Selection: To maintain strict stereochemical fidelity (enantiomeric excess >99%), we utilize the NaBH₄/I₂ reduction system pioneered by Periasamy () and adapted for amino acids by McKennon and Meyers ()[5][6]. The addition of iodine to sodium borohydride in THF generates borane (


) in situ. Borane is a highly chemoselective electrophilic reducing agent that coordinates with the electron-rich carboxylic acid oxygen, facilitating rapid reduction without enolizing the alpha-carbon. This completely prevents the racemization of the delicate (S)-stereocenter[5].
Self-Validating Experimental Protocol

Scale: 100 mmol. All glassware must be oven-dried.

  • Reagent Preparation: Suspend Sodium Borohydride (

    
    , 2.4 equiv, 240 mmol) in 150 mL of anhydrous THF in a 3-neck round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
    
  • Substrate Addition: Add (S)-2-amino-2-(3-methoxyphenyl)acetic acid (1.0 equiv, 100 mmol) in one portion. Stir for 15 minutes.

  • In Situ Activation: Dissolve Iodine (

    
    , 1.0 equiv, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes.
    
    • Causality: Slow addition is critical. The reaction between

      
       and 
      
      
      
      vigorously evolves
      
      
      gas. Controlling the addition rate prevents thermal runaway.
  • Reduction: Once gas evolution ceases, equip the flask with a reflux condenser and heat to 65 °C for 14 hours[5].

    • In-Process Control (IPC) 1: Monitor via LC-MS. The reaction is complete when the mass of the starting amino acid is fully consumed.

  • Quench: Cool the mixture to 0 °C. Cautiously add Methanol (30 mL) dropwise until effervescence stops.

    • Causality: Methanol destroys excess borane, converting it to volatile trimethyl borate.

  • Boron-Complex Hydrolysis: Concentrate the mixture in vacuo. The resulting white paste is a stable boron-nitrogen complex. Add 20% (w/w) aqueous KOH (100 mL) and stir vigorously at room temperature for 6 hours[5].

    • IPC 2: Verify the aqueous layer pH is >12. Strong base is mandatory to break the B-N coordinate bonds and liberate the free amino alcohol.

  • Isolation: Extract the aqueous layer with Dichloromethane (4 × 75 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield (S)-2-Amino-2-(3-methoxyphenyl)ethanol as a viscous oil that solidifies upon standing[5].
    

SynthesisWorkflow SM (S)-3-Methoxyphenylglycine Starting Material Reagent NaBH4 in THF (Suspension, 0 °C) SM->Reagent Activation I2 Addition (In situ BH3 generation) Reagent->Activation Reaction Reflux (14 h) Reduction of COOH Activation->Reaction Quench MeOH Quench & KOH Workup Reaction->Quench Product (S)-2-Amino-2-(3-methoxyphenyl)ethanol Target Compound Quench->Product

Workflow for the chemoselective reduction of (S)-3-methoxyphenylglycine using NaBH4/I2.

Applications in Drug Development & Asymmetric Synthesis

The 1,2-amino alcohol motif is a privileged scaffold. (S)-2-Amino-2-(3-methoxyphenyl)ethanol serves three primary roles in advanced chemical development:

  • Chiral Auxiliaries (Evans & Meyers Types): Reaction of this amino alcohol with phosgene or diethyl carbonate yields a chiral oxazolidinone. Compared to standard Evans auxiliaries (like those derived from valine or standard phenylglycine), the 3-methoxyphenyl group provides unique

    
    -stacking interactions that can drastically alter the facial selectivity during asymmetric alkylations or aldol condensations.
    
  • Pharmacophore Building Blocks: The 2-amino-1-arylethanol substructure is the defining pharmacophore of

    
    -adrenergic receptor agonists (e.g., asthma therapeutics and cardiovascular drugs). The meta-methoxy group is often utilized to mimic the phenolic hydroxyls of endogenous catecholamines.
    
  • Chiral Ligands: Condensation with salicylaldehyde derivatives yields chiral Schiff base ligands, which, upon complexation with transition metals (e.g., Cu, Mn), form highly effective catalysts for asymmetric epoxidations and cyclopropanations.

Applications Core (S)-2-Amino-2-(3-methoxyphenyl)ethanol Auxiliary Chiral Oxazolidinones (Evans Auxiliaries) Core->Auxiliary Phosgene / Base Lactams Bicyclic Lactams (Meyers Auxiliaries) Core->Lactams Keto-acids Pharma Pharmacophore Building Block (e.g., CNS, Beta-agonists) Core->Pharma N-Alkylation Ligands Chiral Ligands (Asymmetric Catalysis) Core->Ligands Condensation

Key synthetic applications of (S)-2-amino-2-(3-methoxyphenyl)ethanol in chemical development.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • Chiral Purity (HPLC): Enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Daicel Chiralcel OD-H column; Hexane/Isopropanol mobile phase). The target ee should be >99%.

  • Specific Rotation (

    
    ):  Measure the optical rotation in standard solvent (e.g., 
    
    
    
    ,
    
    
    ) to cross-reference against literature values of the (S)-enantiomer, ensuring no inversion or racemization occurred.
  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic ABX system of the diastereotopic methylene protons adjacent to the hydroxyl group (approx. 3.5–3.8 ppm), the benzylic methine proton (approx. 4.0 ppm), and the distinct singlet of the methoxy group (3.80 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol" PubChem. Available at:[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571. Available at:[Link]

  • Bhaskar Kanth, J. V., & Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry, 1991, 56(20), 5964-5965. Available at:[Link]

  • Chemsrc. "(S)-b-Amino-3-Methoxy-benzeneethanol Chemical & Physical Properties" Chemsrc Database. Available at:[Link]

Sources

Technical Monograph: 3-Methoxy Phenylglycinol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The Strategic Value of the 3-Methoxy Motif

In the landscape of chiral building blocks, 3-methoxy phenylglycinol (specifically (R)- or (S)-2-amino-2-(3-methoxyphenyl)ethanol) occupies a critical niche. While unsubstituted phenylglycinol is a staple chiral auxiliary, the 3-methoxy variant offers distinct electronic and steric advantages.

For drug developers, this molecule serves two primary functions:

  • Pharmacophore Precursor: It provides the direct phenylethanolamine backbone essential for adrenergic agonists (e.g., Phenylephrine analogues) and

    
    -blockers . The methoxy group acts as a robust "masked" hydroxyl, improving lipophilicity (LogP) during synthesis before late-stage demethylation.
    
  • Tunable Chiral Auxiliary: In asymmetric synthesis, the electron-donating methoxy group (

    
    ) at the meta position alters the Lewis basicity of the amino alcohol, influencing the diastereoselectivity of metal-mediated reactions compared to the unsubstituted parent.
    

This guide details the structural properties, validated synthetic routes, and quality control protocols required to utilize this building block effectively.

Structural Architecture & Stereochemistry

Chemical Identity[1]
  • IUPAC Name: 2-amino-2-(3-methoxyphenyl)ethanol[1]

  • CAS Number: 763080-04-2 (R-isomer) | 1213016-49-9 (S-isomer)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.21 g/mol

Electronic & Steric Considerations

The 3-methoxy substituent is not merely decorative; it fundamentally alters the reactivity profile:

  • Electronic Effect: The methoxy group exerts an inductive electron-withdrawing effect (-I) but a mesomeric electron-donating effect (+M). At the meta position, the resonance effect is less pronounced on the benzylic carbon than at the para position, but it still increases electron density relative to the halogenated analogues.

  • Chelation Potential: In metal-catalyzed asymmetric induction, the methoxy oxygen can serve as a secondary weak coordination site, potentially creating a "bidentate-like" environment that rigidifies the transition state.

Strategic Synthesis: Validated Protocols

We present two routes: a Scalable Chemical Route (via Strecker) for bulk preparation and a Biocatalytic Route for high enantiomeric excess (ee) requirements.

Route A: The Modified Strecker-Reduction Workflow (Chemical)

This is the industry-standard approach for generating the racemic amino acid followed by resolution and reduction.

Step 1: Strecker Synthesis
  • Precursor: 3-Methoxybenzaldehyde.

  • Reagents:

    
    , 
    
    
    
    , Methanol/Ammonia.
  • Mechanism: Formation of the aminonitrile followed by acid hydrolysis (

    
    ) yields 3-methoxyphenylglycine .
    
Step 2: Chemical Resolution
  • Resolving Agent: (+)-Tartaric acid or Camphorsulfonic acid (CSA).

  • Process: Formation of diastereomeric salts.[] The 3-methoxy group often aids crystallization kinetics compared to the unsubstituted variant.

  • Checkpoint: Recrystallize until constant optical rotation is achieved.

Step 3: Reduction to Amino Alcohol
  • Reagent:

    
     (generated in situ borane) or 
    
    
    
    .
  • Protocol Note: The carboxylic acid is reduced to the primary alcohol.[3]

Route B: Biocatalytic Kinetic Resolution (Green Chemistry)

For applications requiring


 ee, enzymatic resolution is superior.
  • Substrate: Racemic 3-methoxy phenylglycinol (or its ester).

  • Biocatalyst: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

  • Mechanism: The lipase selectively acylates the (R)-enantiomer, leaving the (S)-alcohol free.

  • Separation: The resulting amide and free amine are easily separated via acid-base extraction.

Visualization: Synthesis Workflow

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde Aminonitrile Aminonitrile Intermediate Aldehyde->Aminonitrile Strecker (KCN, NH4Cl) RacemicAA Racemic 3-OMe-Phenylglycine Aminonitrile->RacemicAA Hydrolysis (HCl) Resolution Chiral Resolution (Tartaric Acid) RacemicAA->Resolution Salt Formation PureAA (R)-3-OMe-Phenylglycine Resolution->PureAA Crystallization Reduction Reduction (LiAlH4 or NaBH4/I2) PureAA->Reduction Reduction FinalProduct (R)-3-Methoxy Phenylglycinol Reduction->FinalProduct Workup

Figure 1: Step-wise synthetic pathway from aldehyde precursor to chiral amino alcohol.[1][4]

Detailed Experimental Protocol: Reduction Step

This protocol focuses on the critical reduction of the amino acid to the alcohol, a step prone to racemization if not controlled.

Safety Warning:


 is pyrophoric. Perform under inert atmosphere (

or Ar).
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvation: Charge flask with anhydrous THF (10 mL/g of substrate). Add

    
     (2.5 equivalents) carefully at 0°C.
    
  • Addition: Add solid (R)-3-methoxyphenylglycine in small portions over 30 minutes. Crucial: Maintain temperature

    
     to prevent side reactions.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Eluent:

    
     80:20:1).
    
  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL 
      
      
      
      (where
      
      
      = g of
      
      
      ).
    • Add

      
       mL 15% 
      
      
      
      .
    • Add

      
       mL 
      
      
      
      .
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    

Applications in Drug Discovery[3][6]

The "Masked Phenol" Strategy in Adrenergic Agonists

The 3-methoxy group is a strategic placeholder for the 3-hydroxyl group found in potent adrenergic agonists like Phenylephrine and Etilefrine .

  • Why use the Methoxy form?

    • Stability: Phenols are prone to oxidation (quinones). The methoxy ether is oxidatively stable during multi-step synthesis.

    • Lipophilicity: The methoxy group increases LogP, facilitating purification and handling in organic solvents.

    • Deprotection: The final step involves demethylation using

      
       or 
      
      
      
      , revealing the active pharmacophore.
Chiral Auxiliaries (Oxazolidinones)

Reacting 3-methoxy phenylglycinol with diethyl carbonate or phosgene equivalents yields 4-(3-methoxyphenyl)-2-oxazolidinone .

  • Utility: These auxiliaries induce stereochemistry in alkylation and aldol reactions.

  • Advantage: The 3-methoxy group alters the crystallinity of the acylated derivatives, often making diastereomer separation via crystallization easier than with the phenyl or benzyl analogues.

Visualization: Drug Discovery Utility

DrugApplication cluster_0 Pathway A: Adrenergic Agonists cluster_1 Pathway B: Chiral Auxiliary Glycinol 3-Methoxy Phenylglycinol (Building Block) Alkylation N-Alkylation (e.g., with alkyl halide) Glycinol->Alkylation Cyclization Cyclization (Phosgene/Carbonate) Glycinol->Cyclization MaskedDrug Methoxy-Intermediate (High Stability) Alkylation->MaskedDrug Demethylation Demethylation (BBr3) MaskedDrug->Demethylation ActiveDrug Active Phenol Drug (e.g., Etilefrine Analogue) Demethylation->ActiveDrug Auxiliary Oxazolidinone Auxiliary Cyclization->Auxiliary AsymRxn Asymmetric Alkylation/Aldol Auxiliary->AsymRxn

Figure 2: Divergent utility in pharmacophore synthesis vs. auxiliary design.

Analytical Characterization & Quality Control

To ensure the integrity of the chiral building block, the following specifications must be met.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV @ 220 nm (Absorption of the benzene ring).

  • Acceptance Criteria: ee

    
    .
    
Chemical Purity Data (Typical)
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 78–82°C (Varies by salt form)Capillary

NMR

3.80 (s, 3H,

), 6.8-7.3 (m, 4H, Ar-H)

/ 400 MHz
Specific Rotation

(

, 1M HCl)
Polarimetry

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[5] Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[] Angewandte Chemie International Edition. Link

  • Shaikh, A. A., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization.[6] Crystal Growth & Design. Link

  • GuideChem. (2025). Compound Summary: 1-(3-methoxyphenyl)-2-aminoethanol.Link

  • ChemScene. (2024). Product Data: (R)-2-Amino-2-(3-methoxyphenyl)ethanol.[7]Link

Sources

Strategic Synthesis of Chiral Amino Alcohols: The Beta-Agonist Core

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Amino Alcohol Intermediates for Beta-Agonist Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Process Chemists

Executive Summary: The Eutomer Imperative

In the development of


-adrenergic receptor agonists (e.g., Salbutamol, Formoterol) and 

-agonists (e.g., Mirabegron), the chiral center at the

-carbon of the ethanolamine backbone is the pharmacophoric anchor. The (

)-enantiomer is typically the eutomer (active), exhibiting up to 100-fold higher affinity than the (

)-distomer.

Historically, these drugs were marketed as racemates. However, the FDA's "chiral switch" policy and the adverse toxicology of distomers (e.g., (


)-albuterol is pro-inflammatory) have mandated the development of robust asymmetric synthesis routes. This guide focuses on the two most scalable methodologies for synthesizing the critical chiral amino alcohol intermediate: Asymmetric Transfer Hydrogenation (ATH)  and Biocatalytic Ketone Reduction .

Structural Activity & Retrosynthetic Logic

The target motif is a 2-amino-1-phenylethanol derivative. The hydroxyl group must be in a specific spatial arrangement to hydrogen bond with the serine and asparagine residues in the receptor binding pocket.

Retrosynthetic Analysis

We evaluate three primary disconnections. Route B (Asymmetric Reduction) is currently favored in process chemistry due to higher atom economy and safety compared to the mutagenic potential of styrene oxides (Route A).

Retrosynthesis Target Target: (R)-Beta-Agonist (Chiral Amino Alcohol) Epoxide Route A: Chiral Epoxide (Ring Opening) Target->Epoxide Retro-Aldol / Nucleophilic Attack AlphaHalo Route B1: Alpha-Halo Ketone (Asymmetric Reduction) Target->AlphaHalo Stereoselective Reduction AlphaAmino Route B2: Alpha-Amino Ketone (Asymmetric Hydrogenation) Target->AlphaAmino Noyori ATH Resolution Route C: Classical Resolution (Inefficient/Wasteful) Target->Resolution Crystallization

Figure 1: Retrosynthetic pathways. Route B (Green) represents the modern industrial standard.

Deep Dive: Chemocatalysis (Noyori ATH)

The Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes is the industry standard for synthesizing intermediates for Salbutamol and Phenylephrine. It avoids high-pressure


 gas and uses inexpensive hydrogen donors.
The Catalyst System[1][2][3]
  • Precursor:

    
    
    
  • Chiral Ligand:

    
    -TsDPEN (
    
    
    
    -tosyl-1,2-diphenylethylenediamine)
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Mechanistic Causality

The reaction proceeds via a metal-ligand bifunctional mechanism . The amine proton on the TsDPEN ligand and the hydride on the Ruthenium metal transfer simultaneously to the ketone substrate. This "outer-sphere" mechanism stabilizes the transition state via hydrogen bonding, ensuring high enantioselectivity (


 ee).
Detailed Protocol: Synthesis of (R)-Phenylephrine Intermediate

This protocol describes the reduction of 3-hydroxy-


- (methylamino)acetophenone.

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ):

    • Charge a reactor with

      
       (0.5 mol%) and 
      
      
      
      -TsDPEN (1.2 mol%).
    • Add anhydrous Methanol (MeOH). Stir at

      
       for 1 hour to form the active 16-electron Ru-complex.
      
  • Substrate Loading:

    • Add the substrate: 1-(3-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride (1.0 eq).

    • Note: The hydrochloride salt prevents catalyst poisoning by the free amine.

  • Reaction Initiation:

    • Cool the mixture to

      
      .
      
    • Slowly add the H-donor mixture:

      
       (5:2 molar ratio, 3.0 eq).
      
    • Critical Control Point: Exotherm control is vital to maintain ee%.

  • Monitoring:

    • Stir at

      
       for 12–16 hours.
      
    • Self-Validation: Monitor via HPLC (Chiralcel OD-H column). Reaction is complete when ketone peak

      
      .
      
  • Work-up:

    • Quench with water.[1] Basify to pH 9 using

      
      .
      
    • Extract with Ethyl Acetate. The chiral amino alcohol partitions into the organic phase.

ATH_Mechanism Ru_Cl Pre-Catalyst [Ru-Cl] Ru_H Active Hydride [Ru-H] Ru_Cl->Ru_H HCOOH/TEA (Formate Decomp) TS Transition State (6-membered ring) Ru_H->TS + Substrate Substrate Ketone Substrate Substrate->TS TS->Ru_Cl Regeneration (- Product) Product Chiral Alcohol (R-isomer) TS->Product H-Transfer

Figure 2: The catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Deep Dive: Biocatalysis (Enzymatic Reduction)

For substrates like the Mirabegron intermediate (an


-chloroketone or nitro-ketone), biocatalysis offers superior regioselectivity and eliminates heavy metal impurities.
The System
  • Enzyme: KRED (Ketoreductase) or ADH (Alcohol Dehydrogenase).

  • Cofactor: NADPH or NADH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Protocol: Bioreduction of 4-nitrophenethyl ketone

Targeting the Mirabegron intermediate.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Add

    
     (1.0 g/L) and Glucose (1.5 eq relative to substrate).
    
  • Enzyme Loading: Add GDH (500 U/L) and the specific KRED variant (e.g., KRED-P1-B12, 2 g/L).

  • Substrate Addition:

    • Dissolve the ketone substrate in IPA or DMSO (5% v/v final concentration).

    • Add to the aqueous buffer.

  • Reaction:

    • Incubate at

      
       with orbital shaking (200 rpm).
      
    • Maintain pH 7.0 via automatic titration with

      
       (gluconic acid byproduct lowers pH).
      
  • Validation:

    • Achieve

      
       conversion and 
      
      
      
      ee within 24 hours.

Comparative Data Analysis

The following table contrasts the two primary methodologies for a generic


-agonist precursor.
MetricNoyori ATH (Chemical)Biocatalysis (Enzymatic)
Enantiomeric Excess (ee) 95% - 98%> 99%
Catalyst Cost Moderate (Ruthenium)Low (at scale)
Substrate Tolerance High (Sterically hindered ok)Specific (Requires screening)
Reaction Conditions Organic Solvent (MeOH/DMF)Aqueous Buffer
Purification Requires metal scavengingSimple extraction / filtration
Scalability Linear scale-upExcellent (Fermentation)

Quality Control: Chiral HPLC Method

To validate the protocols above, a robust analytical method is required.

  • Column: Daicel Chiralcel OD-H (

    
    ).
    
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (or 254 nm depending on aromatic substitution).

  • Acceptance Criteria:

    • Eutomer (

      
      ): 
      
      
      
      active area.[2][3]
    • Distomer (

      
      ): 
      
      
      
      active area.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research. [Link]

  • Astellas Pharma Inc. (2012). Process for the preparation of Mirabegron. U.S.
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6] Angewandte Chemie International Edition. [Link]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. [Link]

  • Merck & Co. (2010). Practical Asymmetric Synthesis of a

    
    -Adrenergic Receptor Agonist. Organic Process Research & Development. [Link]
    

Sources

Stereochemical Divergence in Asymmetric Synthesis: A Technical Guide to (S)- vs. (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis and drug development, chiral amino alcohols serve as foundational building blocks and highly effective chiral auxiliaries. Among these, 2-amino-2-(3-methoxyphenyl)ethanol —a 3-methoxy substituted derivative of phenylglycinol—stands out due to its unique electronic profile and steric directing capabilities.

This technical guide explores the mechanistic and practical differences between the (S)-enantiomer and the (R)-enantiomer of this molecule. By acting as stereodirecting groups in dynamic kinetic resolutions (DKR) and cyclocondensations, these enantiomers allow chemists to access divergent stereochemical pathways, ultimately yielding enantiopure target molecules such as substituted piperidines,


-amino acids, and complex alkaloid scaffolds[1].

Structural & Physicochemical Profiling

The presence of the 3-methoxy group on the phenyl ring is not merely a passive structural feature. While the methoxy group is an electron-donating group via resonance (+M), its meta-positioning means its inductive electron-withdrawing effect (-I) subtly modulates the electron density of the aromatic ring without introducing direct steric hindrance at the reactive


-carbon. This electronic tuning can stabilize specific transition states via cation-

interactions during catalysis and provides a synthetic handle for late-stage functionalization (e.g., demethylation to a phenol for receptor binding).
Quantitative Data Comparison

The physical properties and commercial identifiers of the two enantiomers are summarized below to aid in reagent selection and analytical verification[2],[3],.

Property(S)-2-amino-2-(3-methoxyphenyl)ethanol(R)-2-amino-2-(3-methoxyphenyl)ethanol
CAS Number (HCl salt)[3] (Free base)
PubChem CID [2]N/A
Molecular Formula C

H

NO

C

H

NO

Molecular Weight 167.20 g/mol (Base) / 203.67 g/mol (HCl)167.20 g/mol
Stereocenter (S)-configuration at C2(R)-configuration at C2
Facial Shielding Shields Re-face (typically)Shields Si-face (typically)

Mechanistic Role in Asymmetric Induction

When utilized as a chiral auxiliary, the primary amine of 2-amino-2-(3-methoxyphenyl)ethanol condenses with a prochiral carbonyl to form an imine. The adjacent chiral center (C2) dictates the facial selectivity of subsequent nucleophilic attacks.

For instance, in the synthesis of oxazolopiperidone lactams, the auxiliary undergoes a cyclocondensation reaction with a racemic


-substituted 

-oxoester. This process involves a Dynamic Kinetic Resolution (DKR) [1]. The acidic conditions allow the

-stereocenter of the substrate to rapidly epimerize. The (S)-enantiomer of the auxiliary will selectively lock the substrate into the (S,S)-diastereomer during the irreversible lactamization step, whereas the (R)-enantiomer will drive the equilibrium toward the (R,R)-diastereomer.

Following cyclization, the auxiliary must be removed.

 is employed for the highly selective reductive opening of these oxazolopiperidone lactams, cleaving the auxiliary to yield enantiopure amino alcohols without over-reducing the lactam carbonyl[1],[4].

Divergent Synthetic Pathways

G Substrate Prochiral Substrate (e.g., γ-substituted δ-oxoester) S_Aux (S)-2-amino-2-(3-methoxyphenyl)ethanol Substrate->S_Aux Condensation R_Aux (R)-2-amino-2-(3-methoxyphenyl)ethanol Substrate->R_Aux Condensation S_Inter (S,S)-Oxazolopiperidone Lactam S_Aux->S_Inter Cyclization (DKR) R_Inter (R,R)-Oxazolopiperidone Lactam R_Aux->R_Inter Cyclization (DKR) S_Target (S)-Enantiopure Target S_Inter->S_Target Reductive Cleavage R_Target (R)-Enantiopure Target R_Inter->R_Target Reductive Cleavage

Divergent asymmetric synthesis pathways utilizing (S)- and (R)-enantiomers as chiral auxiliaries.

Validated Experimental Protocol: Dynamic Kinetic Resolution & Cleavage

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each major transformation includes a specific analytical checkpoint to verify causality and reaction trajectory before proceeding.

Step 1: Imine Formation & Cyclocondensation (DKR)
  • Objective: Synthesize a diastereomerically pure oxazolopiperidone lactam.

  • Procedure:

    • Dissolve 1.0 equiv of the racemic

      
      -substituted 
      
      
      
      -oxoester and 1.05 equiv of (S)-2-amino-2-(3-methoxyphenyl)ethanol in anhydrous toluene.
    • Add 0.1 equiv of glacial acetic acid (AcOH).

    • Reflux the mixture for 16 hours using a Dean-Stark apparatus.

  • Causality: Toluene allows for the azeotropic removal of water, driving the thermodynamic equilibrium toward imine formation. The AcOH acts as a dual-purpose catalyst: it accelerates imine formation and facilitates the rapid epimerization of the substrate's

    
    -proton, enabling the DKR process.
    
  • Validation Checkpoint 1: Analyze the crude mixture via

    
    H-NMR. The disappearance of the aldehyde/ketone signal and the presence of a single diastereomeric lactam proton set confirms successful DKR. If the diastereomeric ratio (d.r.) is < 95:5, the epimerization rate was insufficient; re-subject to acidic reflux.
    
Step 2: Isolation & Purification
  • Procedure: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
  • Causality: Immediate neutralization with NaHCO

    
     prevents the acidic hydrolysis of the newly formed, sensitive oxazolidine ring during workup.
    
Step 3: Reductive Cleavage via LiNH BH
  • Objective: Remove the chiral auxiliary to yield the enantiopure target.

  • Procedure:

    • Dissolve the purified lactam in anhydrous THF and cool to 0 °C under N

      
      .
      
    • Dropwise, add 2.5 equiv of a 1M solution of Lithium Aminoborohydride (LAB) in THF[4].

    • Stir for 2 hours at 0 °C, then quench carefully with 1M HCl.

  • Causality: LAB is chosen over LiAlH

    
     or NaBH
    
    
    
    because it is a powerful yet highly selective reducing agent. It selectively cleaves the C-O bond of the oxazolidine ring to release the auxiliary as a secondary amine byproduct, without reducing the lactam carbonyl to a piperidine[1],[4].
  • Validation Checkpoint 2: Perform Chiral HPLC on the isolated product. The enantiomeric excess (ee) should mirror the d.r. of the intermediate (>95% ee). Specific rotation polarimetry will confirm the absolute configuration ((S) vs (R) target).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol." PubChem.[Link]

  • Amat, M., et al. "A [3+3] cyclization strategy for asymmetric synthesis of alkyl substituted piperidine-2-ones using 1,2-cyclic sulfamidates: a formal synthesis of (S)-coniine from l-norvaline." Tetrahedron, 2012.[Link]

  • Singaram, B., et al. "Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents." ResearchGate.[Link]

Sources

Physical properties of (S)-2-Amino-2-(3-methoxyphenyl)ethanol HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Deprotection, \n

Workflow for self-validating chiral HPLC purity analysis.

Synthetic Methodologies: Free-Basing and Downstream Application

While the HCl salt is ideal for storage, most synthetic applications—such as condensation or N-alkylation—require the nucleophilic free amine.

Protocol 2: Controlled Free-Basing
  • Dissolution: Suspend 1.0 equivalent of the HCl salt in a biphasic mixture of Dichloromethane (DCM) and Deionized Water (1:1 v/v).

  • Alkalinization: Under vigorous stirring at 0–5 °C, slowly add 1M NaOH dropwise until the aqueous layer reaches pH 10.5–11.0.

    • Causality: The pKa of the primary amine is approximately 9.0. Pushing the pH to 10.5 ensures >99% deprotonation, driving the equilibrium entirely toward the lipophilic free base. DCM is selected as the organic phase because its high density facilitates clean, rapid phase separation, minimizing the emulsion formation often seen with lighter solvents like ethyl acetate.

  • Extraction & Isolation: Separate the organic layer. Wash with a saturated NaCl solution (brine) to remove residual aqueous NaOH, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the reactive free base.

Application in Asymmetric Catalysis and API Synthesis

Once free-based, the 1,2-amino alcohol motif is a privileged scaffold. As thoroughly reviewed in [1], chiral amino alcohols are the primary precursors for synthesizing chiral oxazoline ligands (e.g., BOX and PyBOX ligands). These ligands coordinate with transition metals (like Cu, Pd, or Ru) to create highly effective catalysts for asymmetric cyclopropanation, allylic substitution, and Diels-Alder reactions. Furthermore, the functionalized aromatic ring makes this specific compound an excellent building block for phenylethanolamine-derived active pharmaceutical ingredients (APIs), such as selective


-adrenergic agonists.

G A (S)-2-Amino-2- (3-methoxyphenyl)ethanol HCl B Free-Basing (Alkaline Extraction) A->B NaOH / CH2Cl2 C Chiral Oxazoline Ligands B->C Condensation D API Building Blocks (Phenylethanolamines) B->D N-Alkylation

Downstream synthetic pathways from the HCl salt to target applications.

References

  • "PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol", National Center for Biotechnology Information. URL:[Link]

  • "Are You Sure You Understand USP <621>?", LCGC International. URL:[Link]

  • "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis", Chemical Reviews, ACS Publications. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol via Vitride Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure amino alcohols is a foundational process in the development of chiral active pharmaceutical ingredients (APIs). This application note details the highly efficient, scalable reduction of methyl (S)-2-amino-2-(3-methoxyphenyl)acetate to (S)-2-amino-2-(3-methoxyphenyl)ethanol using Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride, SMEAH). By leveraging the unique physicochemical properties of Vitride, this protocol circumvents the severe safety hazards and operational bottlenecks traditionally associated with Lithium Aluminum Hydride (LAH), ensuring high yields, preservation of stereochemical integrity, and streamlined downstream processing.

Mechanistic Rationale & Reagent Selection

In drug development, the choice of reducing agent is dictated by safety, scalability, and chemoselectivity. Vitride (also known as Red-Al) is selected for this transformation based on the following field-proven advantages:

  • Operational Safety: Unlike LAH, which is highly pyrophoric and requires handling as a hazardous solid suspension in ethereal solvents, Vitride is non-pyrophoric and tolerates temperatures up to 200 °C without auto-ignition[1].

  • Homogeneous Kinetics: Vitride is commercially supplied as a highly soluble liquid (≥60 wt. % in toluene). This allows for precise, dropwise addition, granting the operator absolute control over the exothermic reaction kinetics and the rate of hydrogen gas evolution.

  • Stereochemical Preservation: The reduction of amino esters to amino alcohols using Vitride proceeds with exceptional chemoselectivity, preventing unwanted epimerization at the sensitive benzylic chiral center[2].

  • Substrate Optimization: While free amino acids can be reduced, they consume an extra equivalent of hydride and often form insoluble aluminate complexes that stall the reaction. Utilizing the methyl ester derivative ensures a homogeneous reaction mixture and rapid conversion.

Safety & Handling Protocols (E-E-A-T)

Vitride is a potent, moisture-sensitive organometallic reagent. While safer than LAH, it demands strict adherence to Particularly Hazardous Substances (PHS) protocols[3].

  • Moisture Exclusion: Vitride reacts exothermically with water and protic solvents to release highly flammable hydrogen gas[4]. All glassware must be oven-dried, and the reaction must be executed under a continuous positive pressure of high-purity Argon or Nitrogen.

  • Ventilation: Due to the release of hydrogen gas upon the deprotonation of the substrate's primary amine, the reaction must be performed in a certified chemical fume hood[4].

  • PPE: Operators must wear flame-resistant lab coats, heavy-duty nitrile gloves, and chemical splash goggles[3].

Experimental Workflow

Workflow N1 1. Substrate Preparation (S)-Amino Ester in Toluene N2 2. Vitride Addition Dropwise at 0 °C N1->N2 N2 Atmosphere Vigorous Stirring N3 3. Reduction Phase Stir at 20-25 °C (4 h) N2->N3 Controlled H2 Evolution N4 4. Chelation Quench Rochelle's Salt (aq) N3->N4 Complete Conversion Cool to 0 °C N5 5. Phase Separation Extract with EtOAc N4->N5 Break Al-Emulsions N6 6. Isolation (S)-Amino Alcohol N5->N6 Dry over Na2SO4 Concentrate

Workflow for the Vitride-mediated reduction of (S)-amino esters to chiral amino alcohols.

Step-by-Step Methodology

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 g scale reaction.

Table 1: Reaction Components and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate195.221.010.0 gStarting Material
Vitride (≥60 wt% in Toluene)202.163.046.5 mLReducing Agent
Anhydrous TolueneN/A-100 mLReaction Solvent
Rochelle's Salt (20% w/v aq)282.22Excess150 mLChelating Quench
Ethyl Acetate (EtOAc)88.11-3 x 100 mLExtraction Solvent
Reaction Setup & Execution
  • System Purge: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a digital thermocouple, and a nitrogen inlet. Flame-dry the apparatus under a vacuum and backfill with nitrogen (repeat 3x).

  • Substrate Dissolution: Charge the flask with 10.0 g of Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate and 100 mL of anhydrous toluene. Stir until a homogeneous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Vitride Addition: Transfer 46.5 mL of Vitride solution into the dropping funnel. Begin dropwise addition at a rate that maintains the internal temperature below 5 °C.

    • Causality Note: The initial drops will cause immediate effervescence. This is the primary amine reacting with the hydride to release

      
       gas. Slow addition is critical to prevent thermal runaway and subsequent racemization of the benzylic proton.
      
  • Reduction Phase: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench into 1 mL of EtOAc/H2O, and analyze the organic layer via LC-MS or TLC (Eluent: 9:1 DCM/MeOH). Proceed to the next step only when the ester is completely consumed.

Quenching & Isolation (Self-Validating System)
  • Thermal Arrest: Re-cool the reaction mixture to 0 °C using an ice-water bath.

  • Chelation Quench: Very cautiously, add 150 mL of a 20% (w/v) aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise.

    • Causality Note: Direct aqueous quenching of aluminum hydrides typically yields a thick, gelatinous precipitate of aluminum hydroxide (

      
      ), which traps the product and forms intractable emulsions. Rochelle's salt acts as a bidentate ligand, chelating the 
      
      
      
      ions to form a highly water-soluble complex, ensuring a crisp phase separation.
  • Maturation: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinctly clear liquid phases are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the upper organic (toluene) layer. Extract the remaining aqueous layer with EtOAc (3 x 100 mL).

  • Washing & Drying: Combine all organic layers and wash with saturated aqueous NaCl (brine, 100 mL). Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield the crude (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
    

Analytical Characterization

To verify the success of the protocol, the isolated product should exhibit the following analytical profile:

  • LC-MS (ESI+): Expected

    
     at m/z 168.2.
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the disappearance of the methyl ester singlet (
    
    
    3.7 ppm) and the appearance of complex multiplets corresponding to the newly formed diastereotopic
    
    
    protons (
    
    
    3.5–3.8 ppm), alongside the intact methoxy singlet (
    
    
    3.8 ppm).
  • Chiral HPLC: Confirm enantiomeric excess (ee > 98%) to validate that the low-temperature addition successfully prevented benzylic epimerization.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

ObservationRoot CauseCorrective Action
Intractable emulsion during workup Incomplete chelation of aluminum salts.Add an additional 50 mL of 20% Rochelle's salt solution and stir vigorously for an extended period (up to 3 hours) at room temperature.
Loss of enantiomeric purity Exothermic runaway during the Vitride addition phase.Strictly maintain the internal temperature < 5 °C during addition. Ensure the cooling bath has sufficient ice and the addition rate is heavily restricted.
Incomplete conversion (Stalled Reaction) Moisture in the solvent degrading the active hydride, or substrate precipitation.Use strictly anhydrous toluene. Ensure a positive nitrogen/argon atmosphere is maintained. If using the free amino acid instead of the ester, increase Vitride to 4.0 equivalents.

References

1.4 2. 1 3. 4.3 5.2

Sources

Application Note: (S)-3-Methoxyphenylglycinol as a Tunable Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the use of (S)-3-methoxyphenylglycinol as a high-value chiral auxiliary, specifically leveraging the Amat-Bosch Bicyclic Lactam methodology.

Executive Summary

(S)-3-methoxyphenylglycinol is a second-generation chiral amino alcohol derived from the phenylglycinol scaffold. While the unsubstituted parent (phenylglycinol) is a staple in the synthesis of chiral lactams, the 3-methoxy variant offers distinct electronic advantages. It serves as a "tunable" auxiliary that provides:

  • Rigid Stereocontrol: Forms bicyclic oxazolopiperidone lactams that lock conformation.

  • Electronic Activation: The electron-donating methoxy group (EDG) activates the benzylic C-N bond, facilitating removal under milder oxidative conditions (e.g., CAN, DDQ) compared to the harsh dissolving metal reductions required for the unsubstituted parent.

  • Synthetic Versatility: Widely used in the enantioselective synthesis of uleine , silicine , and indole alkaloids .

Theoretical Foundation & Mechanism

The Amat-Bosch Bicyclic Lactam Platform

The core utility of this auxiliary lies in its condensation with


-keto acids (or their equivalents) to form a bicyclic oxazolopiperidone lactam . This system is chemically robust yet stereochemically communicative.
  • Formation: The amino alcohol condenses with the ketone and acid functionalities to close two rings simultaneously.

  • Stereo-Induction: The bicyclic system adopts a "V-shape" or "cup" conformation. The phenyl ring of the auxiliary sits perpendicular to the lactam enolate, effectively shielding the concave face.

  • Result: Electrophiles (alkyl halides) or nucleophiles (in conjugate additions) are forced to approach from the convex (exo) face , typically yielding diastereomeric ratios (dr) > 95:5.

Why 3-Methoxy? (The "Safety-Catch" Principle)

Standard phenylglycinol auxiliaries often require hydrogenolysis (


, Pd/C) or Birch reduction (Na/liq. 

) for removal.
  • Problem: Birch reduction is incompatible with sensitive functional groups like conjugated dienes, certain protecting groups, or halogenated motifs.

  • Solution: The 3-methoxy group increases the electron density of the aromatic ring. This lowers the oxidation potential of the benzylic position, allowing for Oxidative Cleavage using Cerium Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This permits the release of the chiral amine under conditions that spare other reducible functionalities.

ReactionPathway Start (S)-3-Methoxyphenylglycinol (Auxiliary) Lactam Bicyclic Oxazolopiperidone (Rigid Scaffold) Start->Lactam Condensation (-H2O) KetoAcid δ-Keto Acid/Ester KetoAcid->Lactam Alkylation Stereoselective Alkylation/Addition Lactam->Alkylation Electrophile (E+) Cleavage Auxiliary Removal (Oxidative or Reductive) Alkylation->Cleavage CAN or H2/Pd Product Chiral Piperidine/Alkaloid (Target) Cleavage->Product Recycle 3-Methoxybenzaldehyde (Byproduct) Cleavage->Recycle Recovery

Figure 1: The strategic workflow for using (S)-3-methoxyphenylglycinol in asymmetric synthesis.

Experimental Protocols

Protocol A: Formation of the Bicyclic Lactam

This step establishes the chiral scaffold. The reaction is a dynamic condensation.

Reagents:

  • (S)-3-methoxyphenylglycinol (1.0 equiv)

  • Levulinic acid or substituted

    
    -keto acid (1.1 equiv)
    
  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) (catalytic, 0.05 equiv)

Procedure:

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add (S)-3-methoxyphenylglycinol and the keto acid to Toluene (0.1 M concentration). Add catalytic PTSA.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

  • Duration: Reflux for 12–24 hours until water evolution ceases.

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2x) and Brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. The crude lactam is often pure enough for use; otherwise, purify via flash chromatography (EtOAc/Hexanes).
    
  • Validation: Check

    
    -NMR. The characteristic oxazolidine proton (N-CH-O) typically appears as a singlet or doublet around 5.0–6.0 ppm depending on substitution.
    
Protocol B: Stereoselective Alkylation (The "Production" Step)

This step installs the new stereocenter. The auxiliary forces the electrophile to the 'exo' face.

Reagents:

  • Bicyclic Lactam (from Protocol A)

  • LDA (Lithium Diisopropylamide) or LiHMDS

  • Alkyl Halide (R-X)

  • THF (anhydrous)

Procedure:

  • Enolization: Cool a solution of the lactam in THF to -78°C under Argon.

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes. Stir at -78°C for 30–60 minutes to ensure complete enolate formation.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours. (Note: Do not warm up too quickly, or stereocontrol may erode).

  • Quench: Quench with saturated

    
     solution at -78°C.
    
  • Isolation: Extract with EtOAc, dry, and concentrate.

  • Data Analysis: Determine diastereomeric ratio (dr) via crude NMR or HPLC. Expect dr > 95:5 favoring the exo-alkylated product.

Protocol C: Oxidative Removal of the Auxiliary

The distinguishing advantage of the 3-methoxy variant. This method avoids metal reduction.[1][2]

Reagents:

  • Alkylated Lactam

  • Cerium Ammonium Nitrate (CAN) (3.0–4.0 equiv)

  • Acetonitrile / Water (4:1 ratio)

Procedure:

  • Dissolution: Dissolve the lactam in

    
    .
    
  • Oxidation: Add CAN in one portion at 0°C. The solution will turn orange/red.

  • Stirring: Stir at 0°C to Room Temperature for 2–4 hours. Monitor by TLC for the disappearance of the starting material.

  • Mechanism: CAN oxidizes the electron-rich aromatic ring to a radical cation, initiating hydrolysis of the benzylic C-N bond.

  • Workup: Dilute with water and extract with

    
    .
    
    • Note: The organic layer contains the aldehyde byproduct (3-methoxybenzaldehyde). The aqueous layer contains the desired chiral amine salt.

  • Isolation: Basify the aqueous layer (pH > 10) with

    
     and extract the free amine with 
    
    
    
    or EtOAc.
  • Purification: Concentrate the organic extract to yield the chiral piperidine/amino-ester.

Data Summary & Comparison

Table 1: Comparison of Removal Methods

FeatureUnsubstituted Phenylglycinol(S)-3-Methoxyphenylglycinol
Electronic Nature NeutralElectron-Rich (Activated)
Primary Removal Hydrogenolysis (

) or Birch (

)
Oxidative Cleavage (CAN) or Acid Hydrolysis
Reaction Conditions Reducing (incompatible with dienes/halides)Oxidative (compatible with halides/dienes)
Byproduct Ethylbenzene / Toluene deriv.3-Methoxybenzaldehyde
Atom Economy ModerateModerate (Auxiliary is sacrificial)

Troubleshooting & Expert Tips

  • Low Yield in Protocol A: If the condensation is sluggish, ensure water is being actively removed. For sterically hindered keto-acids, switch to benzene (if permitted) or cyclohexane to adjust the reflux temperature, or use a Soxhlet extractor with molecular sieves.

  • Poor dr in Protocol B: If stereocontrol drops below 90:10, check the temperature. The enolate must be generated and reacted strictly at -78°C . Warming allows the "cup" conformation to flex, exposing the endo face.

  • Incomplete Removal (Protocol C): If CAN fails to cleave the bond fully, buffer the solution with

    
     to prevent acid-catalyzed side reactions, or switch to DDQ  in wet dichloromethane for a milder oxidative alternative.
    

References

  • Amat, M., et al. (2004). "Conjugate additions to phenylglycinol-derived unsaturated delta-lactams. Enantioselective synthesis of uleine alkaloids." Journal of Organic Chemistry.

  • Amat, M., Llor, N., & Bosch, J. (2011). "Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams." Natural Product Communications.

  • Pradhan, P. P., et al. (2009).[3] "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt." Journal of Organic Chemistry. (Demonstrates oxidative lability of electron-rich benzyl groups).

  • Qin, J., et al. (2023).[4] "Biomass-Derived Single Zn Atom Catalysts: The Multiple Roles of Single Zn Atoms in the Oxidative Cleavage of C–N Bonds." ResearchGate.[5]

Sources

Application Note: High-Fidelity Preparation of Beta-3 Adrenergic Receptor Agonists Using Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The selective activation of the


-adrenergic receptor (

-AR) has emerged as a critical therapeutic pathway for treating Overactive Bladder (OAB) and metabolic disorders.[1] First-in-class agonists like Mirabegron and Vibegron rely on a specific pharmacophore: a chiral

-amino alcohol core. The biological efficacy of these drugs is strictly governed by their stereochemistry; the

-configuration at the hydroxyl-bearing carbon is essential for high-affinity binding to the receptor pocket.

This guide details the synthetic strategy for constructing


-AR agonists using chiral amino alcohols  as high-purity building blocks. Unlike resolution-based methods which suffer from max 50% yields, or asymmetric ketone reduction which requires expensive transition metal catalysts, the "Chiral Pool" Nucleophilic Coupling  approach described here utilizes readily available 

-2-amino-1-phenylethanol derivatives. This method ensures high enantiomeric excess (

) and scalable robustness.

Scientific Background: The Stereochemical Imperative

Structure-Activity Relationship (SAR)

The


-AR agonist scaffold generally consists of three domains:
  • The "Head": A chiral phenylethanolamine or propanolamine.

  • The Linker: An ethyl or propyl chain.

  • The "Tail": An aromatic heterocycle (e.g., aminothiazole in Mirabegron) that confers subtype selectivity over

    
     and 
    
    
    
    receptors.

The


-hydroxyl group in the "Head" domain acts as a hydrogen bond donor to specific residues (Asp117 and Ser169) deep within the 

-AR transmembrane binding pocket. Inversion to the

-enantiomer typically results in a 100-fold loss of potency.
Mechanism of Synthesis

We utilize Reductive Amination or Direct Alkylation of


-2-amino-1-phenylethanol. This retains the stereocenter established in the starting material, effectively bypassing the need for late-stage asymmetric induction.

Beta3_SAR_Pathway Agonist Beta-3 AR Agonist (Mirabegron/Vibegron) Head Chiral Head Group (R)-Phenylethanolamine Agonist->Head Contains Tail Tail Group (Selectivity Domain) Agonist->Tail Contains Receptor Beta-3 Receptor (Adipocytes/Bladder) Head->Receptor H-Bonding (Critical (R)-Config) Tail->Receptor Subtype Selectivity Signal cAMP Pathway Activation Receptor->Signal Gs Coupling Response Smooth Muscle Relaxation Signal->Response PKA Phosphorylation

Figure 1: Structural logic of


-AR Agonists. The chiral head group is the "key" that turns the receptor "lock," while the tail group ensures the key only fits the 

door.

Experimental Protocol: Synthesis of Mirabegron Analogues

This protocol focuses on the Reductive Amination strategy, which is preferred over direct alkylation due to milder conditions and suppression of over-alkylation side products.

Materials & Reagents[3][4][5]
  • Chiral Building Block:

    
    -2-amino-1-phenylethanol (CAS: 2549-14-6).
    
  • Coupling Partner: 2-(2-aminothiazol-4-yl)-N-(4-formylphenyl)acetamide (Aldehyde Intermediate).

  • Reducing Agent: Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Catalyst: Acetic Acid (AcOH) - if using STAB.

Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a clean, dry 3-neck round-bottom flask with 1.0 eq of the Aldehyde Intermediate.

  • Add Methanol (10 volumes) and stir to create a suspension.

  • Add 1.05 eq of

    
    -2-amino-1-phenylethanol.
    
  • Critical Parameter: Heat the mixture to 40°C for 2 hours.

    • Why: This ensures complete conversion to the imine (Schiff base) and drives water removal if a drying agent (like

      
      ) is added, though often not necessary in MeOH.
      
  • QC Check: Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot should disappear, replaced by a less polar imine spot.

Step 2: Asymmetric Reduction

  • Cool the reaction mixture to 0–5°C using an ice bath.

  • Slowly add 1.5 eq of

    
     portion-wise over 30 minutes.
    
    • Caution: Exothermic hydrogen gas evolution. Maintain internal temperature

      
       to prevent racemization or side reactions.
      
  • Allow the mixture to warm to 20–25°C and stir for 4 hours.

Step 3: Quench and Workup

  • Quench the reaction by dropwise addition of Saturated

    
     solution .
    
  • Evaporate Methanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (3 x 5 vol) .

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Step 4: Purification (Crystallization)

  • Dissolve the crude oil in hot Isopropanol (IPA) .

  • Cool slowly to room temperature, then to 0°C.

  • Filter the white crystalline solid.

    • Result: This yields the free base. For stability, this is often converted to the hydrochloride salt using HCl/EtOH.

Data Summary Table
ParameterSpecification / RangeNotes
Yield 85% – 92%High yield due to convergent synthesis.
Chiral Purity (

)
> 99.5%Stereochemistry is retained from starting material.
Chemical Purity > 98.0% (HPLC)Main impurity: unreacted aldehyde (removed in IPA).
Reaction Time 6 – 8 HoursTotal process time.

Analytical Validation: Chiral HPLC Protocol

To ensure the integrity of the


-configuration, a validated Chiral HPLC method is required.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
    ).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Expected Results:

  • 
    -Enantiomer (Active): Retention time 
    
    
    
    12.5 min.
  • 
    -Enantiomer (Impurity): Retention time 
    
    
    
    15.2 min.
  • Acceptance Criteria:

    
    -isomer 
    
    
    
    .

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis of Mirabegron using the protocol described above.

Mirabegron_Synthesis StartMat1 (R)-2-Amino-1-phenylethanol (Chiral Building Block) Imine Imine Formation (MeOH, 40°C) StartMat1->Imine StartMat2 Aldehyde Intermediate (Thiazole Tail) StartMat2->Imine Reduction Reduction (NaBH4, 0°C) Imine->Reduction - H2O Quench Quench & Extraction (NH4Cl / EtOAc) Reduction->Quench Hydride Transfer Cryst Crystallization (Isopropanol) Quench->Cryst Product Mirabegron (Free Base) >99% ee Cryst->Product

Figure 2: Convergent synthesis workflow for Mirabegron via reductive amination.

References

  • Takasu, T., et al. (2007).[] "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function."[][3] Journal of Pharmacology and Experimental Therapeutics.

  • Astellas Pharma Inc. (2013). "Patent CN103193730A: Synthesis method of Mirabegron."[4] Google Patents.[4]

  • Srinivas, O., et al. (2016). "Practical synthesis of Mirabegron." Journal of Chemical and Pharmaceutical Research.

  • Phenomenex. (2023). "Chiral HPLC Separations: Application Guide." Phenomenex Technical Resources.

Sources

Reductive amination protocols for 3-methoxy phenylglycinol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 3-Methoxy Phenylglycinol Derivatives in Chiral Drug Discovery

Introduction & Scientific Rationale

3-Methoxy phenylglycinol is a highly versatile chiral auxiliary and structural building block in modern organic synthesis. It is frequently utilized in the development of peptidomimetics, complex alkaloids[1], and antiviral pharmacophores, such as viral polymerase inhibitors[2]. The incorporation of the 3-methoxy moiety on the phenyl ring provides a unique electronic advantage: it acts as a mild electron-donating group via resonance, stabilizing transition states during iminium formation without introducing the severe steric hindrance typically associated with ortho-substitutions.

Reductive amination is the premier method for functionalizing the primary amine of 3-methoxy phenylglycinol. Unlike direct alkylation, which suffers from poor chemoselectivity and over-alkylation, reductive amination allows for the controlled, stereoselective synthesis of secondary amines. The adjacent hydroxyl group of the phenylglycinol scaffold plays a critical causal role here; it can direct the incoming hydride source through intramolecular hydrogen bonding, rigidifying the transition state and yielding high diastereomeric excesses (d.e.)[1].

Mechanistic Causality & Reagent Selection

The transformation proceeds via the condensation of 3-methoxy phenylglycinol with a carbonyl compound (aldehyde or ketone) to form an imine or iminium intermediate, followed by hydride reduction.

Reducing Agent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reducing agent for this protocol[3]. The causality behind this choice lies in its electronic structure: the three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is a mild reagent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the unreacted carbonyl substrate[3]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a major drawback of the alternative reagent, sodium cyanoborohydride (NaBH₃CN).

Process Workflow

G start Carbonyl Substrate (Aldehyde / Ketone) imine Imine / Iminium Intermediate start->imine Condensation amine 3-Methoxy Phenylglycinol (Chiral Auxiliary) amine->imine Condensation cond1 Direct Amination (STAB, AcOH, DCE) imine->cond1 Unhindered cond2 Stepwise Amination (Ti(OiPr)4 then NaBH4) imine->cond2 Hindered prod Enantioenriched Secondary Amine cond1->prod Reduction cond2->prod Reduction

Workflow for the reductive amination of 3-methoxy phenylglycinol based on steric hindrance.

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes and Unhindered Ketones) This self-validating protocol is optimized for substrates where imine formation is kinetically favorable[3].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxy phenylglycinol (1.0 equiv, typically 5 mmol) and the target aldehyde/unhindered ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and polarity provide a superior solubility profile for STAB and the polar iminium intermediates.

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv) dropwise at room temperature. Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen to accelerate nucleophilic attack by the amine, and subsequently protonates the imine to form the highly electrophilic iminium ion, priming it for reduction.

  • Reduction: Stir the mixture for 15 minutes to allow initial complexation, then add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in discrete portions to prevent thermal spiking.

  • Monitoring: Stir at room temperature (20–25 °C) for 2–12 hours. Validate the consumption of the primary amine via TLC (staining with Ninhydrin; the primary amine will appear as a distinct spot that fades as the secondary amine forms).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer pH reaches ~8. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones) Sterically encumbered ketones fail to form imines efficiently under mild conditions. This protocol forces condensation before reduction.

  • Activation: Dissolve 3-methoxy phenylglycinol (1.0 equiv) and the hindered ketone (1.1 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv). Causality: Ti(OiPr)₄ is a powerful Lewis acid that coordinates the ketone, making it highly electrophilic. It also acts as an irreversible water scavenger (forming insoluble TiO₂), driving the thermodynamically unfavorable condensation to completion.

  • Condensation: Stir the mixture at 60 °C for 12 hours.

  • Reduction: Cool the reaction to 0 °C and dilute with absolute ethanol. Carefully add Sodium Borohydride (NaBH₄, 1.5 equiv). Causality: STAB is often too sterically bulky and mild to reduce hindered ketimines. NaBH₄ provides the necessary aggressive hydride transfer. Ethanol serves as a protic shuttle to facilitate the reduction.

  • Workup: Stir for 2 hours, then quench with water. Filter the resulting white TiO₂ suspension through a pad of Celite to prevent emulsions. Extract the filtrate with ethyl acetate, dry, and concentrate.

Optimization & Troubleshooting Data

The following table summarizes validated parameters for maximizing yield and diastereomeric excess (d.e.) when utilizing 3-methoxy phenylglycinol across different carbonyl classes.

Carbonyl SubstrateReducing AgentAdditiveSolventTemp (°C)Yield (%)d.e. (%)
Aliphatic AldehydeSTAB (1.5 eq)AcOH (1.0 eq)DCE2588 - 95>95
Aryl AldehydeSTAB (1.5 eq)AcOH (1.0 eq)THF2585 - 9290 - 95
Unhindered KetoneSTAB (2.0 eq)AcOH (2.0 eq)DCE25 - 4075 - 8585 - 92
Hindered KetoneTi(OiPr)₄ / NaBH₄NoneTHF/EtOH60 then 065 - 7580 - 88

References[1] Title: A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E

Source: Journal of the American Chemical Society URL: [Link]3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry URL: [Link]2] Title: Viral polymerase inhibitors (US20020065418A1) Source: Google Patents URL:

Sources

Application Note: Fragment-Based Drug Discovery (FBLD) Leveraging sp³-Rich Chiral Amino Alcohol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based ligand discovery (FBLD) has revolutionized modern pharmacochemistry, serving as a critical complement to high-throughput screening (HTS) and yielding FDA-approved therapeutics such as vemurafenib and venetoclax[1]. However, the historical reliance on flat, sp²-hybridized aromatic fragments has created bottlenecks in downstream elaboration due to poor physicochemical properties and limited 3D spatial exploration. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing chiral amino alcohols as sp³-rich, three-dimensional building blocks to escape "flatland" in FBLD.

Mechanistic Causality: The Case for Chiral Amino Alcohols

Escaping Flatland via Stereospecific Vector Projection

The inherent stereochemistry of chiral amino alcohols is frequently a determining factor in their pharmacological activity, with different enantiomers projecting functional groups along vastly different 3D vectors[2]. In FBLD, a fragment must not only bind a sub-pocket but also provide synthetic handles (vectors) that point toward adjacent cavities. Chiral amino alcohols inherently possess two highly versatile handles—an amine and a hydroxyl group—anchored to a stereocenter. This allows medicinal chemists to map the binding pocket spherically rather than in a planar fashion.

Scaffold Rigidification and Entropic Optimization

Linear 1,2-amino alcohols possess high conformational flexibility, which incurs a severe entropic penalty upon binding to a target protein. To optimize binding thermodynamics, these linear precursors are cyclized into low molecular weight 5-, 6-, and 7-membered cyclic scaffolds (e.g., oxazolidinones, morpholinones, and lactams)[1]. This rigidification locks the sp³-rich core into a defined conformation, pre-organizing the fragment for target engagement while preserving its directional vectors.

Overcoming the Solubility Bottleneck

Biophysical screening techniques used in FBLD (such as Surface Plasmon Resonance and Nuclear Magnetic Resonance) require fragment concentrations in the millimolar range. Commercial aromatic fragments frequently fail at this stage due to aggregation. In contrast, cyclic scaffolds derived from chiral amino alcohols exhibit exceptional hydrophilicity. Experimental evaluations of these chiral fragments demonstrate aqueous solubilities ranging from 0.085 to >15 mM, making them ideal candidates for high-concentration biophysical assays[1].

Quantitative Data: 2D vs. 3D Fragment Profiles

The transition from traditional aromatic fragments to chiral amino alcohol derivatives yields significant improvements in physicochemical properties. The table below summarizes these quantitative shifts.

Physicochemical ParameterTraditional 2D Fragments (Aromatic)3D Chiral Amino Alcohol Fragments
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.6)
Aqueous Solubility Poor to Moderate (< 0.5 mM)Excellent (0.085 to >15 mM)[1]
Stereochemical Complexity Achiral (Planar)High (Enantiomerically pure)[2]
Binding Entropy Penalty Low (Inherently rigid rings)Minimized (Via cyclization strategies)[1]
Vector Projection 2D Space (Radial growth)3D Space (Spherical/Directional growth)
Synthetic Tractability Cross-coupling dependentRich nucleophilic/electrophilic reactivity[1]

Experimental Protocols: A Self-Validating FBLD System

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems, where each phase includes an orthogonal check to eliminate false positives.

Phase 1: Library Synthesis & Rigidification

Causality: Transforming flexible 1,2-amino alcohols into rigid oxazolidinones restricts conformational freedom, thereby reducing the entropic penalty of binding while maintaining high aqueous solubility.

  • Preparation: Dissolve the enantioenriched 1,2-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add carbonyldiimidazole (CDI, 1.2 eq) and triethylamine (Et₃N, 2.0 eq) to the solution[1].

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 16 hours to drive the intramolecular amidation/esterification[1]. (Note: Alternatively, treat the neat amino alcohol with diethylcarbonate and a substoichiometric amount of sodium ethoxide at 135–150 °C for high-yield oxazolidinone formation[1]).

  • Purification: Quench with water, extract the organic layer, and purify the resulting 3D fragment via flash column chromatography.

  • System Validation: Analyze the purified fragment via Chiral HPLC to confirm that the stereocenter was not epimerized during cyclization (Target: >99% enantiomeric excess).

Phase 2: Primary Biophysical Screening (SPR)

Causality: Surface Plasmon Resonance (SPR) provides real-time kinetic data (


, 

). Because fragments bind weakly, high solubility is critical to prevent non-specific aggregation on the sensor matrix.
  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-T) supplemented with 5% DMSO to match the fragment stock solutions perfectly.

  • Solvent Correction: Run a highly granular DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index mismatches, which can easily mask low-affinity fragment signals.

  • Screening: Inject the chiral amino alcohol fragment library at a single high concentration (500 µM).

  • System Validation: For all initial hits, perform a dose-response kinetic run (50 µM to 2 mM). A valid hit must display a concentration-dependent, square-wave sensogram typical of fast-on/fast-off fragment kinetics.

Phase 3: Orthogonal Hit Validation (Ligand-Observed NMR)

Causality: SPR can yield false positives due to super-stoichiometric binding. WaterLOGSY NMR validates hits by observing the transfer of magnetization from bulk water to the fragment only when it is bound to the large target protein.

  • Sample Preparation: Prepare a solution containing 500 µM of the SPR-validated fragment and 10 µM of the target protein in a D₂O/H₂O (10:90) buffer.

  • Data Acquisition: Acquire WaterLOGSY spectra at 298 K using a solvent suppression pulse sequence.

  • System Validation: Compare the fragment's NMR signals in the presence and absence of the protein. A true binding event is confirmed by a phase inversion (positive NOE) of the fragment signals, distinguishing it definitively from non-specific aggregation.

Workflow Visualization

FBLD_Workflow Design 1. Scaffold Design (Chiral Amino Alcohols) Synthesis 2. Library Synthesis (Cyclization to 3D Scaffolds) Design->Synthesis sp3-rich precursors Screening 3. Primary Screening (SPR Biophysical Assay) Synthesis->Screening Aqueous solubility >1 mM Validation 4. Orthogonal Validation (WaterLOGSY NMR) Screening->Validation Hit selection & KD determination Structure 5. Structural Elucidation (X-ray Crystallography) Validation->Structure Elimination of false positives Elaboration 6. Fragment Elaboration (Vector-Directed Growth) Structure->Elaboration 3D Vector mapping

Fig 1: FBLD workflow utilizing chiral amino alcohol scaffolds for 3D fragment elaboration.

References

  • Benchchem. "The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols." 2

  • Haftchenary, S., et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 2016. 1

  • Wang, et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology, 2022. 3

  • Lengerli, D., et al. "Regio- and stereoselective ring-opening of aziridines: a click chemistry approach to chiral amino alcohols and triazole-modified compounds." RSC Advances, 2023.4

Sources

Synthesis of Mirabegron Analogs: An Application Note Utilizing (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of Mirabegron analogs, leveraging the chiral building block (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a cornerstone in the treatment of overactive bladder (OAB).[1][2] The exploration of its analogs is a critical endeavor in the quest for agents with improved pharmacokinetic profiles, enhanced selectivity, and potentially novel therapeutic applications. This document outlines detailed, field-proven protocols for the key synthetic transformations, emphasizing the rationale behind experimental choices to ensure reproducibility and high yields. Furthermore, it establishes a self-validating system through integrated analytical protocols for in-process monitoring and final product characterization.

Introduction: The Significance of Mirabegron and Its Analogs

Mirabegron represents a significant advancement in OAB therapy, offering a distinct mechanism of action compared to traditional antimuscarinic agents. Its therapeutic effect is derived from the relaxation of the detrusor muscle via activation of β3-adrenergic receptors. The core structure of Mirabegron features a phenylethanolamine moiety, which is crucial for its interaction with the receptor.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl ring and the amine substituent can profoundly influence the potency and selectivity of these compounds.[1][3]

The synthesis of analogs allows for the systematic exploration of this chemical space, with the goal of identifying next-generation β3-adrenergic agonists. (S)-2-Amino-2-(3-methoxyphenyl)ethanol serves as a versatile and stereochemically defined starting material for introducing variations in the phenylethanolamine portion of the molecule, a region known to be critical for receptor binding.

Strategic Approach to Analog Synthesis

The synthetic strategy detailed herein focuses on a convergent approach, where the chiral amino alcohol core is coupled with various functionalized side chains. This methodology offers flexibility and efficiency in generating a library of analogs. The key transformations include N-alkylation of the chiral amino alcohol and subsequent amide coupling reactions.

Diagram 1: General Synthetic Workflow

G A (S)-2-Amino-2-(3-methoxyphenyl)ethanol B N-Alkylation with Substituted Phenethyl Bromide/Tosylate A->B Step 1 C Intermediate: Chiral Secondary Amine B->C D Amide Coupling with Functionalized Acetic Acid Derivative C->D Step 2 E Mirabegron Analog D->E G cluster_0 RCOOH R-COOH EDC EDC RCOOH->EDC Activation Active_Ester O-Acylisourea Intermediate EDC->Active_Ester HOBt HOBt Active_Ester->HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester RNH2 R'-NH2 HOBt_Ester->RNH2 Nucleophilic Attack Amide R-CO-NH-R' RNH2->Amide

Sources

Application Note: Asymmetric Synthesis of 3-Methoxy Substituted Phenylethanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of 3-methoxy substituted phenylethanolamines. These scaffolds are critical intermediates in the manufacturing of adrenergic receptor agonists, including Phenylephrine and Etilefrine.

While classical resolution (e.g., using tartaric acid) remains in use, it suffers from a maximum 50% theoretical yield. This guide focuses on Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-diamine catalysts. This method offers >95% enantiomeric excess (ee), high atom economy, and operational safety by avoiding high-pressure hydrogen gas.

Strategic Pathway Analysis

The synthesis hinges on the efficient construction of the chiral benzylic alcohol. We utilize a "halohydrin" strategy, where the ketone is brominated, stereoselectively reduced, and then aminated. This modular approach allows for the introduction of various amine side chains (methylamine, ethylamine, etc.) late in the synthesis.

Pathway Logic Diagram

G cluster_cat Catalytic System Start 3-Methoxyacetophenone Inter1 α-Bromo-3-methoxyacetophenone (Lachrymator) Start->Inter1 Bromination (Br2/MeOH) Inter2 (R)-Bromohydrin (>95% ee) Inter1->Inter2 Ru-ATH (HCOOH/TEA) Epoxide Chiral Epoxide (In situ) Inter2->Epoxide Base (NaOH) Product (R)-3-Methoxyphenylethanolamine (Target) Epoxide->Product Amination (R-NH2) Cat RuCl(p-cymene)[(R,R)-TsDPEN] Cat->Inter1

Figure 1: Modular synthetic workflow for 3-methoxy phenylethanolamines via the halohydrin route.

Core Protocols

Safety Pre-requisites
  • Lachrymator Warning:

    
    -Bromoketones are potent tear agents. All operations in Step 1  must be performed in a properly functioning fume hood.
    
  • Pressure: The ATH reaction produces CO₂ gas. Ensure reaction vessels are vented or equipped with a bubbler.

Step 1: -Functionalization (Bromination)

Objective: Selective monobromination of 3-methoxyacetophenone.

  • Reagents: 3-Methoxyacetophenone (1.0 eq), Bromine (1.05 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 3-methoxyacetophenone in Methanol (5 mL/g) and cool to 0°C.

    • Add Bromine dropwise over 1 hour. Note: The red color should dissipate rapidly, indicating consumption.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3][4]

    • Quench: Add 10% aqueous NaHSO₃ to destroy excess bromine.

    • Workup: Evaporate MeOH, extract with DCM, wash with water, and dry over Na₂SO₄.

    • Purification: Recrystallization from cyclohexane is recommended to remove di-bromo impurities.

Step 2: Asymmetric Transfer Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the ketone to the (R)-alcohol. Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN]. This "Noyori-Ikariya" type catalyst is bifunctional, utilizing the NH effect for proton transfer.

  • Reagents:

    • 
      -Bromo-3-methoxyacetophenone (from Step 1).
      
    • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 1:500 to 1:1000).

    • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

    • Solvent: DMF or Ethyl Acetate.

  • Protocol:

    • Catalyst Prep: In a Schlenk flask under Nitrogen, dissolve the Ru-catalyst in the solvent (degassed).

    • Substrate Addition: Add the

      
      -bromoketone.
      
    • Initiation: Add the HCOOH/TEA mixture (2-3 equivalents of hydride) via syringe.

    • Reaction: Stir at 25°C - 40°C.

      • Visual Check: The reaction will evolve bubbles (CO₂). The color often shifts from deep red/purple to orange/yellow upon completion.

    • Monitoring: Check conversion after 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ (to remove Formic acid) and Brine.

    • Result: (R)-2-bromo-1-(3-methoxyphenyl)ethanol. Expected ee: >96%.

Step 3: Amination via Epoxide

Objective: Displacement of the bromide by the desired amine. Mechanism: The basic conditions required for amination typically close the bromohydrin to an epoxide in situ, which is then ring-opened by the amine.

  • Reagents: Chiral Bromohydrin, Amine (e.g., Methylamine 40% aq), NaOH.

  • Protocol:

    • Dissolve the bromohydrin in THF/Water.

    • Add NaOH (1.2 eq) to form the epoxide (monitor by TLC).

    • Add excess Amine (3-5 eq) to prevent dimerization.

    • Stir at room temperature (or mild heat 40°C) until epoxide is consumed.

    • Isolation: Extract with EtOAc. The product is an amino-alcohol and may require acidification/extraction/basification cycles to purify.

Analytical Validation (Self-Validating Systems)

To ensure the protocol is working, you must validate the Enantiomeric Excess (ee).

Chiral HPLC Method[3][5]
  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is crucial to suppress tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 274 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min (Confirm with racemic standard).

Data Summary Table
ParameterChemical Route (This Protocol)Biocatalytic Route (Alternative)
Catalyst Ru-TsDPENKRED / ADH Enzymes
S/C Ratio 1:1000Enzyme dependent
Reaction Time 4 - 8 Hours12 - 24 Hours
Typical Yield 85 - 92%70 - 90%
Typical ee 95 - 99%>99%
Scalability High (kg scale)High (requires fermentation)
Cost Driver Ru-CatalystEnzyme/Cofactor Recycle

Troubleshooting & Expert Tips

  • Low Conversion in ATH:

    • Cause: Catalyst poisoning by residual Bromine from Step 1.

    • Fix: Ensure the bromoketone is recrystallized or washed thoroughly with NaHSO₃ before the reduction step.

  • Racemization:

    • Cause: High temperature during the amination step (Step 3) can cause racemization via an SN1-like pathway on the benzylic carbon.

    • Fix: Keep amination temperature <50°C. Rely on the epoxide mechanism (SN2) which proceeds with inversion (double inversion = retention of configuration relative to starting alcohol).

  • Catalyst Color:

    • The active Ru-H species is often purple/red. If the solution turns black immediately, the catalyst may have decomposed (check O₂ exclusion).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation of α-Amido Ketones. Organic Letters, 4(24), 4373–4376. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[5] Angewandte Chemie International Edition, 43(7), 788–824. [Link]

  • Gurjar, M. K., et al. (1998).[6] Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride. Organic Process Research & Development, 2(6), 422–424. [Link]

Sources

Reagents for reduction of 3-methoxyphenylglycine to amino alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-RED-3MPG-01

Executive Summary

The reduction of 3-methoxyphenylglycine (3-MPG) to 2-amino-2-(3-methoxyphenyl)ethanol is a pivotal transformation in the synthesis of adrenergic


-blockers and chiral auxiliaries. While conceptually simple, the reduction of 

-amino acids presents unique challenges due to their zwitterionic nature, poor solubility in aprotic solvents, and the risk of racemization at the benzylic position.

This guide moves beyond standard textbook recipes to provide a comparative analysis of the two most robust reagent systems: Sodium Borohydride/Iodine (


)  and Lithium Aluminum Hydride (

)
. We prioritize the

system for its superior safety profile and scalability in process chemistry, while retaining

as a high-throughput alternative for small-scale discovery.

Mechanistic Insight & Reagent Selection

The Zwitterion Challenge

Unlike simple esters or ketones, 3-methoxyphenylglycine exists as a zwitterion in its solid state. It is virtually insoluble in Tetrahydrofuran (THF) or Diethyl Ether (


).
  • Implication: The reaction is heterogeneous (a slurry) at the start.

  • Solution: The reducing agent must not only reduce the carboxylate but also "unlock" the solubility by complexing with the amine or converting the carboxylate to a boronate species.

Reagent Comparison Matrix
FeatureSystem A:

(Recommended)
System B:

(Traditional)
System C:

Active Species Diborane (

) generated in situ
Aluminate hydride speciesBorane-DMS complex
Safety High. No pyrophoric handling.Low. Pyrophoric solid; violent water reaction.Medium. Stench (DMS); toxic gas.
Selectivity Chemoselective for -COOH.[1][2] Tolerates esters/nitriles.Non-selective. Reduces esters, amides, nitriles.[3]Selective for -COOH and Amides.
Racemization Minimal (Directed reduction).Low to Moderate (depends on temp).Minimal.
Workup Clean (Methanol quench).Difficult (Aluminum emulsions).Requires oxidative or acidic quench.
Cost Low (Commodity chemicals).Moderate.High (Specialty reagent).
Mechanistic Pathway: The Borane Cycle

The


 system works by generating borane in situ (Equation 1). The borane coordinates with the amine (enhancing solubility) and activates the carboxyl group, facilitating intramolecular hydride delivery. This "directed reduction" is crucial for preserving stereochemistry at the benzylic position.


BoraneMechanism Start 3-Methoxyphenylglycine (Zwitterion / Insoluble) Complex Amine-Borane Carboxylate Complex (Soluble) Start->Complex Coordination Gen In-situ Generation (NaBH4 + I2 -> B2H6) Gen->Complex Red Hydride Transfer (Reduction to Borate Ester) Complex->Red -H2 Hydro Methanolysis (Breaking B-O / B-N bonds) Red->Hydro Quench Product Amino Alcohol Product Hydro->Product

Figure 1: Mechanistic flow of the borane-mediated reduction of amino acids.

Detailed Experimental Protocols

Protocol A: The "Process-Ready" Method ( )

Based on the McKennon & Meyers methodology. Best for >5g scales and high stereoretention.

Reagents
  • 3-Methoxyphenylglycine (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.4 equiv)
    
  • Iodine (

    
    ) (1.0 equiv)
    
  • Anhydrous THF (Solvent)[4]

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • The Charge: Add

    
     (2.4 eq) to the flask followed by anhydrous THF (approx. 5 mL per mmol of substrate). Add the solid 3-methoxyphenylglycine (1.0 eq).
    
    • Note: The amino acid will likely not dissolve. This is normal. You will have a white suspension.

  • Activation: Dissolve Iodine (

    
    , 1.0 eq) in THF (approx. 2 mL per mmol) in the addition funnel.
    
  • Addition (Critical): Dropwise add the Iodine solution to the borohydride suspension at 0°C (ice bath) or Room Temp.

    • Observation: Hydrogen gas (

      
      ) will evolve vigorously. The solution color will transition from purple (iodine) to colorless as the iodine is consumed to form borane.
      
    • Safety: Ensure adequate venting.

  • Reaction: Once gas evolution subsides, heat the mixture to reflux for 14–18 hours.

    • Checkpoint: The reaction mixture should become clear or mostly clear as the borane-amine complex forms and dissolves.

  • Quench (The "Meyers" Workup):

    • Cool to room temperature.[5][6]

    • Carefully add Methanol dropwise until the solution becomes clear and gas evolution stops. This destroys excess hydride and breaks down the borate esters.

    • Evaporate the solvent to dryness under reduced pressure.

  • Hydrolysis of Boron-Amine Complex:

    • The residue often contains a stable B-N complex. To break this:

    • Add 20% aqueous KOH (approx. 3 mL per mmol) to the white residue.

    • Stir (or gently warm) for 4 hours.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.[2][5]

ProtocolA_Workflow Step1 Suspend AA + NaBH4 in THF Step2 Add Iodine/THF slowly (0°C) (Exotherm + H2 Gas) Step1->Step2 Step3 Reflux 16h (Slurry becomes Clear) Step2->Step3 Step4 Methanol Quench (Destroy excess hydride) Step3->Step4 Step5 KOH Hydrolysis (Break B-N bond) Step4->Step5 Step6 DCM Extraction & Isolation Step5->Step6

Figure 2: Operational workflow for the Sodium Borohydride/Iodine reduction.

Protocol B: The "Classic" Method ( )

Best for small-scale discovery where speed is prioritized over safety/cost.

Reagents
  • 3-Methoxyphenylglycine (1.0 equiv)

  • 
     (2.5 equiv) — Warning: Pyrophoric 
    
  • Anhydrous THF[2][6]

Step-by-Step Workflow
  • Setup: Oven-dried glassware is mandatory. Argon/Nitrogen atmosphere.

  • LAH Suspension: Suspend

    
     (2.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Add 3-methoxyphenylglycine solid portion-wise to the LAH slurry.

    • Note: Adding solid to LAH can be dangerous if done too fast. Alternatively, create a slurry of the amino acid in THF and transfer via cannula.

  • Reflux: Heat to reflux for 4–8 hours.

  • Fieser Workup (Critical for avoiding emulsions):

    • Cool to 0°C.[5]

    • For every 1 g of

      
       used, add sequentially:
      
      • 1 mL Water (very slowly)

      • 1 mL 15% NaOH solution

      • 3 mL Water

    • Warm to room temp and stir for 15 mins. The aluminum salts should turn into a granular white sand (not a gel).

  • Filtration: Filter the granular salts through a Celite pad. Wash the pad with warm THF.

  • Concentration: Evaporate filtrate to yield the crude amino alcohol.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reduction
  • Cause: The Boron-Nitrogen (B-N) bond in the product complex is very strong and may not have hydrolyzed during a simple water wash.

  • Fix: Ensure the KOH hydrolysis step (Protocol A, Step 7) is performed. Alternatively, refluxing the crude residue in Methanol/HCl followed by basification can liberate the free amine.

Issue: Racemization[8]
  • Cause: Benzylic protons are acidic. Excessive heat or strong base can cause racemization.

  • Fix: Use Protocol A (

    
    ). The reaction conditions are milder.[4] Avoid prolonged reflux once the reaction is complete (monitor by TLC/HPLC).
    
Issue: Solubility of Starting Material
  • Observation: The starting amino acid never dissolves.

  • Insight: This is expected. Do not add co-solvents like Methanol during the reaction phase (this kills the hydride). Trust the in situ complexation to solubilize the reactant as the reaction progresses.

Safety & Handling

  • Hydrogen Evolution: Both protocols generate stoichiometric amounts of

    
     gas. Perform all reactions in a fume hood with active ventilation.
    
  • Iodine: Corrosive and sublimes. Weigh quickly or use a sealed vessel.

  • Quenching: The quench of hydride reactions is exothermic. Always cool the vessel to 0°C before adding the quenching agent (MeOH or Water).

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives."[2] Journal of Organic Chemistry, 1993 , 58(13), 3568–3571. [Link]

  • Abiko, A.; Masamune, S. "Borane-Dimethyl Sulfide." Organic Syntheses, 1992 , 70, 151. (Describes the utility of Borane reagents). [Link]

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[2] Journal of Organic Chemistry, 1991 , 56(20), 5964–5965.[2] [Link]

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (General reference for hydride mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. (S)-2-Amino-2-(3-methoxyphenyl)ethanol[1] is a highly valuable chiral arylglycinol used as a building block in drug development and as a chiral auxiliary. Achieving and maintaining high enantiomeric excess (ee) during its synthesis or resolution requires strict control over reaction kinetics, catalyst selection, and purification conditions.

This guide provides actionable troubleshooting for the three most robust pathways to access this molecule: Asymmetric Transfer Hydrogenation (ATH) , Chiral Pool Reduction , and Enzymatic Kinetic Resolution .

Section 1: Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones

Context: The reduction of 2-amino-1-(3-methoxyphenyl)ethanone using a Noyori-type Ru(II)-TsDPEN catalyst is a premier method for establishing the (S)-stereocenter[2].

Q: My ATH reaction stalls at 80% conversion, and the ee is plateauing at ~85%. How do I push the reaction to completion and achieve >95% ee?

A: The ATH of ketones is a reversible thermodynamic process. If you are using isopropanol as the hydrogen donor, the generation of acetone as a byproduct pushes the equilibrium backward. This reversibility not only stalls conversion but leads to partial racemization of the newly formed chiral alcohol over time[3][4].

The Fix (Causality & Solution): Shift the equilibrium by changing your hydrogen donor. Switch from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (typically a 5:2 molar ratio). The decomposition of formic acid into CO2 gas is highly exothermic and entirely irreversible. This drives the reaction to 100% conversion and locks the stereocenter, preventing the reverse reaction that degrades your ee[3]. Additionally, protect the primary amine of your substrate as an HCl salt prior to reduction to prevent it from chelating and deactivating the ruthenium center.

Protocol: Irreversible ATH using Formic Acid/TEA
  • Preparation: In a rigorously degassed Schlenk flask, dissolve 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride (10 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add the chiral catalyst RuCl (0.5 mol%)[4].

  • Hydrogen Donor: Slowly inject a pre-mixed, degassed solution of Formic Acid/Triethylamine (5:2 molar ratio, 5 equivalents of FA).

  • Reaction: Stir at 40 °C for 12–24 hours under a positive pressure of argon. Monitor conversion via chiral HPLC.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo.

ATH_Mechanism Cat Ru(II)-TsDPEN Catalyst (16-electron complex) ActiveCat Ru-H Hydride Species (18-electron active complex) Cat->ActiveCat Hydride Transfer HDonor Formic Acid / TEA (Hydrogen Donor) HDonor->ActiveCat Donates H2 TS 6-Membered Pericyclic Transition State (Stereoselective CH/π & NH-O control) ActiveCat->TS Substrate Coordination Ketone 2-Amino-1-(3-methoxyphenyl)ethanone (Substrate) Ketone->TS Binds to Ru-H TS->Cat Catalyst Regeneration Product (S)-2-Amino-2-(3-methoxyphenyl)ethanol (>95% ee) TS->Product Irreversible Reduction (CO2 release)

Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN.

Section 2: Chiral Pool Approach (Reduction of Amino Acids)

Context: Starting from commercially available enantiopure (S)-3-methoxyphenylglycine guarantees the correct stereocenter, provided the carboxylic acid reduction does not cause racemization[5].

Q: I am reducing (S)-3-methoxyphenylglycine to the corresponding alcohol, but my final product shows 10-15% racemization. I am using the mixed anhydride/NaBH4 method. What is causing this?

A: The mixed anhydride activation method (e.g., using isobutyl chloroformate and a tertiary amine) is notoriously prone to racemization for arylglycines. The highly activated intermediate can undergo transient enolization or form an azlactone intermediate. Because the alpha-proton is highly acidic (flanked by an aromatic ring and an activated carbonyl), it easily deprotonates, destroying the stereocenter at the α-position[5].

The Fix (Causality & Solution): Abandon the mixed anhydride method. Instead, utilize the NaBH4/I2 system. Iodine reacts with NaBH4 to generate diborane (B2H6) in situ. Borane coordinates tightly to the amine group and reduces the carboxylic acid directly via a cyclic intermediate. Because no enolizable activated ester is formed, the alpha-proton remains untouched, preserving >99% of the original ee[6][7].

Protocol: Racemization-Free NaBH4/I2 Reduction
  • Setup: Suspend (S)-3-methoxyphenylglycine (10 mmol) and NaBH4 (25 mmol) in anhydrous THF (40 mL) under Argon at 0 °C[6].

  • In Situ Borane Generation: Dissolve I2 (10 mmol) in THF (10 mL) and add dropwise over 30 minutes. (Caution: Vigorous H2 gas evolution will occur).

  • Reduction: Reflux the mixture at 70 °C for 12 hours.

  • Quench: Cool to 0 °C and carefully add Methanol dropwise until the solution is clear to destroy excess borane. Concentrate in vacuo.

  • Borate Cleavage (Critical Step): The product is now locked in a highly stable boron complex. Dissolve the resulting white paste in 20% aqueous KOH (30 mL) and stir at room temperature for 12 hours (or reflux for 3 hours) to hydrolyze the B-O and B-N bonds[6].

  • Extraction: Extract the aqueous layer with CH2Cl2 (4 x 20 mL), dry over Na2SO4, and evaporate to yield the pure (S)-amino alcohol.

NaBH4_I2_Reduction Step1 Start: (S)-3-Methoxyphenylglycine in dry THF Step2 Add NaBH4 (2.5 eq) Cool to 0°C Step1->Step2 Step3 Dropwise Addition of I2 (1.0 eq) Generates BH3 in situ Step2->Step3 Ar atmosphere Step4 Reflux at 70°C for 12h (Direct reduction, no enolization) Step3->Step4 H2 gas evolution Step5 Quench with MeOH Remove Solvents Step4->Step5 Step6 Reflux in 20% aqueous KOH (Hydrolyzes stable B-O/B-N bonds) Step5->Step6 Yields Boron Complex Step7 Yield: (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Retains >99% ee) Step6->Step7 CH2Cl2 Extraction

Workflow for the racemization-free reduction of amino acids using the NaBH4/I2 system.

Section 3: Enzymatic Kinetic Resolution

Context: If starting from racemic 2-amino-2-(3-methoxyphenyl)ethanol, lipases can selectively acylate one enantiomer, allowing for physical separation.

Q: I am using Candida antarctica lipase B (CALB) with vinyl acetate in hexane, but the enantiomeric ratio (E-value) is very low (<10). How can I improve the selectivity?

A: Arylglycinols are challenging substrates for lipases due to the proximity of the bulky aromatic ring to the chiral center. Vinyl acetate is highly reactive but lacks the steric bulk required to force the enzyme to differentiate the (R) and (S) enantiomers within its active site. Furthermore, the free primary amine can undergo non-enzymatic chemical acylation with vinyl acetate, entirely bypassing the enzyme's stereocontrol.

The Fix (Causality & Solution): First, protect the amine (e.g., as an N-Boc derivative) to prevent spontaneous background acylation. Second, switch the acyl donor from vinyl acetate to a bulkier, less reactive donor like isopropyl methoxyacetate. Finally, change the solvent to a slightly more polar ether (like MTBE or diisopropyl ether) to improve the solubility of the N-Boc substrate while maintaining the enzyme's hydration shell.

Quantitative Data Summary: Method Comparison

Synthesis MethodStarting MaterialReagents / CatalystsExpected eeProsCons
Asymmetric Transfer Hydrogenation 2-Amino-1-(3-methoxyphenyl)ethanoneRuCl, FA/TEA95 - 99%High atom economy; highly scalable for industrial use.Requires expensive Ru catalyst and strict inert atmosphere.
Chiral Pool Reduction (S)-3-MethoxyphenylglycineNaBH4, I2, THF>99% (Retained)Extremely reliable; cheap reagents; no chiral catalyst needed.Requires stoichiometric iodine; heavy gas evolution (H2).
Enzymatic Resolution Racemic 2-Amino-2-(3-methoxyphenyl)ethanolCALB, Isopropyl methoxyacetate90 - 95%Mild conditions; green chemistry profile.Max 50% theoretical yield; requires N-protection steps.

References

  • PubChem Compound Summary for CID 55278900: (S)-2-Amino-2-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information. URL:[Link]

  • Highly enantioselective asymmetric transfer hydrogenation (ATH) of α-phthalimide ketones: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances: RUA - Universidad de Alicante. URL:[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope: PMC - National Institutes of Health. URL:[Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity: Bentham Open. URL:[Link]

  • Reduction of amino acids to corresponding amino alcohols: Chemistry Stack Exchange (McKennon et al. NaBH4/I2 methodology). URL:[Link]

Sources

Technical Guide: Recrystallization of 3-Methoxy Phenylglycinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 3-methoxy phenylglycinol hydrochloride Content type: Technical Support Center Guide

Executive Summary & Chemical Profile

Compound: 3-Methoxy Phenylglycinol Hydrochloride Chemical Class: Amino Alcohol Salt (Phenylglycinol derivative) Key Challenge: Balancing the high polarity of the ionic hydrochloride head with the lipophilic methoxy-phenyl tail often leads to "oiling out" rather than distinct crystal formation.

This guide provides a troubleshooting-first approach to purifying 3-methoxy phenylglycinol HCl. Unlike simple inorganic salts, this compound requires precise solvent dielectric tuning to achieve high purity without yield loss.[1] The protocols below are derived from standard methodologies for phenylglycinol derivatives and analogous methoxy-phenethylamine salts [1, 2].

Solvent System Selection (Q&A)

Q1: What is the primary solvent recommendation for this specific salt?

Recommendation: Isopropanol (IPA) or Absolute Ethanol .

The Scientific Logic:

  • Solubility Differential: 3-methoxy phenylglycinol HCl exhibits a steep solubility curve in short-chain alcohols. It dissolves readily at reflux (~80°C for Ethanol, ~82°C for IPA) but crystallizes effectively upon cooling to 0–5°C.[1]

  • Impurity Rejection: The likely impurities (3-methoxybenzaldehyde, unreacted glycine derivatives) remain soluble in cold alcohols, ensuring they stay in the mother liquor [3].[1]

  • Why not Methanol? Methanol is often too good a solvent. The high solubility can lead to poor recovery rates unless an anti-solvent is used.

Q2: My product is "oiling out" instead of crystallizing. What solvent system fixes this?

Recommendation: Switch to a Binary Solvent System using Ethanol (Solvent) + Ethyl Acetate or MTBE (Anti-solvent) .

Troubleshooting Mechanism: Oiling out occurs when the compound separates as a liquid phase before it can nucleate as a solid. This happens when the boiling point of the solvent is higher than the melting point of the solvated impurity-product mix.

  • The Fix: Dissolve in minimal hot ethanol. Slowly add warm Ethyl Acetate (EtOAc) until turbidity persists. The EtOAc lowers the polarity of the solution gradually, forcing the salt into an ordered lattice rather than a disordered oil [4].[1]

Q3: Can I use water for recrystallization?

Recommendation: Avoid if possible. While the salt is highly soluble in water, using it presents two critical risks:[1]

  • Hygroscopicity: Phenylglycinol salts can be hygroscopic. Removing water requires high-vacuum heating, which may degrade the heat-sensitive amino-alcohol moiety.[1]

  • Hydrate Formation: You risk forming a stable hydrate, altering the molecular weight and stoichiometry of your final product.[1]

Detailed Experimental Protocol

Workflow: Binary Solvent Recrystallization (EtOH/EtOAc)

Target Scale: 10g Crude Material

  • Dissolution:

    • Place 10g of crude 3-methoxy phenylglycinol HCl in a 250mL round-bottom flask.

    • Add Absolute Ethanol (approx. 30-40 mL) and heat to reflux (80°C) with magnetic stirring.

    • Checkpoint: If solids remain after 15 mins at reflux, hot filter to remove inorganic salts (e.g., NaCl, ZnCl2).[1]

  • Nucleation Setup:

    • Remove from heat. Let the clear orange/yellow solution cool slightly to ~60°C.

    • Optional: Add activated carbon (5% w/w) and reflux for 10 mins, then hot filter over Celite if the crude is dark colored.

  • Anti-Solvent Addition:

    • While stirring rapidly, add Ethyl Acetate dropwise.[1]

    • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (wrapping in foil helps slow cooling).

    • Once room temperature is reached, move to an ice bath (0-4°C) for 2 hours.[1]

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash: Rinse the cake with 20mL of cold (0°C) 1:1 EtOH/EtOAc mixture.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent BP > Product MP.Re-heat to dissolve oil. Add a seed crystal at the cloud point. Switch to a lower boiling solvent (e.g., Ethanol/Ether).[1]
Low Yield Too much solvent used or product is too soluble.Concentrate the mother liquor by 50% on a rotovap and cool again. Next time, use less solvent.[1]
Colored Crystals Chromophores trapped in crystal lattice.Perform a "charcoal treatment" (Step 2 in protocol) or wash crystals with cold acetone (if product is insoluble in acetone).
Gummy Solid Residual solvent or hygroscopic water absorption.Triturate (grind) the gum under dry Diethyl Ether or Hexane to remove trapped solvent, then filter.[1]

Visualizing the Process

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Crude 3-Methoxy Phenylglycinol HCl SolubilityTest Solubility Test (100mg in 1mL) Start->SolubilityTest SolubleCold Soluble at RT? SolubilityTest->SolubleCold Check Alcohol InsolubleHot Insoluble at Reflux? SolubleCold->InsolubleHot No BinarySystem Use Binary System (EtOH + EtOAc) SolubleCold->BinarySystem Yes (Too Soluble) SingleSolvent Use Single Solvent (IPA or EtOH) InsolubleHot->SingleSolvent Soluble Hot InsolubleHot->BinarySystem Insoluble Hot (Need stronger solvent) Process Dissolve at Reflux (Hot Filtration if needed) SingleSolvent->Process BinarySystem->Process Cooling Slow Cooling (RT -> 4°C) Process->Cooling CheckOil Did it Oil Out? Cooling->CheckOil RemedyOil Re-heat & Add Seed Crystal or Increase Anti-solvent CheckOil->RemedyOil Yes Filter Vacuum Filtration CheckOil->Filter No (Crystals Formed) RemedyOil->Cooling Retry Dry Vacuum Dry (40°C) Filter->Dry

Caption: Decision tree for solvent selection and process flow for purifying 3-methoxy phenylglycinol HCl.

References

  • Synthesis and purification of chiral (R)-phenylglycinol hydrochloride.CN102863343A. (2013). Google Patents.
  • Synthesis method of methoxyphenamine hydrochloride.CN105669469A. (2016). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[1] Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Available at: [Link]

Sources

Preventing racemization during amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I frequently encounter issues where researchers lose the stereochemical integrity of their chiral building blocks. Amino alcohols are foundational to pharmaceutical development, but their synthesis—whether through the reduction of amino acids, oxidation to amino aldehydes, or nucleophilic ring-opening—is fraught with pathways that lead to racemization.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind racemization and provide self-validating, field-proven troubleshooting workflows to ensure your enantiomeric excess (ee) remains intact.

Diagnostic Workflow for Racemization

G Start Identify Synthesis Route Route1 Reduction of Amino Acids Start->Route1 Route2 Oxidation to Amino Aldehydes Start->Route2 Route3 Aziridinium Ring Opening Start->Route3 Prob1 Issue: Oxazolone Formation Route1->Prob1 Prob2 Issue: Alpha-Proton Abstraction Route2->Prob2 Prob3 Issue: SN1-like Racemization Route3->Prob3 Sol1 Use CDI/NaBH4 or NaBH4-I2 Systems Prob1->Sol1 Sol2 Use IBX or SO3-Pyridine Prob2->Sol2 Sol3 Add Quaternary Ammonium Salts Prob3->Sol3

Fig 1: Diagnostic flowchart for identifying and resolving racemization pathways.

FAQ: Mechanistic Causes of Racemization

Q: Why do I lose enantiomeric purity when reducing amino acids using standard mixed-anhydride activation? A: Racemization in amino acid chemistry frequently occurs via the formation of an oxazolone intermediate or through direct enolization[1]. When you activate a carboxylic acid using alkyl chloroformates and a tertiary amine (like triethylamine), the intermediate can cyclize into an oxazolone. The alpha-proton of this oxazolone is highly acidic. The basic conditions required for the mixed-anhydride formation abstract this proton, creating a planar enolate that reprotonates from either face, destroying the stereocenter[1].

Q: I am synthesizing a chiral morpholine derivative via an aziridinium intermediate. Why am I seeing a racemic mixture? A: During the nucleophilic ring-opening of chiral activated aziridines or


-amino alcohols, neighboring group participation (anchimeric assistance) by the nitrogen lone pair forms a strained, bicyclic aziridinium ion[2],[3]. If the transition state loosens into an SN1-like carbocation pathway, stereochemical integrity is lost. To prevent this, introduce quaternary ammonium salts into your reaction mixture; these salts tightly pair with the intermediate, enforcing a strict SN2 trajectory and effectively controlling partial racemization[3].

Q: How can I oxidize my amino alcohol to an amino aldehyde (e.g., Garner's aldehyde) without epimerizing the alpha-chiral center? A: The alpha-proton adjacent to a newly formed aldehyde is highly labile. Using harsh oxidants or basic conditions often leads to epimerization. Instead, utilize 2-Iodoxybenzoic acid (IBX) or the Sulfur trioxide-pyridine complex (Parikh-Doering conditions)[4],[5]. IBX-mediated oxidation reliably converts


-amino alcohols to 

-amino aldehydes in quantitative yields with no observed racemization at the stereogenic center[4].

Troubleshooting Guide 1: Stereoretentive Reduction of Amino Acids

The Problem: Significant loss of enantiomeric excess (ee) during the conversion of N-protected amino acids to 1,2-amino alcohols. The Causality: The use of harsh reducing agents (like


 at elevated temperatures) or basic activation methods promotes enolization prior to hydride attack[6],[1].
The Solution:  Transition to mild, base-free activation methods. The 

and

systems are field-proven to yield 1,2-amino alcohols with >99% ee[7],[8].
Quantitative Data: Comparison of Reduction Methods
Reagent SystemActivation MethodTypical YieldEnantiomeric Excess (ee)Reference

None72–90%Variable (Prone to partial racemization)[6]

/

In-situ (Iodine)75–90%>99%[7]

/

Carbonyldiimidazole80–95%>99%[1],[8]
Standard Operating Procedure: CDI/NaBH4 Reduction

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction. It is designed as a self-validating system; visual cues at each step confirm reaction fidelity[1],[8].

  • Substrate Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature to achieve a 0.2 M concentration[1].

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion[1].

  • Self-Validation (Visual Check): Observe the solution for active effervescence. The release of

    
     gas confirms the formation of the acyl imidazole intermediate. Stir for 10–30 minutes until gas evolution completely ceases[1].
    
    • Mechanistic Insight: CDI activates the carboxylate without generating highly acidic protons or requiring external bases, completely circumventing oxazolone-induced racemization[1],[8].

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Rapidly add a solution of Sodium Borohydride (

    
    ) (3 to 5 eq) dissolved in a minimal amount of water[1],[8].
    
    • Mechanistic Insight: Aqueous

      
       at low temperatures provides an immediate source of hydride to trap the highly reactive acyl imidazole before any enolization can occur[8].
      
  • Quenching: Stir for 30 minutes at 0 °C, then carefully acidify the mixture to pH 2-3 using 1N HCl[1].

    • Self-Validation: Vigorous bubbling will occur as excess hydride is destroyed. If no bubbling occurs, the hydride was depleted prematurely, risking incomplete reduction (aldehyde formation).

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield the highly pure 1,2-amino alcohol[1].

References

Sources

Technical Support Center: Solubility & Handling of (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TSC-2026-AMPE-001 Compound: (S)-2-Amino-2-(3-methoxyphenyl)ethanol CAS No: 1213016-49-9 (Free Base) | 2095772-96-4 (HCl Salt) Molecular Weight: 167.21 g/mol (Free Base)[1]

Introduction: Technical Overview

Welcome to the Technical Support Center. This guide addresses the solubility, handling, and purification of (S)-2-Amino-2-(3-methoxyphenyl)ethanol , a chiral amino alcohol intermediate often utilized in the synthesis of


-adrenergic receptor agonists (e.g., analogs of Mirabegron).

Chemist's Note: This compound features a primary amine , a primary alcohol , and a methoxy-substituted phenyl ring . This "amphiphilic" structure drives its solubility profile: the polar amino-alcohol "head" dictates solubility in protic solvents, while the lipophilic phenyl "tail" allows limited solubility in moderately polar organics.

Module 1: Solubility Profile & Solvent Selection

Status: Verified via Structural Analog Analysis (Phenylglycinol Class)

The following data represents the saturation solubility behavior expected for the free base form. Use this table to select solvents for reaction, extraction, or purification.

Solvent ClassSpecific SolventSolubility RatingTechnical Commentary
Protic Polar Methanol (MeOH) High (>100 mg/mL)Primary Choice. Excellent for dissolution and transfer. Can be used for recrystallization if cooled to -20°C.
Ethanol (EtOH) High (>50 mg/mL)Good solubility. Preferred for recrystallization (often with water or hexane antisolvent).
Isopropanol (IPA) Moderate Ideal for recrystallization; solubility drops significantly upon cooling.
Aprotic Polar DMSO / DMF Very High (>200 mg/mL)Use only if necessary for reactions. Difficult to remove; avoid for final isolation.
THF High Excellent reaction solvent. Soluble at RT.
Ethyl Acetate (EtOAc) Moderate Critical Solvent. Soluble hot, sparingly soluble cold. Key candidate for purification.
Chlorinated Dichloromethane (DCM) High Excellent for extraction from aqueous phases.
Non-Polar Toluene Low Soluble only at reflux. Good antisolvent or for azeotropic drying.
Hexanes / Heptane Insoluble Strict Antisolvent. Use to crash out the product from EtOAc or DCM.
Aqueous Water Low to Moderate Free base is sparingly soluble; pH dependent. HCl salt is highly water-soluble.

Critical Alert: The HCl salt (CAS 2095772-96-4) has a completely different profile. It is highly soluble in Water and Methanol but insoluble in EtOAc, DCM, and Hexanes.

Module 2: Troubleshooting Dissolution Issues (FAQ)

Q1: My compound is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: The melting point of the solvated compound is likely lower than the boiling point of your solvent, or impurities are depressing the melting point.

  • Solution:

    • Re-dissolve the oil by heating.

    • Add a seed crystal at a temperature just below the saturation point.

    • Switch to a solvent system with a lower boiling point (e.g., switch from Toluene to EtOAc).

    • Use slow cooling (wrap the flask in foil/towel) to prevent rapid oil formation.

Q2: The solution is cloudy in Dichloromethane (DCM).

  • Cause: Presence of inorganic salts (NaCl, Na2SO4) or water content. The amino alcohol is hygroscopic and may have absorbed moisture, which is immiscible with DCM.

  • Solution: Dry the DCM solution over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Q3: Can I use Acetone for dissolution?

  • Warning: Avoid Acetone (and other ketones) if the compound is in its free base form (primary amine).

  • Reason: Primary amines react with ketones to form imines (Schiff bases) , degrading your product. Only use acetone if the amine is protected (e.g., Boc-protected) or if using the HCl salt (though solubility will be low).

Module 3: Recrystallization & Purification Protocols

Objective: Purify (S)-2-Amino-2-(3-methoxyphenyl)ethanol from synthesis impurities.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Removing minor non-polar impurities.

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Isopropanol (IPA) dropwise while heating to reflux (~82°C).

    • Target: Minimum volume to dissolve (approx. 5–10 mL).

  • Filtration (Optional): If insoluble particles remain at reflux, filter hot through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (30 mins), then place in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white crystals via vacuum filtration. Wash with cold IPA (1–2 mL).

Protocol B: Anti-Solvent Precipitation (EtOAc / Hexane)

Best for: High-recovery purification.

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 50–60°C.

  • Precipitation: Remove from heat. Slowly add Hexane (or Heptane) dropwise until a faint persistent cloudiness appears.

  • Re-clarification: Add 1–2 drops of EtOAc to clear the solution.

  • Crystallization: Allow to stand undisturbed. Crystals should form as the solution cools.[2][3]

  • Validation: Check purity via TLC (MeOH/DCM 1:9) or HPLC.

Module 4: Workflow Visualization

The following decision tree guides you through the solvent selection process based on your immediate goal (Reaction, Workup, or Purification).

SolubilityWorkflow Start Start: (S)-2-Amino-2-(3-methoxyphenyl)ethanol Goal What is your objective? Start->Goal Reaction Reaction / Synthesis Goal->Reaction Workup Extraction / Workup Goal->Workup Purification Recrystallization Goal->Purification Polar Need Polar Conditions? Reaction->Polar Phases Aqueous vs. Organic Workup->Phases SolventSelect Select Solvent System Purification->SolventSelect UseMeOH Use Methanol or Ethanol (Avoid Ketones!) Polar->UseMeOH Yes UseTHF Use THF or DCM Polar->UseTHF No DCM_Ext Extract with DCM (Good solubility) Phases->DCM_Ext Preferred EtOAc_Ext Extract with EtOAc (May require multiple washes) Phases->EtOAc_Ext Alternative Recryst_IPA Isopropanol (Hot -> Cold) SolventSelect->Recryst_IPA Standard Recryst_Bi EtOAc + Hexane (Antisolvent) SolventSelect->Recryst_Bi High Yield

Caption: Decision tree for solvent selection based on experimental stage (Reaction, Workup, or Purification).

References

  • PubChem. (2025). (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine. [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1).
  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. [Link]

Sources

Technical Support Center: Optimizing Yield in Vitride® Reduction of Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Vitride® (Red-Al) Reduction of Amino Acids to Amino Alcohols

Introduction: Why Vitride?

You are likely here because Lithium Aluminum Hydride (LAH) has become a safety bottleneck or a scale-up nightmare. Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride, also known as Red-Al or SMEAH) offers a robust alternative.[1]

Unlike LAH, Vitride is:

  • Soluble in aromatic solvents (supplied as ~70% w/w in toluene), eliminating the need for large volumes of ether/THF.

  • Thermally stable up to 170°C, allowing for higher reaction temperatures to drive difficult reductions.

  • Non-pyrophoric (though still moisture-sensitive), significantly reducing fire hazards during handling.

However, the high viscosity and specific hydrolysis behavior of Vitride require a modified approach to achieve high yields and enantiomeric purity.

Module 1: Reaction Design & Stoichiometry

The "Active Hydrogen" Rule

The most common cause of low yield is underestimating the reagent demand. Unlike esters, free amino acids act as proton sources before they act as reduction substrates.

Substrate TypeReaction RequirementTheoretical Hydride Eq.Rec. Vitride Molar Eq.
Amino Acid Ester 2 H⁻ (Reduction only)2.01.2 – 1.5 eq
Free Amino Acid 1 H⁻ (Deprotonation) + 2 H⁻ (Reduction)3.02.0 – 2.5 eq
Amino Acid HCl Salt 1 H⁻ (Neutralize HCl) + 3 H⁻ (Above)4.02.5 – 3.0 eq

Critical Note: Vitride contains 2 moles of hydride per mole of reagent .

  • Calculation: If you have 1 mole of Phenylalanine (Free Acid), you theoretically need 1.5 moles of Vitride. In practice, use 2.0 to 2.5 moles to drive kinetics and account for adventitious moisture.

Module 2: Standard Operating Procedure (SOP)

Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

Target: High Yield (>90%) with Retention of Chirality.

Step 1: Preparation (Inert Atmosphere)
  • Vessel: 3-neck round bottom flask, reflux condenser, dropping funnel, mechanical stirrer (essential due to viscosity).

  • Gas: Nitrogen or Argon flush.

  • Solvent: Anhydrous Toluene (preferred) or THF.

Step 2: The "Inverse Addition" (Crucial for Purity)

Do not add Vitride to the amino acid. Instead, add the amino acid (as a slurry/solution) to the Vitride.

  • Why? This keeps the reducing agent in excess at all times.

  • Mechanism: Low hydride concentration promotes the formation of aldehyde intermediates. Aldehydes are susceptible to racemization via enolization. Excess hydride forces the rapid reduction of the aldehyde to the alcohol, locking in the stereochemistry.

Step 3: Reaction Profile
  • Charge flask with Vitride solution (diluted 1:1 with toluene to lower viscosity). Heat to 60°C.

  • Add Amino Acid slurry slowly. Expect H₂ gas evolution.

  • Once addition is complete, heat to Reflux (approx. 110°C) .

  • Monitor via TLC/HPLC. Reaction is typically complete in 2–4 hours.

Step 4: The Quench (The "Emulsion Killer")

Aluminum emulsions are the enemy of yield. Use the Rochelle’s Salt Method for the cleanest phase separation.

  • Cool reaction mixture to <10°C.

  • Slowly add dilute aqueous NaOH (15%) or water to quench excess hydride.[2] Caution: Exothermic + H₂ evolution.

  • Add Potassium Sodium Tartrate (Rochelle’s Salt) solution (saturated). Use 20–30 mL per gram of Vitride used.

  • Stir vigorously at room temperature for 30–60 minutes.

  • Result: Two clear layers. The aluminum is chelated in the aqueous layer; the product is in the organic layer.

Module 3: Visualizing the Workflow

The following diagram outlines the critical decision points and process flow for the reduction.

VitrideWorkflow Start Start: Amino Acid Reduction Calc Calculate Stoichiometry (Free Acid = 2.5 eq Vitride) Start->Calc Setup Setup: Inert Gas + Toluene Dilute Vitride 1:1 Calc->Setup Addition INVERSE ADDITION Add Substrate to Vitride (Prevents Racemization) Setup->Addition Reflux Reflux (80-110°C) 2-4 Hours Addition->Reflux Check Check Conversion (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Quench Cool to <10°C Quench with 15% NaOH Check->Quench Complete Workup Add Rochelle's Salt (Sat.) Stir 1 hr Quench->Workup PhaseSep Phase Separation Org: Product | Aq: Al-Tartrate Workup->PhaseSep

Caption: Figure 1. Optimized workflow for Vitride reduction, emphasizing Inverse Addition for stereochemical integrity and Rochelle's Salt for emulsion-free isolation.

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<50%). What is happening?

Diagnosis: Likely "Active Hydrogen" theft or moisture contamination.

  • The Fix:

    • Check your math: Did you account for the acidic proton on the carboxylic acid? (See Module 1).

    • Dry your solvent: Vitride is robust, but 1% water in toluene will destroy a significant portion of your reagent.

    • Solubility: If the amino acid is insoluble in toluene, the reaction may be surface-limited. Add a co-solvent like THF (up to 20%) or use the amino acid ester to improve solubility.

Q2: I am seeing racemization (loss of optical purity).

Diagnosis: Aldehyde accumulation or excessive thermal stress.

  • The Fix:

    • Switch to Inverse Addition: Adding the substrate to the reducing agent ensures the aldehyde intermediate is reduced immediately to the alcohol, preventing the enolization pathway that scrambles the chiral center.

    • Lower the Temperature: If refluxing at 110°C causes issues, try 60–80°C for a longer duration.

Q3: The work-up turned into a thick white gel. I can't filter it.

Diagnosis: Aluminum Hydroxide polymerization.

  • The Fix: Stop filtering.

    • Acidic Work-up (Alternative): If your amino alcohol is acid-stable, acidify the mixture with H₂SO₄ to pH < 2. This dissolves the aluminum salts completely. Extract the impurities, then basify the aqueous layer to precipitate/extract the amino alcohol.

    • The "Fieser" Modification for Vitride: Add 15% NaOH until the white precipitate dissolves and becomes a heavy, separate aqueous layer (Sodium Aluminate is soluble in high pH). Decant the organic layer.

Q4: Is Vitride safe to use with chlorinated solvents?

Strictly NO.

  • Warning: Like all aluminum hydrides, Vitride can react explosively with DCM or Chloroform under certain conditions (carbene formation). Stick to Toluene, Xylene, or THF.

Module 5: Comparison Data

FeatureVitride® (Red-Al)LiAlH₄ (LAH)Borane-DMS
Physical State Liquid (Toluene Soln)Solid / Ether SolnLiquid
Pyrophoric? No (Flammable)Yes No
Solubility Aromatics, EthersEthers onlyEthers, DCM
Work-up NaOH or TartrateFieser MethodOxidative / Acidic
Cost Low (Industrial)MediumHigh
Selectivity High (Retains halides)LowHigh (Chemoselective)

References

  • Organic Chemistry Portal. "Red-Al: Sodium bis(2-methoxyethoxy)aluminum hydride." Organic Chemistry Portal. Available at: [Link]

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Esters." Journal of Organic Chemistry, 1993, 58, 3568-3571. (Seminal paper on stoichiometry and protocol).
  • Abiko, A., et al. "Rational Design of Amino Acid Reduction." Tetrahedron Letters, 1992, 33, 5517.

Sources

Technical Support Center: Handling Hygroscopic Chiral Amino Alcohol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chiral amino alcohol salts (e.g., ephedrine hydrochloride, prolinol derivatives, and phenylglycinol salts) are essential resolving agents and chiral auxiliaries in asymmetric synthesis. However, their pronounced hygroscopic nature—1[1]—can lead to deliquescence, stoichiometry errors, and complete failure of enantioselective reactions.

This guide provides field-proven troubleshooting strategies, validated drying protocols, and analytical techniques to secure your experimental integrity.

Workflow: From Storage to Reaction

G Start Hygroscopic Chiral Amino Alcohol Salt Storage Glovebox Storage (Ar/N2 atmosphere) Start->Storage Weighing Schlenk Flask Weighing (Closed system) Storage->Weighing Drying Azeotropic Drying (Toluene, Dean-Stark) Weighing->Drying If exposed to air Fail Deliquescence / Stoichiometry Error Weighing->Fail Ambient weighing Titration Karl Fischer Titration (< 600 ppm H2O limit) Drying->Titration Titration->Drying Fail Reaction Asymmetric Synthesis (Maintains high ee) Titration->Reaction Pass

Workflow for the storage, drying, and validation of hygroscopic chiral amino alcohol salts.

Section 1: Storage & Handling FAQs

Q: Why do my chiral amino alcohol salts turn into a sticky paste on the benchtop? A: This phenomenon is known as deliquescence. Amino alcohols and their salts are highly hygroscopic and will absorb sufficient atmospheric moisture to dissolve in their own absorbed water[1]. This completely alters the mass-to-moles ratio, ruining reaction stoichiometry. Causality & Solution: Water forms strong hydrogen bonds with both the ammonium cation and the hydroxyl group. Always store these salts in a desiccator or an argon-filled glovebox. Weighing must be performed in a closed system (e.g., using a Schlenk tube) or rapidly inside a glovebox to prevent atmospheric exposure.

Q: Can I just dry the salt in a vacuum oven at 100°C? A: No. Heating chiral amino alcohol salts under standard vacuum often leads to thermal degradation, sublimation, or racemization before complete dehydration is achieved. The hydration sphere is tightly bound; breaking it requires specific chemical or azeotropic techniques rather than brute-force thermal stress.

Section 2: Troubleshooting Moisture Contamination

Q: My enantiomeric excess (ee) dropped from 98% to 60%. Could moisture in the amino alcohol salt be the cause? A: Absolutely. In asymmetric catalysis, chiral amino alcohols direct the stereochemical outcome via precise hydrogen-bonding networks and metal-ligand coordination. Excess water molecules competitively bind to the metal center or disrupt the hydrogen-bond transition state, leading to a loss of enantioinduction and lowered ee.

Q: How do I accurately measure the water content of these salts to ensure they are dry? A: Karl Fischer (KF) titration is the gold standard. For sensitive asymmetric reactions, you must 2[2], and sometimes even 3[3]. However, standard KF reagents rely on a specific pH range (5-7). Because amino alcohols are basic, they shift the pH, causing sluggish endpoints or false readings. You must use 4 (e.g., Hydranal) designed specifically to neutralize amines[4].

Section 3: Quantitative Data - Desiccant & Drying Efficiency

To achieve the stringent moisture limits required for asymmetric synthesis, selecting the correct drying method is critical.

Drying MethodMechanismResidual Water (ppm)Suitability for Amino Alcohol Salts
Vacuum Oven (50°C) Evaporation> 2000 ppmPoor (Risk of melting/degradation)
Desiccator (P₂O₅) Chemical absorption~ 1000 ppmModerate (Slow, surface-level only)
Azeotropic Distillation Minimum-boiling azeotrope< 600 ppmExcellent (Scalable, preserves chirality)
Molecular Sieves (3Å) Pore-size exclusion< 30 ppmExcellent (Best for pre-reaction solutions)
Section 4: Experimental Protocols
Protocol A: Azeotropic Drying with Toluene

Causality: Water forms a minimum-boiling azeotrope with toluene, allowing the physical removal of strongly hydrogen-bonded water molecules at a temperature safe for most chiral salts[5]. This creates a self-validating visual system: when water droplets stop forming, the bulk water has been removed.

  • Setup: Equip an oven-dried round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge the entire system with argon.

  • Suspension: Add the hygroscopic chiral amino alcohol salt to the flask. Add anhydrous toluene (approximately 10 mL per gram of salt).

  • Reflux: Heat the suspension to reflux (approx. 110°C bath temperature). The 5 will vaporize, condense, and collect in the Dean-Stark trap[5].

  • Separation: Because water is immiscible with toluene at room temperature, it will phase-separate at the bottom of the trap. Continue refluxing until no more water droplets appear (typically 2-4 hours).

  • Isolation: Allow the flask to cool under argon. Filter the crystallized anhydrous salt under a blanket of argon using Schlenk techniques, or remove the toluene in vacuo.

Protocol B: Karl Fischer Titration for Amino Alcohols

Causality: To prevent the basicity of the amino alcohol from disrupting the iodine/sulfur dioxide redox reaction, a buffer is introduced. This ensures the titration accurately reflects the water content rather than a pH-induced side reaction[4].

  • Preparation: Flush the volumetric KF titrator cell with dry methanol.

  • Buffering: Add a salicylic acid or benzoic acid buffer to the titration vessel to maintain an optimal pH of 5-7. Alternatively, use a pre-formulated amine-specific KF solvent.

  • Pre-titration: Run the titrator to neutralize any residual moisture in the cell until a stable drift is achieved.

  • Sample Injection: Rapidly weigh approximately 100 mg of the amino alcohol salt in a dry syringe or sealed weighing boat. Introduce it into the cell, strictly minimizing atmospheric exposure.

  • Validation: Titrate with the KF reagent. Verify that the final water content is < 600 ppm before proceeding with asymmetric synthesis[2]. If the sample fails, return the batch to Protocol A.

References
  • Comparing the Chemical Profiles of Plant-Based and Traditional Meats Using GC–MS-Based Metabolomics. LCGC International.5

  • Analytix 1/2010 - Sigma-Aldrich. Sigma-Aldrich.4

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters - ACS Publications.2

  • Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts. ResearchGate.3

  • Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties. MDPI.1

Sources

Technical Guide: Removal of Borate Impurities Following Borane Reduction of Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process Development & Support Document ID: TS-BOR-002 Last Updated: March 2026

Executive Summary & The "Sticky Boron" Problem

The Issue: The reduction of amino acids to amino alcohols using borane reagents (e.g.,


, 

, or in situ generation via

) is a cornerstone reaction in medicinal chemistry due to its chemoselectivity. However, the reaction does not produce the free amine directly. Instead, it yields a stable amine-borane adduct (N-B complex).

The Failure Mode: Standard aqueous workups often fail to break this N-B bond. Consequently, researchers encounter:

  • Yield Loss: Product remains trapped in the aqueous phase or complexed in the organic phase.

  • Purification Failure: Boron impurities cause streaking on silica columns and clog HPLC lines.

  • Analytical Interference: Broad multiplets in

    
    H NMR (approx. 2-3 ppm) and unexpected masses in LC-MS.
    

This guide details the mechanistic breakdown of these complexes and provides three field-proven protocols for the complete removal of boron species.

Mechanism of Failure

To solve the problem, one must understand the species involved. Boron is electron-deficient (Lewis acid), and your product (the amino alcohol) is electron-rich (Lewis base).

  • Formation: During reduction, the borane atom coordinates tightly to the nitrogen lone pair.

  • Stability: This N-B bond is kinetically stable against simple hydrolysis at neutral pH.

  • The Solution: We must thermodynamically drive the boron away from the nitrogen by offering it a preferred partner (Oxygen in the form of Methanol or Hydroxide) or by chemically degrading the borane moiety.

Workflow Visualization

The following diagram illustrates the critical decision pathways for workup selection.

BoraneWorkup Start Crude Reaction Mixture (Amine-Borane Complex) Decision Substrate Sensitivity? Start->Decision MethodA Method A: Methanolysis (Sensitive Substrates) Decision->MethodA Racemization Prone MethodB Method B: McKennon-Meyers (Robust/Standard) Decision->MethodB Standard Amino Acids MethodC Method C: Acid Reflux (Very Stable Complexes) Decision->MethodC Sterically Hindered StepA1 Quench with MeOH MethodA->StepA1 StepB1 Quench with MeOH MethodB->StepB1 StepA2 Evaporate B(OMe)3 Azeotrope StepA1->StepA2 StepA3 Repeat 3-5 Cycles StepA2->StepA3 Final Free Amino Alcohol StepA3->Final StepB2 Add 20% KOH/NaOH StepB1->StepB2 StepB3 Reflux (2-4 hrs) StepB2->StepB3 StepB3->Final

Caption: Decision tree for selecting the appropriate boron removal protocol based on substrate stability.

Standard Operating Protocols (SOPs)

Protocol A: The Methanolysis Cycle (The "Evaporation Trick")

Best for: Enantiopure substrates prone to racemization; small-scale reactions. Principle: Boric acid forms a volatile azeotrope with methanol (Trimethyl Borate,


, bp ~68°C). Repeated evaporation drives the equilibrium to the right, physically removing boron from the flask.
  • Quench: Cool reaction to 0°C. Slowly add Methanol (excess) until gas evolution ceases.

  • Concentrate: Evaporate the solvent in vacuo (Rotavap).

  • The Cycle (Critical Step):

    • Redissolve the residue in fresh Methanol (approx. 10 mL per gram of substrate).

    • Evaporate to dryness.

    • REPEAT this cycle 3 to 5 times.

  • Verification: Check NMR. If broad peaks persist, repeat twice more.

Protocol B: The McKennon-Meyers Workup

Best for:


 reductions; bulk scale; substrates stable to base.
Source:  Adapted from McKennon & Meyers (1993) [1].
  • Quench: After the reduction is complete (THF reflux), cool to 0°C.

  • Methanol Addition: Carefully add Methanol to destroy excess hydride.

  • Alkaline Hydrolysis: Add 20% aqueous KOH (or NaOH).

    • Ratio: Approx. 3-5 equivalents of base relative to boron.

  • Reflux: Heat the mixture to reflux for 2–4 hours .

    • Why: This aggressive hydrolysis forces the cleavage of the B-N bond that withstands simple quenching.

  • Extraction: Cool to RT. Extract with DCM or EtOAc. The boron remains in the aqueous phase as borate salts.

Protocol C: Acid Reflux (The "Brute Force" Method)

Best for: Extremely hindered amines where alkaline hydrolysis fails; non-chiral substrates.

  • Quench: Cool to 0°C. Add Methanol.

  • Acidify: Add 3M to 6M HCl carefully.

  • Reflux: Reflux the aqueous acidic solution for 1 hour.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Basify the remaining aqueous layer (pH > 12) with NaOH pellets or strong solution.

    • Extract the free amine into organic solvent.

Comparative Data: Selecting Your Method

FeatureMethod A: MethanolysisMethod B: McKennon-MeyersMethod C: Acid Reflux
Boron Removal Efficiency Moderate (Requires repetition)High High
Risk of Racemization Low Moderate (Base sensitive)Low (Acid stable)
Throughput Slow (Multiple evaporations)Fast (One pot reflux)Moderate
Safety Hazard Volatile Methyl Borate (Neurotoxin)Caustic refluxCorrosive reflux
Equipment Rotavap intensiveStandard glasswareStandard glassware

Troubleshooting & FAQs

Q1: I followed Method A, but my NMR still shows broad "humps" and the integration is off.

  • Diagnosis: Incomplete removal of the borane complex. The N-B bond is stronger than the B-O bond you are trying to form.

  • Fix: Switch to Method B . If your substrate is chiral and base-sensitive, try a milder version: Stir with 10% tartaric acid or citric acid overnight, then basify and extract. The diol in tartaric acid chelates boron effectively.

Q2: During evaporation (Method A), I lost a significant amount of product.

  • Diagnosis: Your amino alcohol might be volatile as a free base.

  • Fix: Do not evaporate to complete dryness if the product is a low molecular weight amino alcohol (e.g., valinol, alaninol). Instead, after the methanol cycles, convert to the HCl salt immediately by adding HCl in ether/dioxane, then evaporate. The salt is non-volatile.[1]

Q3: My column chromatography is streaking badly.

  • Diagnosis: Residual Boric Acid is interacting with the Silica Gel.

  • Fix:

    • Verify boron removal via

      
      B NMR (if available) or by checking the 
      
      
      
      H NMR for sharpening of N-H protons.
    • Add 1% Triethylamine or Ammonia to your eluent. This deactivates the silica and helps move the amine product.

Q4: Is the white solid in my condenser dangerous?

  • Diagnosis: This is likely solid Boric Acid or amine-borate salts depositing.

  • Safety: While not immediately explosive, it indicates inefficient trapping.

  • Warning: Trimethyl Borate (generated in Method A) is a neurotoxin and highly flammable with a nearly invisible green flame. Always vent rotavaps into a fume hood.

References

  • McKennon, M. J., & Meyers, A. I. (1993). Reduction of amino acids to amino alcohols by sodium borohydride-iodine in tetrahydrofuran. The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Brown, H. C., & Choi, Y. M. (1982). Hydroboration. 62. The facile reduction of amino acids to amino alcohols by borane-dimethyl sulfide. Synthesis, 1982(07), 573-575.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

Sources

Technical Support Center: Troubleshooting 3-Methoxyphenylglycinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-methoxyphenylglycinol (2-amino-2-(3-methoxyphenyl)ethanol) from 3-methoxyphenylglycine is a critical transformation in drug development and chiral ligand design. However, researchers frequently encounter bottlenecks related to incomplete reduction, severe product loss during aqueous workup, and racemization.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to optimize your synthetic yields.

I. Troubleshooting Guides & FAQs

Q1: My LiAlH₄ reduction shows complete consumption of 3-methoxyphenylglycine by TLC, but my isolated yield is under 30%. Where is my product? Causality: 3-Methoxyphenylglycinol is a highly polar, water-soluble amino alcohol. During standard aqueous workup, the product either partitions heavily into the aqueous phase or becomes physically trapped within the gelatinous aluminum hydroxide salts generated by the quench[1]. Solution & Validation: Abandon standard aqueous extractions. Transition to a Fieser workup to produce granular, easily filterable aluminum salts. If water solubility remains an issue, utilize the Schiff base extraction method: react the aqueous phase with benzaldehyde at pH > 9.5 to form a lipophilic imine, extract with an organic solvent, and hydrolyze back to the amino alcohol under acidic conditions[2]. Self-Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot indicates product is still being lost to the aqueous phase, necessitating further extraction or Schiff base derivatization.

Q2: I am using the NaBH₄/I₂ system, but I am observing incomplete reduction and unreacted starting material. How can I drive this to completion? Causality: The NaBH₄/I₂ system generates borane (BH₃) in situ, which is highly effective for reducing amino acids to amino alcohols[3]. Incomplete reduction usually stems from wet solvents (which prematurely quench the BH₃) or insufficient thermal energy to drive the reduction of the highly stable carboxylate intermediate. Solution & Validation: Ensure THF is strictly anhydrous. The addition of I₂ must be done slowly at 0 °C to control the exothermic hydrogen gas evolution, followed by a prolonged reflux (12–16 hours). Self-Validation: Monitor the reaction via GC-MS or LC-MS. Do not rely solely on TLC, as the highly polar starting material and product can streak and obscure conversion ratios.

Q3: After NaBH₄/I₂ reduction, my NMR shows a boron-complexed product rather than the free amino alcohol. How do I break this complex? Causality: Borane forms a highly stable coordinate covalent bond (B–N) with the newly formed primary amine. Simple aqueous quenching is thermodynamically insufficient to break this complex. Solution & Validation: Quench the reaction with methanol to destroy excess hydride and form volatile trimethyl borate. Evaporate the solvents, then subject the crude residue to rigorous basic hydrolysis (e.g., refluxing in 20% aqueous KOH for 3 hours) to cleave the boron-nitrogen bond. Self-Validation: Run an ¹¹B NMR on the crude mixture. The disappearance of the boron signal confirms complete decomplexation of the amino alcohol.

Q4: How do I prevent racemization if I am synthesizing enantiopure (R)- or (S)-3-methoxyphenylglycinol? Causality: Racemization of the alpha-chiral center occurs via direct enolization or the formation of an oxazolone intermediate. This pathway is heavily promoted by strong bases, steric hindrance, or high temperatures during carboxylic acid activation[4]. Solution & Validation: Avoid harsh basic conditions prior to the reduction step. The NaBH₄/I₂ reduction route is mild enough to proceed with complete retention of stereochemistry[3]. Self-Validation: Derivatize the final product using Mosher's acid chloride ((R)- or (S)-MTPA-Cl) and analyze via ¹⁹F NMR to precisely quantify the enantiomeric excess (ee).

II. Quantitative Data Summaries

The following table summarizes the performance metrics of common reducing systems used for the synthesis of 3-methoxyphenylglycinol.

Reducing SystemTypical YieldChemoselectivityWorkup ComplexityRisk of Racemization
LiAlH₄ / THF 40–60%Low (Reduces most functional groups)High (Gelatinous Al-salts)[1]Low to Moderate
NaBH₄ / I₂ / THF 80–95%High (Tolerates esters/amides under specific conditions)[3]Moderate (Requires B-N cleavage)Very Low
BH₃·SMe₂ / THF 75–85%HighModerate (Requires B-N cleavage)Very Low

III. Experimental Workflows & Logic

Workflow Step1 1. Substrate Preparation 3-Methoxyphenylglycine + NaBH4 in dry THF Step2 2. In Situ Borane Generation Dropwise addition of I2 at 0 °C Step1->Step2 Step3 3. Reduction Phase Reflux at 70 °C for 12-16 hours Step2->Step3 Step4 4. Quenching Cool to RT, add MeOH cautiously Step3->Step4 Step5 5. B-N Complex Cleavage Reflux with 20% aq. KOH for 3 hours Step4->Step5 Step6 6. Extraction & Isolation Extract with EtOAc, dry, and concentrate Step5->Step6

Caption: Workflow for the NaBH4/I2 mediated reduction of 3-methoxyphenylglycine.

LogicTree Start Low Yield of Amino Alcohol Check1 Is starting material fully consumed? Start->Check1 Action1 Increase reflux time or NaBH4/I2 equivalents Check1->Action1 No Check2 Is product trapped in aqueous phase? Check1->Check2 Yes Action2 Use Fieser workup or Schiff base extraction Check2->Action2 Yes Check3 Is B-N complex present in NMR? Check2->Check3 No Action3 Perform rigorous basic hydrolysis (KOH) Check3->Action3 Yes

Caption: Troubleshooting logic tree for identifying and resolving low yields in synthesis.

IV. Step-by-Step Experimental Protocols

Protocol A: High-Yield Synthesis via NaBH₄/I₂ Reduction

This protocol utilizes in situ generated borane to ensure complete reduction while avoiding aluminum salt emulsions.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Reagent Loading: Add 3-methoxyphenylglycine (10 mmol) and NaBH₄ (25 mmol) to the flask. Suspend in 50 mL of anhydrous THF.

  • Activation: Cool the suspension to 0 °C in an ice bath. Dissolve I₂ (10 mmol) in 20 mL of anhydrous THF and transfer to the dropping funnel.

  • Iodine Addition: Add the I₂ solution dropwise over 30 minutes. Caution: Vigorous evolution of hydrogen gas will occur.

  • Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (70 °C) for 14 hours.

  • Quenching: Cool the mixture to room temperature. Carefully add methanol (15 mL) dropwise until effervescence ceases. Stir for 30 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure to yield a white paste.

  • B-N Cleavage: Add 40 mL of 20% aqueous KOH to the paste. Reflux the mixture for 3 hours to break the stable boron-nitrogen complex.

  • Extraction: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford pure 3-methoxyphenylglycinol.

Protocol B: Optimized Fieser Workup for LiAlH₄ Reductions

If LiAlH₄ must be used, this self-validating workup prevents the amino alcohol from being trapped in the aqueous phase.

  • Reduction: Perform the LiAlH₄ reduction of 3-methoxyphenylglycine (assume x grams of LiAlH₄ used) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C. Dilute with diethyl ether (1 mL per gram of LiAlH₄).

  • Quenching (The n, n, 3n Rule):

    • Add x mL of distilled water dropwise. Stir for 5 minutes.

    • Add x mL of 15% aqueous NaOH dropwise. Stir for 5 minutes.

    • Add 3x mL of distilled water. Stir vigorously for 15 minutes.

  • Validation: The mixture should transition from a grey, gelatinous emulsion to a suspension containing crisp, white, granular salts. If the salts remain gummy, add a small amount of MgSO₄ and stir for an additional 10 minutes.

  • Filtration: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 20 mL) to extract any residual polar amino alcohol.

  • Concentration: Concentrate the filtrate under reduced pressure to isolate the product.

V. References

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. 1

  • Technical Support Center: Synthesis of Amino Alcohol Compounds - BenchChem. 4

  • New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols - ResearchGate. 3

  • Method for recovering 2-amino alcohol (JP2669874B2) - Google Patents. 2

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 1391052-51-5) is a critical chiral intermediate in the synthesis of β3-adrenoceptor agonists like Mirabegron . In drug development, verifying both the chemical structure and the enantiomeric purity of this intermediate is non-negotiable.

This guide moves beyond basic spectral assignment. It compares the performance of Standard 1H NMR (for structural ID) against Chiral Solvating Agent (CSA) NMR and Chiral HPLC (for enantiomeric excess determination). We provide actionable protocols to allow researchers to cross-validate purity without relying solely on time-consuming chromatographic methods.

Part 1: Structural Confirmation (The Baseline)

Before assessing chirality, the chemical connectivity must be validated. The 1H NMR spectrum of (S)-2-Amino-2-(3-methoxyphenyl)ethanol is characterized by a distinct meta-substituted aromatic system and an ABX aliphatic system.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Note: DMSO-d6 is selected over CDCl3 to visualize exchangeable -OH and -NH2 protons, which are crucial for confirming the free base vs. salt form.

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic 7.20 – 7.26Triplet (t)1HH-5 (Meta coupling)
Aromatic 6.95 – 7.00Multiplet (m)2HH-2, H-6 (Ortho/Meta overlap)
Aromatic 6.78 – 6.82Doublet of Doublets1HH-4 (Para to alkyl)
Methine 3.85 – 3.92Triplet/dd1HC2-H (Chiral Center)
Methoxy 3.73Singlet (s)3H-OCH3
Methylene 3.35 – 3.55Multiplet2HC1-H2 (Diastereotopic protons)
Amine ~1.8 – 2.5Broad s2H-NH2 (Exchangeable)
Alcohol ~4.8 – 5.0Broad s1H-OH (Exchangeable)
Key Spectral Features for QC
  • The "Meta" Pattern: Unlike para-substituted analogs (which show distinct AA'BB' doublets), the 3-methoxy group creates a complex 4-proton aromatic region. Look for the singlet-like H-2 proton isolated between doublets.

  • Diastereotopic Protons: The protons on C1 (adjacent to the -OH) are not equivalent due to the adjacent chiral center at C2. They often appear as complex multiplets (AB part of ABX) rather than a clean doublet.

Part 2: Comparative Analysis – Enantiomeric Purity

Standard NMR cannot distinguish between the (S) and (R) enantiomers. To verify the "S" designation, you must create a diastereomeric environment. Here, we compare the two industry-standard methods: Chiral HPLC vs. NMR with Chiral Solvating Agents (CSAs) .

Performance Comparison Matrix
FeatureMethod A: Chiral HPLC Method B: 1H NMR + CSA
Principle Physical separation on Chiral Stationary Phase (CSP).In-situ formation of diastereomeric host-guest complexes.
Time to Result High (30–60 mins/run + equilibration).Low (<10 mins sample prep + scan).
Cost per Run High (Columns cost >$1,000; solvent waste).Low (Deuterated solvent + mg of reagent).
Sensitivity (LOD) Excellent (<0.1% impurity detection).Moderate (~1-2% impurity detection).
Throughput Serial (One by one).Parallel (Can prep multiple tubes).
Best Use Case Final Release Testing (GMP).In-Process Control (IPC) & Reaction Monitoring.
Decision Logic
  • Use Method A (HPLC) when you need to certify the material for clinical release (ee > 99.5%).

  • Use Method B (NMR) during synthesis optimization to quickly check if your reaction is producing the correct isomer without waiting for HPLC method development.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for characterizing this intermediate, highlighting where NMR and HPLC fit into the development lifecycle.

AnalyticalWorkflow Start Crude Synthesis Product StdNMR Standard 1H NMR (DMSO-d6) Start->StdNMR Decision Structure Confirmed? StdNMR->Decision ChiralCheck Enantiomeric Purity Check Decision->ChiralCheck Yes Reject Reject / Reprocess Decision->Reject No MethodA Method A: Chiral HPLC (High Precision) ChiralCheck->MethodA Final QC MethodB Method B: NMR + CSA (Rapid IPC) ChiralCheck->MethodB In-Process Release Release for Next Step MethodA->Release ee > 99% MethodA->Reject ee < 99% MethodB->Release ee Est. > 98%

Figure 1: Analytical workflow for validating (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

Part 4: Experimental Protocols

Protocol A: Rapid Enantiomeric Excess Determination via NMR

This protocol uses (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) as a Chiral Solvating Agent. The phosphate group forms hydrogen bonds with the amino alcohol, creating distinct chemical shifts for the (S) and (R) enantiomers.

Materials:

  • Analyte: 5 mg (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

  • CSA: 10 mg (R)-BNP (approx 1.5 - 2.0 equivalents).

  • Solvent: 0.6 mL CDCl3 (Note: CDCl3 is preferred here over DMSO to maximize ion-pairing tightness).

Step-by-Step:

  • Baseline Scan: Dissolve 5 mg of analyte in CDCl3. Acquire a standard proton spectrum. Note the chemical shift of the Methine (CH) proton (~3.8 ppm).

  • Complex Formation: Add 10 mg of (R)-BNP directly to the NMR tube. Shake vigorously until dissolved.

  • Acquisition: Acquire the spectrum immediately.

  • Analysis:

    • Zoom into the Methine region.

    • In a racemic mixture, you will see two distinct signals (split peaks) for the methine proton due to the diastereomeric environment.

    • For pure (S)-enantiomer, you should see only one dominant set of peaks .

    • Calculation:

      
      
      
Protocol B: Standard Structural Verification (DMSO-d6)

Use this for confirming the meta-substitution pattern and absence of residual solvents.

Step-by-Step:

  • Weigh 10 mg of sample into a clean vial.

  • Add 0.6 mL DMSO-d6 (Ampoule grade recommended to prevent water peaks from obscuring the amine signal).

  • Transfer to a 5mm NMR tube.[1]

  • Run with d1 (relaxation delay) = 5 seconds to ensure accurate integration of aromatic protons.

  • Critical Check: Verify the integral ratio of Aromatic (4H) : Methoxy (3H) is exactly 4:3. Deviations suggest salt formation or impurities.

Part 5: Troubleshooting & Expert Insights

The "Salt" Trap

This compound is often isolated as a Hydrochloride (HCl) salt.

  • Free Base: Methine signal ~3.8 ppm.

  • HCl Salt: Methine signal shifts downfield to ~4.2 - 4.4 ppm due to the deshielding effect of the ammonium (

    
    ) group.
    
  • Action: If your spectrum does not match the predicted table, check if you have the salt form. Add a drop of NaOD/D2O to the tube to generate the free base in-situ.

Rotational Isomers

The 3-methoxy group can exhibit restricted rotation at low temperatures, potentially broadening the H-2 and H-4 signals. Run spectra at 298K (25°C) or higher to ensure sharp averaging of signals.

Water Contamination

In DMSO-d6, the water peak appears ~3.3 ppm. This can overlap with the Methylene (CH2) protons of your product.

  • Solution: If overlap occurs, switch to Methanol-d4 (water peak ~4.87 ppm) or use solvent suppression pulse sequences.

References

  • Mirabegron Synthesis & Intermediates

    • Preparation of 2-Amino-2-phenylethanol derivatives.[2] World Intellectual Property Organization. WO2016024284A2. Link

    • Practical synthesis of Mirabegron.[3] ResearchGate. Link

  • Chiral Analysis Methodologies

    • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy.[1][4][5] Journal of Chemical Education.[5] Link

    • A Head-to-Head Battle for Chiral Purity: HPLC vs NMR. BenchChem.[4][6] Link

  • Spectral Data Validation

    • 1H NMR chemical shift tables for substituted benzenes. Chem. LibreTexts. Link

Sources

Mass spectrometry fragmentation pattern of methoxy-substituted amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elucidating Mass Spectrometry Fragmentation Patterns of Methoxy-Substituted Amino Alcohols

Executive Summary & Scope

In drug development, methoxy-substituted amino alcohols represent a critical structural class, appearing frequently as active pharmaceutical ingredients (e.g., Metoprolol, Bisoprolol) or as Phase I metabolites (O-methylation of catechols).

This guide objectively compares the mass spectrometric behavior of Methoxy-Substituted Amino Alcohols against their primary structural alternatives: Hydroxy-Substituted (demethylated metabolites) and Unsubstituted analogs. Furthermore, it provides a comparative analysis of EI (Electron Impact) versus ESI (Electrospray Ionization) techniques for this specific chemical class.

Key Differentiator: The presence of the methoxy (


) group introduces unique neutral loss channels (

Da) and resonance stabilization effects that distinctively alter fragmentation kinetics compared to hydroxy analogs (

Da).

Mechanistic Comparison: EI vs. ESI-CID

For amino alcohols, the choice of ionization technique dictates the observed fragmentation landscape.

FeatureElectron Impact (EI) Electrospray Ionization (ESI-CID)
Ion Type Odd-electron Radical Cations (

)
Even-electron Protonated Molecules (

)
Dominant Mechanism

-Cleavage
: Radical site initiation drives rapid cleavage adjacent to the amine.
Charge-Remote & Inductive Cleavage : Proton mobility drives loss of neutrals (

).
Molecular Ion Often weak or absent due to rapid fragmentation.Strong

, ideal for molecular weight confirmation.
Methoxy Specifics High abundance of iminium ions; methoxy group often retained in the charged fragment.Distinctive neutral loss of Methanol (32 Da) is highly diagnostic.
Best For Structural fingerprinting against libraries (NIST).Quantitation, metabolic profiling, and soft-ionization of polar salts.
Decision Workflow: Choosing the Right Modality

IonizationChoice Start Sample: Methoxy-Amino Alcohol Goal_ID Goal: Unknown Structure ID Start->Goal_ID Goal_Quant Goal: Quantitation / Metabolite ID Start->Goal_Quant Deriv Derivatization Required (TMS/TFA) Goal_ID->Deriv Volatile? No Direct Direct Infusion / LC Goal_Quant->Direct EI GC-MS (EI) Hard Ionization Deriv->EI ESI LC-MS/MS (ESI) Soft Ionization Direct->ESI Result_EI Result: α-Cleavage Fingerprint (Library Searchable) EI->Result_EI Result_ESI Result: Molecular Ion + Neutral Losses (M-32 Diagnostic) ESI->Result_ESI

Figure 1: Decision matrix for selecting ionization techniques based on analytical goals.

The "Methoxy Effect": Substituent Comparison

The methoxy group is not merely a passive mass tag; it actively directs fragmentation via electron donation.

Comparative Fragmentation Data
Fragment/LossMethoxy-Substituted (

)
Hydroxy-Substituted (

)
Unsubstituted (

)
Mechanistic Cause
Neutral Loss 32 Da (

)
18 Da (

)
NoneInductive cleavage of the C-O bond.

-Cleavage
Forms stable oxonium/iminium ions.Forms stable ions, but often undergoes further H-rearrangement.Less stable; fragmentation is slower.Resonance stabilization by lone pair donation (O vs N).
Benzylic Cleavage Prominent if methoxy is on aromatic ring (Tropylium ion formation).Prominent (Hydroxytropylium).Standard Tropylium (

91).
Stabilization of the resulting carbocation.[1][2]
Diagnostic Shift

Da shift vs. unsubstituted.

Da shift vs. unsubstituted.
Baseline.Mass defect of substituents.
Deep Dive: The -Cleavage Mechanism

In EI, the radical cation forms on the nitrogen (lower ionization energy than oxygen).[3] The radical triggers cleavage of the C-C bond adjacent to the nitrogen.[2][4]

  • Generic Amine:

    
    
    
  • Methoxy-Amino Alcohol: The methoxy group on the side chain often remains on the neutral fragment if it is distal, OR stabilizes the charge if it is proximal to the cleavage site.

Detailed Fragmentation Pathway (ESI-CID)

In ESI-MS/MS, the protonated molecule


 undergoes Collision-Induced Dissociation (CID).[5] For methoxy-amino alcohols (e.g., Metoprolol analogs), the pathway is distinct.

Key Pathway:

  • Protonation: Occurs on the secondary amine (most basic site).

  • Inductive Cleavage: The proton migrates or induces a remote cleavage.

  • Loss of Methanol: If the methoxy group is aliphatic (ether linkage), a 4-membered transition state can lead to the expulsion of neutral methanol (

    
    ).
    

FragmentationPathway Precursor [M+H]+ Precursor (Protonated Amine) Transition Transition State (H-Transfer to Methoxy) Precursor->Transition CID Energy Fragment2 Fragment [M-18]+ (Loss of H2O) Precursor->Fragment2 -H2O (Common) AlphaFrag α-Cleavage Product (Iminium Ion) Precursor->AlphaFrag Direct Cleavage Fragment1 Fragment [M-32]+ (Loss of CH3OH) Transition->Fragment1 -CH3OH (Diagnostic) Fragment1->AlphaFrag Secondary Frag

Figure 2: ESI-CID fragmentation pathway highlighting the diagnostic loss of methanol.

Experimental Protocols

These protocols are designed to be self-validating. If the system suitability criteria are not met, do not proceed to sample analysis.

Protocol A: LC-MS/MS Structural Elucidation (ESI)

Best for: Metabolite identification and polar drugs.

  • Sample Preparation:

    • Dissolve compound to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol promotes ionization; Formic acid ensures protonation (

      
      ).
      
  • LC Conditions (Direct Infusion or Short Column):

    • Flow rate: 10 µL/min (infusion) or 0.4 mL/min (column).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Source Parameters (Generic ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimize to maximize precursor, minimize in-source fragmentation).

    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • Fragmentation Ramp (The Experiment):

    • Acquire MS/MS spectra at Collision Energies (CE) of 10, 20, and 40 eV.

    • Observation: At 10 eV, expect intact parent. At 20 eV, expect loss of water (

      
      ) and methanol (
      
      
      
      ). At 40 eV, expect skeletal cleavage (iminium ions).
  • Validation:

    • Inject Metoprolol as a system suitability standard.

    • Pass Criteria: Must observe

      
       268 (Parent) and fragments at 
      
      
      
      116 (
      
      
      -cleavage) and
      
      
      133 (O-dealkylation).
Protocol B: GC-MS Analysis (EI)

Best for: Impurity profiling and library matching.

  • Derivatization (Critical):

    • Amino alcohols adhere to glass liners and tail badly.

    • React 50 µL sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.

    • Result:

      
       and 
      
      
      
      groups are converted to
      
      
      and
      
      
      .
  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm).

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters:

    • Source: 230°C.

    • Energy: 70 eV (Standard).[6]

  • Data Interpretation:

    • Look for the [M-15] peak (Loss of methyl from TMS group).

    • Look for

      
      -cleavage  next to the TMS-protected amine.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The definitive text on -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. [Link] (Source for standard EI spectra of amino alcohols).

  • Kern, J. R., et al. (2006). "LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate." Radiation Physics and Chemistry. (Details the specific neutral losses of 32 Da in methoxy-substituted beta-blockers).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

Sources

Validating Enantiomeric Purity: The Mosher's Acid (MTPA) Protocol

[1]

Part 1: Strategic Overview

In the development of chiral pharmaceuticals and bioactive compounds, determining absolute configuration (AC) and enantiomeric excess (ee) is non-negotiable. While chiral HPLC and GC are industry standards for quantifying ee, they often fail to provide structural information regarding absolute stereochemistry (R vs. S).

Mosher’s Method —derivatization with


1
Comparison of Methods: Mosher (MTPA) vs. Alternatives[2][3][4][5]
FeatureMosher's Method (MTPA)Chiral HPLC / GCChiral Shift Reagents (e.g., Eu(hfc)₃)
Primary Output Absolute Config (AC) & eeee (Quantification)ee (Visual inspection)
Mechanism Diastereomeric Anisochrony (Covalent)Chiral Stationary Phase InteractionParamagnetic Complexation
Sample Recovery Destructive (Derivatized)Non-destructive (Prep scale possible)Non-destructive (but difficult to purify)
Development Time Low (Standard Protocol)High (Column/Solvent Screening)Medium (Titration required)
Precision ee ± 2-5% (Integration dependent)ee < 0.1%ee ± 5-10% (Broadening issues)
Cost Low (Reagents + NMR time)High (Chiral Columns: $1k+)Low
Key Limitation Kinetic Resolution (if incomplete)Requires Reference StandardLine Broadening / Solubility

Part 2: The Mechanism & Logic

The core principle of Mosher's method is Diastereomeric Anisochrony . Enantiomers have identical NMR spectra in an achiral environment. By reacting a chiral alcohol/amine with an enantiomerically pure derivatizing agent (MTPA), you create diastereomers.[2]

  • Enantiomers: (R)-Substrate + (S)-Substrate (Indistinguishable by NMR)

  • Derivatization: React with (R)-MTPA.[3]

  • Diastereomers: (R)-Substrate-(R)-MTPA vs. (S)-Substrate-(R)-MTPA.

These diastereomers exhibit distinct chemical shifts (

Mosher Model
Visualization: The Mosher Model Workflow

The following diagram illustrates the conformational logic used to assign absolute configuration.

MosherModelcluster_0Experimental Phasecluster_1Data Analysis (The Mosher Model)StartChiral Alcohol(Unknown Config)ReactRDerivatize with(S)-MTPA-ClStart->ReactRReaction AReactSDerivatize with(R)-MTPA-ClStart->ReactSReaction BNMRAcquire 1H NMRfor both estersReactR->NMRReactS->NMRCalcCalculate Δδ(SR)Δδ = δ(S-ester) - δ(R-ester)NMR->CalcModelConformational Lock:C-H(carbinyl) eclipses C=OCalc->ModelApply LogicAssignAssign Config:Positive Δδ = Right SideNegative Δδ = Left SideModel->Assign

Caption: Workflow for Mosher's analysis. Note that (S)-MTPA-Cl yields the (R)-MTPA ester due to Cahn-Ingold-Prelog priority changes, a critical detail for accurate assignment.

Part 3: Experimental Protocol (The "Gold Standard")

Critical Warning: Stereochemical Inversion

A common error in Mosher analysis stems from the nomenclature of the reagents.

  • Reagent: (R)-(+)-MTPA Acid converts to (S)-(-)-MTPA Chloride .

  • Reason: The substitution of -OH (Priority 1) with -Cl (Priority 1) changes the priority sequence of the chiral center relative to the -CF3 group.

  • Rule: Always track the stereochemistry of the ester formed, not just the label on the bottle.

Protocol: Micro-Scale Derivatization

This protocol is designed for secondary alcohols.[3]

Materials:

  • Substrate: 2–5 mg of chiral alcohol.

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (approx. 10–15 mg, 3–5 eq).

  • Base: Dry Pyridine (or DMAP/Triethylamine).

  • Solvent: CDCl₃ (0.6 mL).

Step-by-Step Procedure:

  • Preparation: Place 2–5 mg of the dry alcohol into a clean NMR tube.

  • Solvation: Dissolve in 0.6 mL of CDCl₃.

  • Base Addition: Add excess dry pyridine (approx. 10–20 µL). Note: Pyridine acts as both base and acylation catalyst.

  • Derivatization (Tube A): Add 10–15 µL of (S)-(-)-MTPA-Cl to prepare the (R)-Mosher Ester .

  • Derivatization (Tube B): In a separate tube, repeat with (R)-(+)-MTPA-Cl to prepare the (S)-Mosher Ester .

  • Reaction: Shake the tube gently. Allow to stand at room temperature for 1–4 hours.

    • Monitoring: Reaction completeness can be checked by TLC or by monitoring the shift of the carbinyl proton in NMR (typically shifts downfield by ~1 ppm upon esterification).

  • Workup (Optional but Recommended): For cleaner spectra, dilute with Et₂O, wash with 1M HCl (to remove pyridine), NaHCO₃, and brine. Dry over Na₂SO₄ and re-dissolve in CDCl₃. Direct NMR is possible if the pyridine signals do not overlap with key regions.

Part 4: Data Analysis & Interpretation

Determining Enantiomeric Excess (ee)

Use ¹⁹F NMR for the most accurate ee determination.

  • The -CF₃ group on the MTPA moiety is a singlet.

  • Diastereomers will show two distinct -CF₃ singlets (typically separated by 0.05 – 0.15 ppm).

  • Calculation: Integrate the two peaks (

    
     and 
    
    
    ).
    
    
Assigning Absolute Configuration

Use ¹H NMR and the

1345

The Formula:


6

The Sector Rule:

  • Draw the alcohol in the Newman projection with the carbinyl proton (H) and the ester carbonyl (C=O) syn-periplanar (eclipsed).

  • The Phenyl group of the MTPA auxiliary will shield (shift upfield, lower ppm) the substituents on its side.

  • Calculate

    
      for protons on the Left (
    
    
    ) and Right (
    
    
    ) of the chiral center.
    • Positive

      
       (>0):  Protons reside on the side unshielded by the phenyl group in the (S)-ester but shielded in the (R)-ester.
      
    • Negative

      
       (<0):  Protons reside on the side shielded by the phenyl group in the (S)-ester.
      

Interpretation Table: | Sign of

Positive (+)Negative (-)

Part 5: Troubleshooting & Pitfalls

Kinetic Resolution (The "Silent Killer")

If the derivatization reaction does not reach 100% conversion , kinetic resolution can occur.

  • Scenario: One enantiomer of your alcohol reacts faster with the chiral MTPA-Cl than the other.

  • Result: The ratio of diastereomers in the NMR tube will reflect the reaction rates, not the initial enantiomeric ratio of your sample.

  • Solution: Always ensure >98% conversion by using excess reagent and sufficient time. If the alcohol is sterically hindered, switch to MTPA-Cl / AgCN (silver cyanide) conditions to force completion.

Conformational Mobility

The Mosher model assumes a rigid conformation. In highly flexible linear alcohols, the population of the "active" conformer may be lower, leading to small or ambiguous

  • Alternative: Use MPA (Methoxyphenylacetic acid) or Riguera’s Method , which often provides larger

    
     values and is more reliable for flexible systems.
    
References
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides and esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[7][1][3][8][2][9][10] Chemical Reviews. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][4][5][9] Nature Protocols. Link[4]

  • Sullivan, G. R., & Dale, J. A. (1970). Correlation of configuration and fluorine-19 chemical shifts of alpha-methoxy-alpha-trifluoromethylphenylacetates. The Journal of Organic Chemistry. Link

Application (therapeutic Focus)

Application Note: Synthesis, Purification, and Characterization of (S)-2-Amino-2-(3-methoxyphenyl)ethanol for Bronchodilator Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral intermediate in the synthesis of various modern bronchodilators. The stereochemistry at the C2 position is paramount, as the desired pharmacological activity often resides in a single enantiomer, making the production of enantiomerically pure intermediates essential for drug efficacy and safety.[1][2] This guide provides a comprehensive overview of a robust methodology for the synthesis, purification, and analytical characterization of this key building block. It details a scalable asymmetric synthesis protocol, a classical diastereomeric resolution method for enantiomeric enrichment, and validated analytical procedures for quality control, including chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of a Chiral Synthon

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of active pharmaceutical ingredients (APIs).[3][4] (S)-2-Amino-2-(3-methoxyphenyl)ethanol serves as a key precursor for β2-adrenergic agonists, which are a cornerstone in the management of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[5][6] These drugs function by relaxing the smooth muscle of the airways, leading to bronchodilation.[5] The therapeutic effect is highly dependent on the stereoisomer used; for instance, the (R)-enantiomer of albuterol exhibits a binding affinity for the β2-receptor that is approximately 100-fold greater than its (S)-counterpart.[2] Therefore, access to enantiopure intermediates such as (S)-2-Amino-2-(3-methoxyphenyl)ethanol is a non-negotiable starting point for the synthesis of stereochemically pure drug substances.

This document outlines a representative laboratory-scale approach to producing and verifying this intermediate, focusing on techniques that are both effective and illustrative of common industrial practices.

Synthetic Pathway: Asymmetric Reduction

The most direct and modern approach to synthesizing chiral amino alcohols is through the asymmetric reduction of a corresponding α-amino ketone precursor. This strategy avoids the often laborious process of classical resolution of a racemate. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and well-established method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane.[7][8]

The synthesis begins with the preparation of the α-amino ketone hydrochloride from 3'-methoxyacetophenone, which is then subjected to enantioselective reduction.

Synthetic_Pathway A 3'-Methoxyacetophenone B 2-Amino-1-(3-methoxyphenyl)ethan-1-one (α-Amino Ketone Precursor) A->B Bromination, then Amination C (S)-2-Amino-2-(3-methoxyphenyl)ethanol B->C Asymmetric Reduction (e.g., CBS Catalyst, BH3)

Caption: Synthetic route to (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

Detailed Synthesis Protocol: Asymmetric Ketone Reduction

This protocol describes a representative method for the asymmetric reduction of 2-amino-1-(3-methoxyphenyl)ethan-1-one.

Materials and Reagents
ReagentGradeSupplier Example
2-Amino-1-(3-methoxyphenyl)ethan-1-one HCl≥98%Sigma-Aldrich
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)As specifiedSigma-Aldrich
Borane-dimethyl sulfide complex (BMS)~10 MSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Hydrochloric Acid (HCl)2M solutionVWR
Sodium Hydroxide (NaOH)2M solutionVWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride (10.0 g, 49.6 mmol).

  • Catalyst Introduction: Add anhydrous THF (100 mL) to the flask. Cool the resulting slurry to -20°C using a cryocooler or a dry ice/acetone bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.1 eq, 5.5 mL, 54.6 mmol) dropwise to the slurry, ensuring the internal temperature does not exceed -15°C. Stir for 15 minutes.

  • Catalytic Reduction: To a separate flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 5.0 mL of 1M solution in toluene, 5.0 mmol). Slowly add BMS (0.6 eq, 3.0 mL, 29.8 mmol) to the catalyst solution at room temperature and stir for 10 minutes.

  • Initiation: Slowly add the pre-formed catalyst-borane complex to the reaction flask containing the ketone slurry over 30 minutes, maintaining the internal temperature at -20°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -20°C. Caution: Vigorous hydrogen gas evolution occurs. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. Add 2M HCl (50 mL) to the residue and stir for 30 minutes. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove the catalyst and boron-containing byproducts.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and adjust the pH to >11 by the slow addition of 2M NaOH. Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-Amino-2-(3-methoxyphenyl)ethanol as an oil or a low-melting solid.

Expected Yield: 75-85%. Expected Enantiomeric Excess (e.e.): >95%.

Purification via Diastereomeric Salt Resolution

While asymmetric synthesis provides high initial enantiopurity, further enrichment to >99.5% e.e. is often required for pharmaceutical applications. Diastereomeric salt crystallization is a classic, scalable, and highly effective method for this purpose.[9][10] The principle involves reacting the racemic or enantioenriched amine with a single enantiomer of a chiral acid to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[10][11]

Materials and Reagents
ReagentGradeSupplier Example
(S)-2-Amino-2-(3-methoxyphenyl)ethanolCrude product from synthesis-
(R)-(-)-Mandelic Acid≥99%Sigma-Aldrich
Ethanol (EtOH)200 ProofDecon Labs
Diethyl EtherACS GradeFisher Scientific
Step-by-Step Crystallization Protocol
  • Salt Formation: Dissolve the crude amino alcohol (e.g., 8.0 g) in warm ethanol (80 mL). In a separate flask, dissolve (R)-(-)-Mandelic Acid (0.55 equivalents) in warm ethanol (40 mL).

  • Crystallization: Add the mandelic acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-amino alcohol with (R)-mandelic acid should preferentially crystallize.

  • Maturation: For optimal crystal growth and purity, allow the mixture to stand at room temperature for 12-24 hours, followed by cooling to 4°C for another 4 hours.

  • Isolation: Collect the crystalline salt by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by diethyl ether to aid drying.

  • Liberation of Free Base: Suspend the purified diastereomeric salt in water (50 mL) and add ethyl acetate (50 mL). Adjust the pH of the aqueous layer to >11 with 2M NaOH.

  • Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 30 mL).

  • Final Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the highly enantioenriched (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final product.

QC_Workflow cluster_0 Quality Control Process Sample Final Product Sample Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Sample->Identity Purity Chemical Purity (Reverse-Phase HPLC) Identity->Purity Enantiopurity Enantiomeric Purity (Chiral HPLC) Purity->Enantiopurity Decision Pass/Fail? Enantiopurity->Decision Pass Release Decision->Pass >99.5% e.e. >99.0% Purity Fail Reprocess or Reject Decision->Fail Below Spec.

Caption: Quality control workflow for the final intermediate.

Identity Confirmation
  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to aromatic protons (δ ~6.7-7.2 ppm), the methoxy group (δ ~3.8 ppm), the benzylic proton (δ ~4.0 ppm), and the methylene protons (δ ~3.5-3.7 ppm).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 168.1.

Chemical Purity (Reverse-Phase HPLC)

This method assesses the presence of any process-related impurities or starting materials.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 274 nm
Column Temp. 30°C
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile
Enantiomeric Purity (Chiral HPLC)

This is the most critical test to determine the enantiomeric excess (e.e.) of the final product. Chiral stationary phases (CSPs), particularly polysaccharide-based ones, are highly effective for this separation.[12][13][14]

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25°C
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in mobile phase

System Suitability: A racemic standard must be injected to confirm the resolution between the two enantiomer peaks (Resolution > 1.5). The (S)-enantiomer is typically the second peak to elute under these conditions, but this must be confirmed with a reference standard.

References

  • Vertex AI Search, based on 3.

  • Vertex AI Search, based on 15.

  • Vertex AI Search, based on 1.

  • Vertex AI Search, based on 4.

  • Vertex AI Search, based on 16.

  • Vertex AI Search, based on 17.

  • Vertex AI Search, based on 18.

  • Vertex AI Search, based on 7.

  • Vertex AI Search, based on 19.

  • Vertex AI Search, based on 8.

  • Vertex AI Search, based on 9.

  • Vertex AI Search, based on 20.

  • Vertex AI Search, based on 10.

  • Vertex AI Search, based on 11.

  • Vertex AI Search, based on 12.

  • Vertex AI Search, based on 13.

  • Vertex AI Search, based on 14.

  • Vertex AI Search, based on 21.

  • Vertex AI Search, based on 2.

  • Vertex AI Search, based on 5.

  • Vertex AI Search, based on 6.

  • Vertex AI Search, based on 22.

Sources

Application Note: Strategic Asymmetric Synthesis and Validation of Selective Beta-2 Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic grounding, causality in asymmetric synthesis, and self-validating protocols for (R,R)-Formoterol.

Pharmacological Context & Mechanistic Grounding

Selective beta-2 adrenoceptor agonists, such as formoterol and salbutamol, are cornerstone therapeutics in the management of reversible obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of these molecules is intrinsically linked to their stereochemistry.

The beta-2 adrenergic receptor is a plasma membrane-bound G-protein coupled receptor (GPCR)[1]. Upon binding of an active agonist, the receptor undergoes a conformational shift that activates the associated heterotrimeric Gs protein[2]. The α-subunit of the Gs protein stimulates adenylyl cyclase, leading to the rapid conversion of ATP to cyclic adenosine monophosphate (cAMP)[1],[2]. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to decrease intracellular calcium, ultimately driving airway smooth muscle relaxation[1],[2].

Because the receptor's binding pocket is highly stereoselective, the (R)-configuration at the benzylic hydroxyl group is critical for optimal receptor affinity and intrinsic efficacy.

Pathway Agonist Selective β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Beta-2 Adrenergic Receptor Signaling Pathway Mediating Bronchodilation.

Strategic Asymmetric Synthesis of (R,R)-Formoterol

Formoterol possesses two chiral centers, yielding four possible stereoisomers ((R,R), (S,S), (R,S), and (S,R))[3]. The (R,R)-enantiomer (arformoterol) is the most potent bronchodilator[4],[3]. Traditional syntheses relied on the resolution of racemic mixtures, which inherently wastes 50% of the material and requires labor-intensive recrystallizations.

To achieve a highly convergent and atom-economical synthesis, modern protocols utilize asymmetric catalysis to establish the stereocenters directly[4]. The synthesis involves two critical phases of stereocontrol:

  • Asymmetric Ketone Reduction: A Corey-Bakshi-Shibata (CBS) reduction utilizing a chiral oxazaborolidine catalyst is employed to reduce a bromoketone intermediate[4]. Causality: The chiral oxazaborolidine coordinates with both the borane reducing agent (via nitrogen) and the ketone substrate (via the Lewis acidic boron). This rigid transition state sterically blocks the si-face of the ketone, forcing hydride delivery exclusively to the re-face, yielding the (R)-alcohol with >99% enantiomeric excess (ee).

  • Regioselective Epoxide Opening: The resulting chiral bromohydrin is converted to an epoxide, which is then opened by a chiral amine[4]. Causality: The epoxide serves as a highly reactive, yet stable, electrophile. Under thermal conditions, the bulky chiral amine selectively attacks the less sterically hindered terminal carbon of the epoxide. This ensures perfect regioselectivity and prevents any racemization at the benzylic stereocenter.

Workflow Step1 1. Bromoketone Preparation Step2 2. Asymmetric CBS Reduction Step1->Step2 Step3 3. Epoxide Formation Step2->Step3 Step4 4. Regioselective Amine Coupling Step3->Step4 Step5 5. Global Deprotection Step4->Step5 Step6 6. (R,R)-Formoterol Isolation Step5->Step6

Step-by-step Asymmetric Synthesis Workflow for (R,R)-Formoterol.

Self-Validating Experimental Protocol

The following protocol details the critical steps for synthesizing the (R,R)-formoterol framework. Every step is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure chemical and optical purity before progressing.

Step 1: Asymmetric CBS Reduction
  • Setup: In a rigorously dried, argon-purged reactor, dissolve 1.0 eq of the protected bromoketone in anhydrous THF. Add 0.1 eq of (1R,2S)-aminoindanol-derived oxazaborolidine catalyst[4].

  • Reaction: Cool the mixture to -20°C. Slowly add 1.2 eq of Borane-THF complex over 2 hours via a syringe pump to prevent thermal spikes that could degrade enantioselectivity.

  • Quench: Carefully quench with methanol at -20°C until effervescence ceases.

  • Self-Validation Checkpoint (Chiral HPLC): Before proceeding, sample the organic layer for Chiral HPLC analysis.

    • Pass Criteria: Conversion > 98%; Enantiomeric excess (ee) > 99.0%.

    • Failure Action: If ee is < 99.0%, the intermediate must be recrystallized from isopropanol/heptane to upgrade the optical purity before epoxide formation.

Step 2: Epoxide Formation
  • Setup: Dissolve the validated (R)-bromohydrin in acetone. Add 2.0 eq of anhydrous K₂CO₃.

  • Reaction: Stir at 25°C for 2 hours. The mild base facilitates intramolecular cyclization without risking epimerization.

  • Self-Validation Checkpoint (LC-MS/MS):

    • Pass Criteria: The bromohydrin peak must be < 0.5% relative to the epoxide product. The reaction is self-indicating as the byproduct (KBr) precipitates out of the acetone solution.

Step 3: Regioselective Amine Coupling
  • Setup: Combine the (R)-epoxide (1.0 eq) and the chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1.1 eq), in toluene.

  • Reaction: Heat the mixture to 110°C for 12 hours.

  • Self-Validation Checkpoint (NMR/HPLC):

    • Pass Criteria: Disappearance of the epoxide signals in ¹H-NMR (δ 2.7-3.2 ppm) and formation of the amino-alcohol. Diastereomeric excess (de) must be > 99.5%[4].

Step 4: Global Deprotection
  • Setup: Transfer the coupled product to a high-pressure hydrogenation vessel. Dissolve in methanol and add 10% Pd/C catalyst (10% w/w).

  • Reaction: Pressurize with H₂ gas to 50 psi and stir at 25°C for 6 hours. This step simultaneously cleaves the N-benzyl and O-benzyl protecting groups.

  • Self-Validation Checkpoint (Mass Spectrometry):

    • Pass Criteria: Complete shift from the protected mass to the target mass of formoterol (m/z 345.18 [M+H]⁺).

Quantitative Process Metrics

The table below summarizes the expected quantitative data and critical validation metrics for the asymmetric synthesis workflow, demonstrating the high efficiency of the catalytic approach.

Reaction StepReagents & CatalystsTemp (°C)Time (h)Yield (%)Stereochemical Purity
1. Asymmetric Reduction Borane-THF, CBS Catalyst-20492%> 99.5% ee
2. Epoxide Formation K₂CO₃, Acetone25295%N/A (Retention)
3. Amine Coupling Toluene (Neat/High Conc.)1101284%> 99.5% de
4. Global Deprotection 10% Pd/C, H₂ (50 psi), MeOH25698%> 99.5% ee

References

Sources

Application Notes and Protocols for the Investigation of 3-Methoxy Phenylglycinol in Anti-Diabetic Drug Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating 3-Methoxy Phenylglycinol as a Novel Anti-Diabetic Agent

The global prevalence of diabetes mellitus continues to rise, creating an urgent need for novel therapeutic agents that can effectively manage hyperglycemia and its associated complications.[1] Phenolic compounds, abundant in plant-based diets, have garnered significant attention for their potential anti-diabetic properties.[2][3][4][5][6] These compounds can exert their beneficial effects through various mechanisms, including improving insulin sensitivity, reducing oxidative stress, and modulating key enzymes involved in carbohydrate metabolism.[2][5][6]

Phenylglycinol and its derivatives are important chiral building blocks in medicinal chemistry, often incorporated into more complex molecules to enhance their biological activity.[7] The convergence of a phenolic moiety (the 3-methoxy phenyl group) and a pharmacologically relevant scaffold (phenylglycinol) presents a compelling case for the investigation of 3-methoxy phenylglycinol as a potential novel anti-diabetic agent. This document provides a comprehensive guide for researchers to synthesize, screen, and evaluate the anti-diabetic potential of 3-methoxy phenylglycinol and its derivatives.

The proposed investigation follows a logical progression from the known anti-diabetic properties of phenolic compounds to the specific, unexplored potential of 3-methoxy phenylglycinol.

G A Known Anti-Diabetic Phenolic Compounds (e.g., Resveratrol, Quercetin) B Established Mechanisms: - Antioxidant - Enzyme Inhibition - Improved Insulin Sensitivity A->B Exhibit D 3-Methoxy Phenylglycinol: A Novel Combination of Phenolic and Phenylglycinol Structures A->D Shares structural features with C Phenylglycinol Scaffold: A key building block in medicinal chemistry C->D Is a derivative of E Hypothesis: 3-Methoxy Phenylglycinol possesses anti-diabetic properties D->E Leads to F Proposed Research: - In Vitro Screening - In Vivo Efficacy Studies E->F Requires validation through

Caption: Logical framework for investigating 3-methoxy phenylglycinol.

Part 1: Synthesis of (R)-3-Methoxy Phenylglycinol

The synthesis of chiral phenylglycinol derivatives is a well-established process in organic chemistry. The following protocol outlines a potential route for the synthesis of (R)-3-methoxy phenylglycinol, starting from commercially available 3-methoxybenzaldehyde.

Experimental Workflow: Synthesis of (R)-3-Methoxy Phenylglycinol

G A Step 1: Cyanosilylation of 3-Methoxybenzaldehyde B Intermediate: 2-((trimethylsilyl)oxy)-2-(3-methoxyphenyl)acetonitrile A->B C Step 2: Reduction of the Nitrile B->C D Product: (R)-3-Methoxy Phenylglycinol C->D E Purification: Column Chromatography D->E F Characterization: NMR, Mass Spectrometry E->F

Caption: Workflow for the synthesis of (R)-3-methoxy phenylglycinol.

Protocol 1: Synthesis of (R)-3-Methoxy Phenylglycinol

Materials:

  • 3-Methoxybenzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral catalyst (e.g., a chiral titanium or zinc complex)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reducing agent (e.g., Lithium aluminum hydride, borane-tetrahydrofuran complex)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Cyanosilylation:

    • To a solution of 3-methoxybenzaldehyde in anhydrous dichloromethane under an inert atmosphere, add the chiral catalyst.

    • Cool the reaction mixture to the appropriate temperature (typically between -78°C and 0°C).

    • Slowly add trimethylsilyl cyanide (TMSCN) dropwise.

    • Stir the reaction for the specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude cyanohydrin intermediate.

  • Reduction:

    • Dissolve the crude cyanohydrin in an anhydrous solvent such as tetrahydrofuran (THF).

    • Slowly add the solution to a suspension of a suitable reducing agent (e.g., LiAlH₄) in THF at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Screening for Anti-Diabetic Activity

A panel of in vitro assays should be employed to screen for the potential anti-diabetic activities of 3-methoxy phenylglycinol. These assays target key pathways and enzymes involved in glucose homeostasis.

Protocol 2: α-Glucosidase Inhibition Assay

Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia.[5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • 3-Methoxy phenylglycinol (test compound)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in buffer at various concentrations.

  • In a 96-well plate, add the α-glucosidase solution to each well.

  • Add the test compound or acarbose solutions to the respective wells and incubate.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Principle: DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which stimulate insulin secretion.[8][9] Inhibiting DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin release.[8][9][10]

Materials:

  • Recombinant human DPP-4

  • Gly-Pro-p-nitroanilide (GGPNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • 3-Methoxy phenylglycinol (test compound)

  • Sitagliptin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and sitagliptin in buffer.

  • Add the DPP-4 enzyme solution to each well of a 96-well plate.

  • Add the test compound or sitagliptin and pre-incubate.

  • Start the reaction by adding the GGPNA substrate.

  • Incubate at 37°C.

  • Measure the absorbance at 405 nm to quantify the release of p-nitroaniline.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Protocol 4: Glucose Uptake Assay in L6 Myotubes

Principle: This assay measures the ability of the test compound to stimulate glucose uptake in a skeletal muscle cell line, a key target for insulin action.

Materials:

  • L6 rat skeletal muscle cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 3-Methoxy phenylglycinol (test compound)

  • Insulin (positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate L6 myoblasts into myotubes in a multi-well plate.

  • Starve the cells in serum-free medium.

  • Treat the cells with the test compound or insulin in KRH buffer.

  • Add the radiolabeled or fluorescent glucose analog and incubate.

  • Wash the cells with ice-cold buffer to stop the uptake.

  • Lyse the cells and measure the radioactivity or fluorescence.

  • Normalize the data to the protein content of each well.

Protocol 5: AMPK Activation Assay

Principle: AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, promotes glucose uptake and utilization.[10][11] Many anti-diabetic agents, including metformin, act through AMPK activation.[10][11][12]

Materials:

  • HepG2 or C2C12 cells

  • Cell lysis buffer

  • Antibodies against total AMPK and phosphorylated AMPK (p-AMPK)

  • Western blotting reagents and equipment

  • 3-Methoxy phenylglycinol (test compound)

  • AICAR (positive control)

Procedure:

  • Culture the cells and treat them with the test compound or AICAR for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against p-AMPK and total AMPK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Hypothetical In Vitro Screening Data
Assay3-Methoxy Phenylglycinol (IC₅₀/EC₅₀)Positive Control (IC₅₀/EC₅₀)
α-Glucosidase Inhibition15.2 µMAcarbose: 5.8 µM
DPP-4 Inhibition25.8 µMSitagliptin: 0.1 µM
Glucose Uptake (L6 cells)8.9 µMInsulin: 100 nM
AMPK Activation (HepG2)12.5 µMAICAR: 500 µM

Part 3: In Vivo Efficacy Studies in a Diabetic Animal Model

Promising results from in vitro screening warrant further investigation in an animal model of diabetes to assess the in vivo efficacy and safety of 3-methoxy phenylglycinol. The streptozotocin (STZ)-induced diabetic rat model is a widely used and well-characterized model for type 1 diabetes, while a high-fat diet/STZ model can be used for type 2 diabetes.

Experimental Workflow: In Vivo Efficacy Study

G A Acclimatization of Animals B Induction of Diabetes (e.g., with STZ) A->B C Grouping of Animals: - Normal Control - Diabetic Control - Test Compound Groups - Standard Drug Group B->C D Daily Oral Administration of Test Compound/Vehicle C->D E Monitoring: - Body Weight - Fasting Blood Glucose D->E F Terminal Blood Collection and Tissue Harvesting D->F G Biochemical and Histopathological Analysis F->G

Caption: Workflow for an in vivo anti-diabetic efficacy study.

Protocol 6: Evaluation of Anti-Hyperglycemic Activity in STZ-Induced Diabetic Rats

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • 3-Methoxy phenylglycinol (test compound)

  • Metformin or Glibenclamide (standard drug)

  • Glucometer and test strips

  • Kits for biochemical assays (e.g., HbA1c, insulin, lipid profile)

Procedure:

  • Induction of Diabetes: After acclimatization, induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Grouping and Treatment:

    • Group I: Normal control (vehicle)

    • Group II: Diabetic control (vehicle)

    • Group III & IV: Diabetic rats treated with 3-methoxy phenylglycinol at two different doses.

    • Group V: Diabetic rats treated with the standard drug.

  • Drug Administration: Administer the test compound and standard drug orally once daily for a period of 28 days.

  • Monitoring: Record body weight and fasting blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT on the last day of the study.

  • Sample Collection and Analysis: At the end of the study, collect blood samples for the analysis of HbA1c, serum insulin, and lipid profile. Harvest the pancreas for histopathological examination.

Hypothetical In Vivo Data
ParameterDiabetic Control3-Methoxy Phenylglycinol (Low Dose)3-Methoxy Phenylglycinol (High Dose)Metformin
Fasting Blood Glucose (mg/dL) - Day 28 350 ± 25210 ± 20150 ± 15145 ± 18
HbA1c (%) 9.8 ± 0.77.5 ± 0.56.2 ± 0.46.0 ± 0.5
Change in Body Weight (g) -15 ± 5+5 ± 3+12 ± 4+10 ± 3
Serum Insulin (µU/mL) 2.5 ± 0.44.8 ± 0.66.5 ± 0.76.8 ± 0.8
*p < 0.05 compared to Diabetic Control

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial investigation of 3-methoxy phenylglycinol as a potential anti-diabetic agent. Positive results from these studies, particularly a clear dose-dependent effect in the in vivo model, would provide a strong rationale for further preclinical development. Future studies should focus on elucidating the precise molecular mechanism of action, conducting pharmacokinetic and toxicological studies, and synthesizing and screening related derivatives to establish structure-activity relationships (SAR). The structural simplicity and synthetic accessibility of 3-methoxy phenylglycinol make it an attractive starting point for a medicinal chemistry program aimed at developing novel and effective treatments for diabetes.

References

  • Mechanistic Insight into Phenolic Compounds in Mitigating Diabetic Complications Induced by Advanced Glyc
  • Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. (n.d.).
  • Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies - ResearchG
  • How to Optimize the Synthesis of 3-Methoxyphenol? - FAQ - Guidechem. (2023, January 28).
  • One-pot synthesis of (R)- and (S)
  • Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. (n.d.).
  • The Antidiabetic Mechanisms of Polyphenols Related to Increased Glucagon-Like Peptide-1 (GLP1) and Insulin Signaling - MDPI. (2017, May 30).
  • Dietary phenolic compounds as promising therapeutic agents for diabetes and its complications: A comprehensive review - PMC. (n.d.).
  • View of Mechanisms of Action of Flavonoids in the Management of Diabetes mellitus. (2021, October 15).
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. (2024, February 3).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • Diabetes and CVD module 2: clinical pharmacology of anti-diabetes drugs. (2021, February 10).
  • Anti-diabetic effect of Biological activities of 2-(4- [(2-hydroxy benzyl) amino]-phenyl amino-methyl)
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010, February 26).
  • Benzimidazole Derivatives as Antidiabetic Agents - Hilaris Publisher. (2015, July 25).
  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol - MDPI. (2024, September 24).
  • Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19 - eGrove - University of Mississippi. (n.d.).
  • CN102863343A - Preparation and synthesis method of chiral (R)
  • The (Poly)phenol-Carbohydrate Combination for Diabetes: Where Do We Stand? - PMC. (2023, February 16).
  • Analysis of multi-disease targeting effect of phytochemicals by AMPK stimulation– diabetes: A computational approach - AccScience Publishing. (2023, September 12).
  • Examples of bio‐active phenylglycinol‐based compounds.
  • Association of plasma free-3-methoxy-4-hydroxyphenyl (ethylene)
  • Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3 - MDPI. (2022, March 8).

Sources

Design of Norepinephrine Reuptake Inhibitors Using Chiral Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Norepinephrine Reuptake Inhibitor Design

The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1][2] Inhibition of the NET has proven to be a successful therapeutic strategy for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and depression.[1][3] The design of potent and selective norepinephrine reuptake inhibitors (NRIs) is a key focus of modern medicinal chemistry. A fundamental aspect of this design process is the careful consideration of stereochemistry.[4][5]

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the interaction between a drug and its biological target.[6][7] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[8][9] In the context of NRIs, one enantiomer often displays significantly higher affinity and selectivity for the NET compared to its counterpart.[10][11] Therefore, the development of enantiomerically pure NRIs is a critical objective to maximize therapeutic efficacy and minimize off-target effects.[12]

This comprehensive guide provides an in-depth exploration of the design of NRIs using chiral scaffolds. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for synthesis and biological evaluation, and present data in a clear and comparative format. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel CNS therapeutics.

The Norepinephrine Synapse: A Target for Therapeutic Intervention

Norepinephrine signaling is a complex process involving its synthesis, release, receptor binding, and reuptake. Understanding this pathway is essential for the rational design of NRIs.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 Synaptic_Cleft NE_vesicle->Synaptic_Cleft Exocytosis NET Norepinephrine Transporter (NET) Cytosol Cytosol NET->Cytosol Recycled/Metabolized alpha2_receptor α2-Adrenergic Receptor (Autoreceptor) Synaptic_Cleft->NET Reuptake Synaptic_Cleft->alpha2_receptor Negative Feedback Adrenergic_Receptors Adrenergic Receptors (α1, β1, β2) Synaptic_Cleft->Adrenergic_Receptors Binding Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptors->Signaling_Cascade Activation NRI Norepinephrine Reuptake Inhibitor (NRI) NRI->NET Blockade Start Starting Materials: (3R)-N-methyl-3-hydroxy-3-phenylpropylamine 2-Iodotoluene Reaction Ullmann Condensation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Salt_Formation Hydrochloride Salt Formation & Precipitation Workup->Salt_Formation Purification Recrystallization Salt_Formation->Purification Final_Product (R)-Atomoxetine HCl Purification->Final_Product

Workflow for the synthesis of (R)-Atomoxetine HCl.

Protocol 1: Synthesis of (R)-Atomoxetine Hydrochloride

This protocol outlines the coupling of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-iodotoluene via an Ullmann condensation reaction. [13] Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
(3R)-N-methyl-3-hydroxy-3-phenylpropylamineC₁₀H₁₅NO165.23
2-IodotolueneC₇H₇I218.04
Potassium PhosphateK₃PO₄212.27
Copper(I) IodideCuI190.45
TolueneC₇H₈92.14
Hydrochloric Acid (10% in Ethyl Acetate)HCl36.46
IsopropanolC₃H₈O60.10
Sodium HydroxideNaOH40.00
DichloromethaneCH₂Cl₂84.93
Ethyl AcetateC₄H₈O₂88.11

Procedure:

  • Reaction Setup: In a 3-necked 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (15 g, 90.8 mmol, >99% ee), potassium phosphate (28.9 g, 136.2 mmol), and copper(I) iodide (1.73 g, 9.8 mmol, 10 mol-%).

  • Solvent Addition: Add 60 mL of toluene to the flask to create a suspension.

  • Reactant Addition: Stir the suspension for 5 minutes, then add 2-iodotoluene (12.8 mL, 100 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture and wash the solid residue with toluene.

    • Combine the filtrate and washings.

    • Add 75 mL of water and stir for 10 minutes.

    • Separate the aqueous and organic layers.

    • Adjust the pH of the aqueous phase to 1-2 with 30% HCl.

    • Extract the aqueous phase with 60 mL of toluene.

    • To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.

    • Extract the basic aqueous phase with toluene.

    • Evaporate the combined organic phases under reduced pressure to yield an oil (approximately 25 g). [13]6. Salt Formation:

    • Redissolve the oil in 80 mL of toluene.

    • Warm the solution to 80°C.

    • Add 36 g of a 10% HCl-ethyl acetate solution dropwise.

    • A white solid will precipitate.

    • Allow the suspension to cool to room temperature and stand for 5 hours.

    • Filter the suspension and dry the solid in a vacuum oven at 50°C to yield approximately 22 g of (R)-Atomoxetine hydrochloride. [13]7. Recrystallization:

    • Place the obtained salt in a 100 mL flask and add 55 mL of isopropanol.

    • Heat to reflux until all solids dissolve.

    • Slowly cool the solution to room temperature to form colorless crystals.

    • Filter the crystals and dry under vacuum.

Part 2: Chiral Resolution - An Alternative Pathway to Enantiopure NRIs

While enantioselective synthesis is often the preferred route, chiral resolution of a racemic mixture remains a viable and industrially applicable method. [14][15]This process involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated based on their differential solubility. [3][16]

Protocol 2: Chiral Resolution of a Racemic Amine using Tartaric Acid

This protocol provides a general method for the resolution of a racemic primary amine, a common structural motif in many NRIs, using tartaric acid. [14] Materials and Reagents:

  • Racemic primary amine

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For maximum yield, cool the flask in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomeric salt in a mixture of water and dichloromethane.

    • Add sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (ee):

    • The ee of the recovered amine should be determined by a suitable analytical method, such as chiral HPLC.

Part 3: In Vitro Evaluation - Determining Potency and Selectivity

The initial biological characterization of a novel NRI involves determining its binding affinity for the norepinephrine transporter and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). [17][18]Radioligand binding assays are a standard method for this purpose. [19][20]

Protocol 3: Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET). [19] Materials and Reagents:

  • Membrane preparation from cells expressing hNET (e.g., CHO or HEK293 cells)

  • [³H]-Nisoxetine (Radioligand)

  • Desipramine (Reference compound and for determining non-specific binding)

  • Test compound

  • Incubation buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM NaCl

  • Glass fiber filters (GF/C), pre-treated with 0.1% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound and the reference compound (desipramine) in the incubation buffer.

    • In a 96-well plate, add the following to each well:

      • 25 µL of test compound or vehicle (for total binding) or 1 µM desipramine (for non-specific binding).

      • 25 µL of [³H]-Nisoxetine (final concentration of 1 nM).

      • 200 µL of the hNET membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters six times with 1 mL of ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to soak for at least 1 hour.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative In Vitro Data

The following table presents a comparison of the in vitro binding affinities of several chiral NRIs.

CompoundEnantiomerNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
Atomoxetine (R)4.577140017311
(S)69800220011.631.9
Reboxetine (S,S)1.1129>10,000117>9090
(R,R)101500>10,000150>1000
Bupropion (S)52>10,000528>19210.1
(R)420>10,0001990>23.84.7
Hydroxybupropion N/A1700>10,000>10,000>5.9>5.9

Note: Ki values can vary depending on the experimental conditions. The data presented here is a compilation from various sources for comparative purposes. [7]

Part 4: In Vivo Evaluation - Assessing Antidepressant-like Activity

In vivo models are essential for evaluating the therapeutic potential of novel NRIs. The tail suspension test is a widely used behavioral paradigm for screening potential antidepressant drugs in mice. [21][22][23]

Protocol 4: Tail Suspension Test in Mice

This protocol describes the procedure for conducting the tail suspension test to assess the antidepressant-like effects of a test compound. [21][22] Materials and Equipment:

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus (a box with a hook or bar for suspension)

  • Adhesive tape

  • Video recording equipment

  • Test compound and vehicle

Procedure:

  • Acclimation:

    • Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the hook or bar in the apparatus. The mouse should be positioned so that it cannot touch any surfaces.

  • Recording:

    • Record the behavior of the mouse for a total of 6 minutes.

  • Scoring:

    • The primary measure is the duration of immobility, which is defined as the time the mouse hangs passively without any movement.

    • Scoring can be done manually by a trained observer or using automated video tracking software.

    • Typically, the last 4 minutes of the 6-minute test are scored.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the groups treated with the test compound using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Part 5: Advanced In Vivo Techniques - Microdialysis

For a more detailed understanding of the neurochemical effects of an NRI, in vivo microdialysis can be employed to measure the extracellular concentrations of norepinephrine in specific brain regions of freely moving animals. [4][24][25]

Protocol 5: In Vivo Microdialysis for Norepinephrine Measurement

This protocol provides a general overview of the in vivo microdialysis procedure.

Materials and Equipment:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex, hippocampus).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect the dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • After collecting baseline samples, administer the test NRI.

    • Continue collecting dialysate samples to monitor the change in extracellular norepinephrine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the norepinephrine concentrations as a percentage of the baseline levels and compare the effects of the NRI over time.

Conclusion

The design and development of norepinephrine reuptake inhibitors with optimal therapeutic profiles is a multifaceted process that hinges on a deep understanding of stereochemistry. The use of chiral scaffolds is paramount in achieving the desired potency and selectivity. This guide has provided a comprehensive overview of the key considerations and experimental protocols involved in this endeavor, from enantioselective synthesis and chiral resolution to in vitro and in vivo pharmacological evaluation. By employing these methodologies with a clear understanding of the underlying scientific principles, researchers can advance the discovery of novel and improved treatments for a range of debilitating neurological and psychiatric disorders.

References

  • The Tail Suspension Test. Journal of Visualized Experiments. Available at: [Link]

  • Tail Suspension Test. IACUC. Available at: [Link]

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing. Available at: [Link]

  • Norepinephrine transporter. Wikipedia. Available at: [Link]

  • The Norepinephrine Transporter in Physiology and Disease. PubMed. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • The tail suspension test: a new method for screening antidepressants in mice. PubMed. Available at: [Link]

  • Asymmetric Synthesis. SlideShare. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. ScienceDirect. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and. ChemRxiv. Available at: [Link]

  • In Vivo Microdialysis Measures of Extracellular Norepinephrine in the Rat Amygdala during Sleep-wakefulness. Semantic Scholar. Available at: [Link]

  • (PDF) A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. ResearchGate. Available at: [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

  • Hydroxybupropion. Wikipedia. Available at: [Link]

  • Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis. The Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de. Available at: [Link]

  • Schematic representation of the sympathetic synapse. Norepinephrine is... ResearchGate. Available at: [Link]

  • Adrenal epinephrine and norepinephrine release to hypoglycemia measured by microdialysis in conscious rats. American Physiological Society Journal. Available at: [Link]

  • WO2006037055A1 - Synthesis of atomoxetine hydrochloride. Google Patents.
  • In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. PMC. Available at: [Link]

  • Stereochemistry and Its Role in Drug Design. Omics. Available at: [Link]

  • Process For Preparing Atomoxetine Hydrochloride. Quick Company. Available at: [Link]

  • How to Make Dot and Cross Diagrams. Superprof. Available at: [Link]

  • Enantiomerism. Deranged Physiology. Available at: [Link]

  • Assay Protocol Book. PDSP. Available at: [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. ResearchGate. Available at: [Link]

  • Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process. PubMed. Available at: [Link]

  • How to draw dot and cross diagrams. RSC Education. Available at: [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Neurotransmitter. Wikipedia. Available at: [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. Available at: [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Semantic Scholar. Available at: [Link]

  • Norepinephrine Signals Through Astrocytes To Modulate Synapses. PMC. Available at: [Link]

  • Norepinephrine changes behavioral state via astroglial purinergic signaling. bioRxiv. Available at: [Link]

  • Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. Smart.DHgate. Available at: [Link]

  • Safety profile of enantiomers vs. racemic mixtures: it's the same?. PMC. Available at: [Link]

  • Norepinephrine changes behavioral state through astroglial purinergic signaling. Science. Available at: [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. Available at: [Link]

  • Comparison of experimental IC50 values and those predicted by the QSAR... ResearchGate. Available at: [Link]

Sources

Synthesis of phenylethanolamine derivatives for metabolic syndrome

Application Note: Synthesis and Evaluation of Phenylethanolamine -Adrenergic Agonists for Metabolic Syndrome[1][2]

Executive Summary

Objective: To provide a comprehensive technical guide for the synthesis, purification, and biological validation of phenylethanolamine-based


Target Application:Rationale:




Therapeutic Mechanism & Signaling Pathway

The therapeutic value of phenylethanolamines in MetS relies on the specific activation of the Gs-protein coupled

Pathway Description[3]
  • Ligand Binding: The phenylethanolamine derivative binds to the

    
    -AR on the adipocyte membrane.
    
  • Transduction: Conformational change activates

    
    , stimulating Adenylyl Cyclase (AC).
    
  • Second Messenger: ATP is converted to cAMP.[1][2]

  • Effector Activation:

    • Lipolysis: PKA phosphorylates Perilipin and Hormone-Sensitive Lipase (HSL), releasing free fatty acids (FFAs) and glycerol.

    • Thermogenesis: PKA activates p38 MAPK, upregulating UCP1 transcription (uncoupling protein 1), leading to energy dissipation as heat.

Signaling Diagram

Beta3_PathwayAgonistPhenylethanolamineDerivativeReceptorβ3-AdrenergicReceptorAgonist->ReceptorBindingGsGs ProteinReceptor->GsActivationACAdenylylCyclaseGs->ACStimulatescAMPcAMPAC->cAMPATP -> cAMPPKAProtein Kinase A(PKA)cAMP->PKAActivatesHSLHormone SensitiveLipase (HSL)PKA->HSLPhosphorylationUCP1UCP1(Mitochondria)PKA->UCP1Transcription/ActivationLipolysisLipolysis(Glycerol Release)HSL->LipolysisTriglyceride HydrolysisHeatThermogenesis(Heat Gen)UCP1->HeatProton Leak

Figure 1: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

34

Chemical Synthesis Protocol

Strategy: The most robust route to chiral phenylethanolamines is the regioselective ring opening of enantiopure styrene oxides by amines. This method preserves the crucial (R)-configuration at the hydroxyl center, which is essential for

Retrosynthetic Logic
  • Core Scaffold: (R)-2-amino-1-phenylethanol.[5]

  • Key Reagents: (R)-Styrene oxide (commercially available) and a functionalized arylethylamine.

  • Critical Control: Temperature control is vital to prevent polymerization of the epoxide and bis-alkylation of the amine.

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart:(R)-Styrene OxideMixStep 1:Mix in iPrOH(Solvent)Start->MixAmineReactant:ArylethylamineAmine->MixRefluxStep 2:Reflux 80°C12-16 HoursMix->RefluxMonitorStep 3:Monitor TLC/LCMS(Disappearance of Epoxide)Reflux->MonitorWorkupStep 4:Evaporation &Acid-Base ExtractionMonitor->WorkupCompletePurifyStep 5:Recrystallization(e.g., EtOH/Hexane)Workup->PurifyFinalFinal Product:(R)-PhenylethanolaminePurify->Final

Figure 2: General synthetic workflow for epoxide ring-opening synthesis of phenylethanolamine agonists.

Detailed Protocol: Epoxide Ring Opening

Reagents:

  • (R)-Styrene oxide (1.0 eq)

  • Target Primary Amine (e.g., 4-nitrophenethylamine) (1.1 eq)

  • Solvent: Isopropanol (anhydrous) or Ethanol.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Target Amine (1.1 eq) in anhydrous isopropanol (concentration ~0.5 M).

  • Addition: Add (R)-Styrene oxide (1.0 eq) dropwise to the amine solution at room temperature.

    • Expert Note: Slow addition prevents localized high concentrations of epoxide, reducing dimer formation.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) under an inert atmosphere (

    
     or Ar). Stir for 12–16 hours.
    
  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the epoxide peak.

  • Workup:

    • Cool reaction to room temperature.[1][4]

    • Remove volatiles under reduced pressure (Rotavap).

    • Dissolve residue in Ethyl Acetate. Wash with water (x2) and Brine (x1).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Crude product is often an oil. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

    • Alternatively, convert to the HCl salt by adding 4M HCl in Dioxane, precipitating the solid for filtration.

Biological Validation Protocols

To validate the synthesized compounds for metabolic syndrome, researchers must demonstrate both functional receptor activation (cAMP) and physiological output (Lipolysis).

Protocol A: cAMP Accumulation Assay (Functional Potency)

Purpose: Determine the


Cell Line:

Steps:

  • Seeding: Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA + 0.5 mM IBMX). Seed 2,000–5,000 cells/well in a 384-well white opti-plate.

    • Note: IBMX is a PDE inhibitor, preventing cAMP degradation to ensure measurable signal accumulation.

  • Treatment: Add 5

    
    L of test compound (serial dilution in stimulation buffer). Incubate for 30–60 minutes at Room Temperature (RT).
    
    • Controls: Isoproterenol (Full non-selective agonist) and Mirabegron (Selective

      
       control).
      
  • Detection: Use a TR-FRET kit (e.g., LANCE Ultra cAMP or HTRF).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate for 1 hour at RT.

  • Readout: Measure fluorescence at 665 nm and 615 nm using a multimode plate reader.

  • Analysis: Plot FRET ratio (665/615) against log[Compound]. Calculate

    
     using a 4-parameter logistic fit.
    
Protocol B: Lipolysis Assay in 3T3-L1 Adipocytes

Purpose: Confirm that receptor activation translates to triglyceride hydrolysis (glycerol release). Cell Line: 3T3-L1 fibroblasts differentiated into adipocytes (Oil Red O positive).

Steps:

  • Differentiation: Culture 3T3-L1 cells in DMEM + 10% BCS. Induce differentiation (2 days post-confluence) using MDI cocktail (Methylisobutylxanthine, Dexamethasone, Insulin). Maintain for 8–10 days until lipid droplets form.

  • Starvation: On assay day, wash cells 2x with KRB (Krebs-Ringer Buffer) containing 4% Fatty Acid-Free BSA. Incubate in this buffer for 2 hours (serum starvation).

  • Stimulation: Replace buffer with fresh KRB/BSA containing the test compound (e.g., 10 nM – 10

    
    M). Incubate for 2–3 hours at 37°C.
    
  • Collection: Collect the supernatant.

  • Quantification: Measure Glycerol content using a colorimetric enzyme assay (Glycerol Kinase/Glycerol Phosphate Oxidase).

    • Reaction: Glycerol

      
       Quinoneimine dye (Absorbance at 540 nm).
      
  • Normalization: Normalize glycerol release to total protein content (BCA assay) of the cell lysate to account for well-to-well variation in cell density.

Structure-Activity Relationship (SAR) Guide

When optimizing phenylethanolamine derivatives for metabolic syndrome, the goal is high


Data Summary Table: Substituent Effects

Structural RegionModificationEffect on

Activity/Selectivity
Chiral Center (R)-OHEssential. (S)-isomers are typically 100x less potent.
Amine (N-Linker) UnsubstitutedPoor selectivity (hits

).
Amine (N-Linker) Bulky groups (e.g., phenylethyl)Increases Selectivity. The

-AR binding pocket accommodates larger hydrophobic groups than

.
Right-Hand Side Acetanilide / BiarylHigh potency. Found in Mirabegron and Solabegron.[6]
Phenyl Ring (Left) 3-Cl, 4-OH substitutionClassic catechol mimics; high potency but often poor oral bioavailability (rapid sulfation).

References

  • Takasu, T., et al. (2007). Mirabegron (YM178), a novel beta3-adrenoceptor agonist, exhibits bladder relaxant activity in rats without affecting blood pressure or heart rate. Journal of Pharmacology and Experimental Therapeutics.

  • Sier, K. S., et al. (2016).[7] Practical synthesis of Mirabegron, a novel β3-adrenoceptor agonist.[7] Journal of Chemical and Pharmaceutical Research.

  • Schena, G., & Caplan, M. J. (2019). Everything You Always Wanted to Know about β3-AR Agonists (But Were Afraid to Ask). Cells.[1][2][8][9][10][11][12][]

  • Zen-Bio Inc. Adipocyte Lipolysis Assay Kit Manual (LIP-1).

  • Ursino, M. G., et al. (2009). Structure-activity relationship of new beta 3-adrenergic receptor agonists.[14][15][6][10][11] European Journal of Medicinal Chemistry.

Application Note: Patent Landscape & Synthetic Protocols for 3-Methoxy Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Definition

The 3-methoxy substituted amino alcohol motif is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast class of adrenergic receptor antagonists (beta-blockers), serotonin-norepinephrine reuptake inhibitors (SNRIs like Venlafaxine), and analgesics (Tramadol analogs).[1]

From a patent perspective, this chemical space is a "minefield" of overlapping Markush structures.[1][2] The presence of the 3-methoxy group (often on an aryl ring) typically modulates metabolic stability (preventing rapid conjugation compared to phenols) and lipophilicity.[1][3]

Scope of this Guide

This application note bridges the gap between legal patent claims and wet-lab execution. We focus on two critical workflows:

  • Regioselective Synthesis: Avoiding IP infringement on established "Process Patents" by utilizing specific catalytic cycles.[1][3]

  • Chiral Resolution: Since most modern patents claim specific enantiomers (e.g., S-isomers for beta-blockers), we provide a protocol for optical resolution and purity assessment.

Strategic Patent Landscape Analysis

Before initiating synthesis, researchers must navigate the Freedom to Operate (FTO) landscape.[1][2] The following workflow illustrates how to filter patents based on the specific 3-methoxy motif.

FTO Decision Workflow

FTO_Workflow Start Start: Target Molecule Definition (3-Methoxy Amino Alcohol) Search Step 1: Markush Structure Search (Databases: SciFinder, Espacenet) Query: C07C 213/00 (Amino/Hydroxy Prep) Start->Search Filter1 Filter: Exact Match vs. Substructure? Search->Filter1 Match_Yes Direct Hit: Check Expiry & Status Filter1->Match_Yes Exact Structure Found Match_No No Direct Hit: Analyze Broad Claims Filter1->Match_No Novel Structure Process_Check Step 2: Process Patent Check (Is the *method* of synthesis protected?) Match_Yes->Process_Check Match_No->Process_Check Salt_Check Step 3: Salt/Polymorph Check (Are specific salts claimed?) Process_Check->Salt_Check Safe Green Light: Freedom to Operate Salt_Check->Safe No blocking claims Block Red Light: License Required or Design Around Salt_Check->Block Blocking claims found

Figure 1: Strategic Freedom-to-Operate (FTO) decision tree for 3-methoxy amino alcohol derivatives.

Application Note: Synthetic Protocols

Scenario

You are developing a generic process for a 1-(3-methoxyphenoxy)-3-amino-2-propanol derivative (similar to the beta-blocker class). The "Composition of Matter" patent has expired, but "Process Patents" regarding the epoxide ring-opening remain active.

Protocol 1: Regioselective Epoxide Ring Opening

Grounding: This protocol avoids traditional high-temperature reflux methods which often lead to bis-alkylation byproducts, a common subject of impurity-profile patents (e.g., EP0165682B1).[3]

Objective: Synthesize 1-(3-methoxyphenoxy)-3-(isopropylamino)propan-2-ol with >95% regioselectivity.

Materials
  • Substrate: 3-Methoxyphenol (CAS: 150-19-6)[1][3]

  • Reagent: Epichlorohydrin (Chiral S-form if enantioselectivity is required upstream)

  • Amine: Isopropylamine[1][3]

  • Catalyst: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[3]
    
  • Solvent: 2-Propanol (IPA) / Water[1][3]

Step-by-Step Methodology
  • Formation of the Glycidyl Ether (Intermediate A):

    • Charge a 3-neck flask with 3-Methoxyphenol (1.0 eq) and Epichlorohydrin (3.0 eq).[1][3] Note: Excess epichlorohydrin acts as solvent and drives reaction to mono-substitution.[3]

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (1.5 eq) and catalytic tetrabutylammonium bromide (TBAB, 0.05 eq).
      
    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][3]

    • Workup: Cool, filter salts, and distill off excess epichlorohydrin under vacuum. This yields the 3-(3-methoxyphenoxy)-1,2-epoxypropane.[1][3]

  • Regioselective Aminolysis (The Critical Step):

    • Dissolve Intermediate A in 2-Propanol.[1][3]

    • Cool to 0-5°C. Crucial: Low temperature favors the nucleophilic attack at the less hindered terminal carbon (regiocontrol).[3]

    • Add Isopropylamine (2.5 eq) dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Check HPLC for the "bis-amine" impurity (dimer).[1][3] If <0.5%, proceed.[1][3]

  • Isolation:

    • Concentrate in vacuo.[1][3][4][5]

    • Dissolve residue in EtOAc, wash with water and brine.[1][3]

    • Precipitate as the HCl salt by adding 1M HCl in ether.[1][3]

Reaction Scheme Visualization:

Synthesis_Scheme Reactant1 3-Methoxyphenol Intermediate Epoxide Intermediate (3-(3-methoxyphenoxy)-1,2-epoxypropane) Reactant1->Intermediate K2CO3, TBAB, 60°C Reactant2 Epichlorohydrin Reactant2->Intermediate Product Target Amino Alcohol (Regioisomer A) Intermediate->Product iPr-NH2, 0°C -> RT Byproduct Bis-alkylated Impurity (Avoided via Temp Control) Intermediate->Byproduct High Temp / Low Amine Eq

Figure 2: Synthetic pathway emphasizing the regioselective control point at the aminolysis stage.

Protocol 2: Chiral Resolution & Analysis

Grounding: Many 3-methoxy amino alcohols (e.g., analogs of Phenylephrine) are active only as single enantiomers.[1][3] Patent US8455692B2 demonstrates the industrial utility of diastereomeric salt resolution over expensive asymmetric synthesis for bulk scale.

Objective: Resolve the racemic amino alcohol into the (S)-enantiomer.

Methodology
  • Salt Formation:

    • Dissolve the racemic free base (from Protocol 1) in Methanol.

    • Add (R)-Naproxen (1.0 eq) or (L)-Tartaric Acid (0.5 eq) as the resolving agent.[1][3] Note: (R)-Naproxen is often superior for aryl-amino alcohols due to pi-stacking interactions.[1][3]

    • Heat to reflux to ensure complete dissolution.[1][3]

  • Crystallization:

    • Cool slowly to RT, then to 4°C overnight.

    • Filter the crystals.[1][3] The solid is typically enriched in one diastereomeric salt (e.g., S-Amino Alcohol · R-Naproxen).[1][3][6]

  • Liberation of Base:

    • Suspend crystals in water, basify with NaOH (pH 12), and extract with DCM.

  • Analytical Protocol (Chiral HPLC):

    • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][3]

    • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][3]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV @ 280 nm (targeting the 3-methoxy phenol chromophore).[1][3]

    • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Data Summary: Patent vs. Generic Benchmarks

ParameterPatent Claim (Typical)Generic Process TargetOptimization Strategy
Yield (Epoxide Step) 60-75%>85%Use Phase Transfer Catalyst (TBAB)
Regioselectivity 90:10>98:2Control Aminolysis Temp (<5°C)
Enantiomeric Purity >99% ee>99.5% eeRecrystallization of Diastereomeric Salt
Impurity (Bis-amine) <1.0%<0.1%High Amine Equivalents (excess recovered)

References

  • Warner Lambert Co LLC. (1988).[1][3] The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols. EP0165682B1.[1][3] European Patent Office.[3] Link

  • Symed Labs Ltd. (2012).[1][3] Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. US8455692B2.[1][3] United States Patent and Trademark Office.[1][3] Link

  • Dow Chemical Co. (1962).[1][3] Production of aromatic aminoalcohols. US3037057A.[1][3] United States Patent and Trademark Office.[1][3] Link

  • Celgene Corp. (2016).[1][3] Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. US20160031808A1.[1][3] United States Patent and Trademark Office.[1][3] Link

  • Kissei Pharmaceutical. (2008).[1][3] Amino alcohol derivatives, pharmaceutical compositions containing same and use thereof. AT-E399755-T1.[1][3] Link

Sources

The Methoxy Group's Pivotal Role in Beta-Agonist Receptor Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Nuanced Interplay Between Ligand and Receptor

Beta-adrenergic receptors (β-ARs), integral members of the G protein-coupled receptor (GPCR) superfamily, are central to the regulation of cardiovascular and respiratory functions.[1][2][3] Their activation by agonists initiates a signaling cascade, most commonly through the Gs protein pathway, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses such as bronchodilation and increased heart rate.[3][4] The development of selective β-agonists has been a cornerstone of therapeutics for asthma and chronic obstructive pulmonary disease (COPD).[5]

The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. This intricate dance of molecular recognition is governed by a complex interplay of electrostatic interactions, hydrogen bonding, and hydrophobic effects. Among the various functional groups employed by medicinal chemists to modulate these interactions, the seemingly simple methoxy group (-OCH3) stands out for its profound and often multifaceted influence on drug-receptor engagement.[6][7] This application note provides an in-depth exploration of the role of the methoxy group in enhancing the binding affinity of β-agonists, complete with detailed experimental protocols and computational insights.

The Physicochemical Character of the Methoxy Group: A Subtle Powerhouse

The methoxy group's influence on binding affinity stems from its unique electronic and steric properties. It is an electron-donating group through resonance, which can modulate the electronic environment of an aromatic ring, a common scaffold in β-agonists.[7] This can, in turn, influence the strength of interactions with specific amino acid residues within the receptor's binding pocket.

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors like serine or threonine residues in the receptor. Its methyl component, while small, contributes to the overall lipophilicity of the molecule, which can impact how the ligand partitions into the cell membrane and accesses the receptor's binding site.[8] The strategic placement of a methoxy group can therefore fine-tune the delicate balance of forces that govern high-affinity binding.

Signaling Cascade of Beta-Adrenergic Receptors

The binding of a β-agonist to its receptor triggers a conformational change that initiates a well-defined signaling cascade. This process is fundamental to the therapeutic effects of these drugs.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Beta-Agonist Receptor Beta-Adrenergic Receptor (7-TM) Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activation ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Muscle Relaxation) Phosphorylation->Response Leads to

Caption: Beta-adrenergic receptor signaling pathway.

Structure-Activity Relationship (SAR): The Methoxy Advantage in Beta-Agonists

The impact of the methoxy group on binding affinity is best illustrated through the structure-activity relationships of known β-agonists. Long-acting β2-agonists (LABAs) like formoterol and the investigational drug carmoterol, both feature methoxy groups and exhibit high binding affinity and selectivity.[5][9]

For instance, carmoterol possesses a p-methoxyphenyl group on its amine side chain, which has been shown to be critical for its high affinity and selectivity for the β2-AR over the β1-AR.[5] Similarly, the methoxy-phenyl-alkyl tail of formoterol contributes to its long duration of action, in part by influencing its interaction with the cell membrane and the receptor.[8]

CompoundMethoxy Group Presenceβ2-AR Binding Affinity (pKi)β1-AR Binding Affinity (pKi)Selectivity (β2/β1)Reference
Formoterol Yes8.26.25~89-fold[9]
Salmeterol No (has a different lipophilic tail)8.35.7~400-fold[9]
Carmoterol YesHigh (53-fold higher than for β1)Lower53-fold[5]
Albuterol No5.834.71~13-fold[9]

Note: This table provides a comparative overview. Direct comparisons are most valid between compounds with similar core structures. While salmeterol, which lacks a methoxy group in its side chain, also displays high affinity, its prolonged action is attributed to a different mechanism involving an "exosite" on the receptor.[10][11] The data suggests that the methoxy group is a key contributor to the high affinity and selectivity of certain classes of β-agonists.

Experimental Protocol: Competitive Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol details a robust method for determining the binding affinity of a test compound (e.g., a methoxy-containing β-agonist) for the β2-adrenergic receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human β2-adrenergic receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist.

  • Test Compound: Methoxy-substituted β-agonist of interest.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Brandel or Millipore manifold.

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Protocol Workflow:

radioligand_binding_assay start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand ([3H]-DHA) - Test Compound Dilutions - Assay Buffer start->prepare_reagents setup_tubes Set up Assay Tubes: - Total Binding (Buffer) - Non-specific Binding (Propranolol) - Competition (Test Compound) prepare_reagents->setup_tubes incubation Incubation: Add Receptor Membranes, Radioligand, and Test Compound/ Controls to tubes. Incubate at 25°C for 60-90 min. setup_tubes->incubation filtration Rapid Filtration: Separate bound from free radioligand by vacuum filtration through glass fiber filters. incubation->filtration washing Wash Filters: Wash filters with ice-cold assay buffer to remove unbound radioligand. filtration->washing scintillation Scintillation Counting: Place filters in vials with scintillation fluid and count radioactivity (CPM). washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration in ice-cold assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd for the receptor.

    • Prepare the non-specific binding control solution (10 µM Propranolol).

  • Assay Setup:

    • In a 96-well plate or individual tubes, set up the following in triplicate:

      • Total Binding: 50 µL assay buffer.

      • Non-specific Binding (NSB): 50 µL of 10 µM Propranolol.

      • Competition: 50 µL of each dilution of the test compound.

  • Incubation:

    • To each well/tube, add 100 µL of the diluted receptor membrane preparation.

    • Add 50 µL of the [3H]-DHA solution to all wells/tubes.

    • The final assay volume is 200 µL.

    • Incubate the plate/tubes at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using the filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Vortex and allow to sit for at least 4 hours before counting.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Computational Approaches: Molecular Docking

Molecular docking provides a powerful in-silico tool to visualize and predict the binding of ligands to their receptors. This approach can offer valuable insights into the specific interactions that contribute to binding affinity, including those involving the methoxy group.

Workflow for Molecular Docking:

molecular_docking start Start prepare_receptor Prepare Receptor Structure: - Obtain PDB file of β2-AR - Remove water and co-ligands - Add hydrogens and assign charges start->prepare_receptor prepare_ligand Prepare Ligand Structure: - Draw 2D structure of methoxy-agonist - Convert to 3D and minimize energy start->prepare_ligand define_pocket Define Binding Pocket: - Identify key amino acid residues - Define the grid box for docking prepare_receptor->define_pocket prepare_ligand->define_pocket docking_run Run Docking Simulation: - Use software like AutoDock or GOLD - Generate multiple binding poses define_pocket->docking_run analyze_poses Analyze Binding Poses: - Score and rank the poses - Visualize interactions (H-bonds, etc.) docking_run->analyze_poses interpretation Interpret Results: - Identify key interactions of the methoxy group - Correlate with experimental data analyze_poses->interpretation end End interpretation->end

Caption: Workflow for molecular docking of a beta-agonist.

Molecular docking studies have revealed that the binding of β-agonists to the β2-AR involves key interactions with residues such as Asp113, Ser203, Ser204, and Ser207.[12][13] The methoxy group can participate in these interactions, for example, by forming a hydrogen bond with a serine residue or by engaging in hydrophobic interactions with other non-polar residues in the binding pocket. For example, in the case of salmeterol, while it lacks a methoxy group, the ether oxygen in its side chain is crucial for its high-affinity binding, highlighting the importance of strategically placed oxygen atoms.[14] Computational models can be used to predict how the introduction of a methoxy group at different positions on the agonist scaffold would alter these interactions and, consequently, the binding affinity.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The methoxy group, though small, exerts a significant influence on the binding affinity of β-agonists for their receptors. Its ability to act as a hydrogen bond acceptor and to modulate the electronic and lipophilic properties of a molecule makes it a versatile tool for optimizing ligand-receptor interactions. The judicious placement of a methoxy group can lead to enhanced potency, selectivity, and a favorable pharmacokinetic profile. The experimental and computational protocols outlined in this application note provide a framework for the systematic investigation of the role of the methoxy group and other functional groups in the design and development of novel β-adrenergic receptor agonists.

References

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. Retrieved from [Link]

  • Toll, L., et al. (2012). Thermodynamics and Docking of Agonists to the β2-Adrenoceptor Determined Using -4-Methoxyfenoterol as the Marker Ligand. Molecular Pharmacology, 81(3), 389-400. Available at: [Link]

  • Rockman, H. A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e969. Available at: [Link]

  • Green, S. A., et al. (1998). Identification of a key amino acid of the beta2-adrenergic receptor for high affinity binding of salmeterol. Molecular Pharmacology, 54(4), 616-622. Available at: [Link]

  • Kolb, P., et al. (2013). Conformation Guides Molecular Efficacy in Docking Screens of Activated β-2 Adrenergic G Protein Coupled Receptor. ACS Chemical Biology, 8(5), 1023-1032. Available at: [Link]

  • Al-Shakliah, N. S., et al. (2025). molecular docking analysis of clinically deployed respiratory drugs on beta-2 adrenergic and muscarinic acetylcholine receptors: towards the rational design of novel dual-target ligands. Brazilian Journal of Biology, 85, e273398. Available at: [Link]

  • Ahmad, I., et al. (2025). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR). Molecules, 30(13), 5432. Available at: [Link]

  • Khan, M. S., et al. (2024). DESIGN, MOLECULAR DOCKING, MOLECULAR DYNAMICS, AND EVALUATION OF NOVEL LIGANDS TARGETING BETA-2 ADRENERGIC RECEPTOR FOR ASTHMA THERAPEUTICS. Journal of Population Therapeutics and Clinical Pharmacology, 31(12), 123-135. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. Retrieved from [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Springer Nature Experiments. Retrieved from [Link]

  • Zhou, J., et al. (2021). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 64(6), 2821-2866. Available at: [Link]

  • Salo, O. M., et al. (2021). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. The Journal of Physical Chemistry B, 125(23), 6135-6147. Available at: [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]

  • Surface Plasmon Resonance Sensor for Detection of β-Agonists. (n.d.). Ushio's technology periodical, "Light Edge". Retrieved from [Link]

  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Cazzola, M., et al. (2011). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 163(1), 4-17. Available at: [Link]

  • Linden, A., et al. (1993). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. European Journal of Pharmacology, 244(2), 163-171. Available at: [Link]

  • Masureel, M., et al. (2018). 6MXT: Crystal structure of human beta2 adrenergic receptor bound to salmeterol and Nb71. RCSB PDB. Retrieved from [Link]

  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(10), 4522-4530. Available at: [Link]

  • Procopiou, P. A., et al. (2009). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. Journal of Medicinal Chemistry, 52(8), 2345-2354. Available at: [Link]

  • Masureel, M., et al. (2019). Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. Nature Chemical Biology, 15(4), 363-371. Available at: [Link]

  • Beattie, D., et al. (2012). An investigation into the structure–activity relationships associated with the systematic modification of the β2-adrenoceptor agonist indacaterol. Bioorganic & Medicinal Chemistry Letters, 22(19), 6290-6295. Available at: [Link]

  • Benyhe, S., et al. (2003). Binding characteristics of [3H]14-methoxymetopon, a high affinity mu-opioid receptor agonist. Neurochemistry International, 43(1), 1-8. Available at: [Link]

  • Moore, R. H., et al. (2007). Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization. American Journal of Respiratory Cell and Molecular Biology, 36(4), 454-461. Available at: [Link]

  • Rong, Y., et al. (1999). Probing the salmeterol binding site on the beta 2-adrenergic receptor using a novel photoaffinity ligand, [(125)I]iodoazidosalmeterol. Biochemistry, 38(35), 11278-11286. Available at: [Link]

  • Kikkawa, H., et al. (1999). Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists. Molecular Pharmacology, 56(5), 875-883. Available at: [Link]

  • Shiroishi, M., et al. (2012). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. In: Maenaka, K. (eds) Host-Pathogen Interactions. Methods in Molecular Biology, vol 915. Humana Press, Totowa, NJ. Available at: [Link]

  • Gobbi, M., et al. (2012). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. International Journal of Molecular Sciences, 13(12), 15994-16013. Available at: [Link]

  • Parravicini, C., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry, 7, 922. Available at: [Link]

  • Roth, B. L. (2016). How ligands illuminate GPCR molecular pharmacology. Neuropharmacology, 104, 4-13. Available at: [Link]

  • Effect of methoxy substitution on BZD binding affinity. (n.d.). ResearchGate. Retrieved from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. Retrieved from [Link]

  • Fuxe, K., et al. (2012). Contribution of heteromerization to G protein-coupled receptor function. Neuropharmacology, 62(7), 2181-2190. Available at: [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Delving into the Signaling Orchestra of G Protein-Coupled Receptors. (2023, September 26). PharmaFeatures. Retrieved from [Link]

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do not dispose of (S)-2-Amino-2-(3-methoxyphenyl)ethanol down the drain.

This compound is a chiral amino alcohol intermediate. While valuable for synthesis, its disposal requires strict adherence to hazardous waste protocols due to its potential for corrosivity and acute toxicity .

  • Primary Hazard: Skin/Eye Corrosion (Category 1B/1) and Acute Toxicity.[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: Keep separate from oxidizers and strong acids to prevent exothermic reactions or the release of toxic fumes.

Chemical Profile & Hazard Identification

To ensure safe handling, we must first validate the chemical identity and its associated risks. This compound is often used as a chiral building block; its stereochemistry (S-enantiomer) does not alter its disposal classification compared to the racemate.

Table 1: Physicochemical & Safety Data
PropertySpecification
Chemical Name (S)-2-Amino-2-(3-methoxyphenyl)ethanol
CAS Number 1213016-49-9 (Free base) / 2095772-96-4 (HCl salt)
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Physical State Solid (White to off-white powder)
Acidity/Basicity Basic (Amine functional group)
GHS Classification Danger H314: Causes severe skin burns and eye damage H302: Harmful if swallowed
RCRA Status Unlisted Hazardous Waste (Manage as D002 if pH > 12.5, otherwise Toxic)

Scientist's Note: Although specific toxicological data for this exact enantiomer may be sparse compared to common reagents, we adhere to the Precautionary Principle . We treat all amino-alcohol intermediates as Corrosive (Class 8) and Toxic (Class 6.1) until proven otherwise.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Scenario: You have expired, contaminated, or excess solid powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Content: "(S)-2-Amino-2-(3-methoxyphenyl)ethanol - Solid Waste"

    • Hazards: Check "Toxic" and "Corrosive."[2][3][4]

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates) in the same secondary containment bin.

  • Storage: Cap tightly. Store in a cool, dry satellite accumulation area (SAA) until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., Methanol, DCM, Ethyl Acetate).

  • Characterize the Solvent: The solvent dictates the primary waste stream (e.g., Halogenated vs. Non-Halogenated).

  • pH Check: If the solution is aqueous or has high water content, check the pH.

    • Warning: If mixed with strong acids during workup, ensure the solution has cooled completely before bottling.

  • Bulking:

    • Compatible: Can be bulked with standard organic solvent waste (Basic/Neutral).

    • Incompatible: DO NOT add to "Acid Waste" carboys. The amine group will react with acids, generating heat (exotherm) and potentially pressurizing the container.

  • Container: Use standard solvent safety carboys (HDPE or Steel, depending on solvent).

C. Spill Cleanup Procedure

Scenario: Powder spill on the benchtop.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a dust mask or work in a hood if powder is fine/aerosolized.

  • Containment: Cover the spill with a dry absorbent pad or inert material (vermiculite).

  • Neutralization (Optional but Recommended): If the spill is large, dampen a pad with dilute acetic acid (vinegar) to neutralize the basic amine residues gently, then wipe.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into a clear plastic bag, seal it, and place it inside the solid hazardous waste bin.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste. This ensures compliance with EPA regulations and prevents dangerous laboratory accidents.

DisposalWorkflow Start Waste: (S)-2-Amino-2-(3-methoxyphenyl)ethanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Toxic/Corrosive) SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (Segregate from Acids) Halo->HaloBin NonHaloBin Organic Solvent Waste Carboy (Segregate from Acids) NonHalo->NonHaloBin Warning CRITICAL STOP: Do NOT mix with Acid Waste streams HaloBin->Warning NonHaloBin->Warning

Figure 1: Segregation logic for amino-alcohol waste streams. Note the critical restriction against mixing with acid waste streams.[5][6]

Regulatory Compliance & Scientific Rationale

Why Incineration?

For pharmaceutical intermediates containing aromatic rings and amine functionalities (like the methoxyphenyl and amino groups here), incineration is the only method that guarantees complete destruction of the biological activity and chemical structure.

  • Mechanism: High-temperature combustion converts the carbon skeleton to CO₂, the nitrogen to N₂/NOx, and the methoxy group is oxidized.

  • EPA Code: If the waste exhibits a pH ≥ 12.5, it is classified as D002 (Corrosive) . If it does not meet the pH criteria but is toxic, it falls under general hazardous waste.

The "Amine-Acid" Hazard

A common lab accident involves pouring waste amines into a carboy designated for "Acid Waste" (containing H₂SO₄ or HCl).

  • The Chemistry:

    
    
    
  • The Risk: This neutralization is exothermic.[1] In a closed carboy, the rapid temperature rise can vaporize volatile solvents (like DCM), causing the container to bulge or rupture. Always segregate amines into the Basic or General Organic waste streams.

References

  • PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: (S)-2-Amino-2-(3-methoxyphenyl)ethanol CAS: 1213016-49-9 Physical State: White to off-white solid (Powder/Crystal) Primary Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).

Scientist-to-Scientist Note: While often classified primarily as an irritant, this compound belongs to the amino-alcohol class. In my experience, the "irritant" label understates the risk of mucous membrane damage upon inhalation of fine dusts. Furthermore, as a chiral intermediate, purity is paramount; your PPE protects the compound from biological contamination (nucleases/proteases) as much as it protects you from the chemical.

Risk Assessment & Mechanism of Hazard

To select the right PPE, we must understand the mechanism of injury.

  • Alkaline Hydrolysis (Skin/Eyes): As a primary amine, this compound is basic. Upon contact with moisture (sweat, tears), it generates a localized high pH environment that saponifies skin lipids, leading to irritation or dermatitis.

  • Inhalation (Respiratory): The solid form is often electrostatic. Fine particulates can bypass upper respiratory cilia, lodging in the bronchiole, causing inflammation (H335).

  • Solvent Carrier Effect: You will rarely handle this in isolation. Once dissolved (e.g., in Dichloromethane or Methanol), the solvent’s permeation properties dictate the glove breakthrough time, often carrying the amine through standard nitrile gloves.

PPE Decision Matrix

This matrix is designed for scalability—from milligram-scale weighing to gram-scale synthesis.

Protection ZoneLow Risk (Closed System / <10 mg)High Risk (Open Handling / >100 mg / Solution)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder is static)The sash is the primary barrier. N95 is added only if the powder is "flighty" to prevent inhalation during transfer.
Hand (Glove) Nitrile (4 mil, single layer)Double Glove: Laminate (inner) + Nitrile (outer)Standard nitrile degrades rapidly against amine-rich halogenated solvents. Double gloving provides a "time buffer" to change gloves upon splash.
Eye/Face Safety Glasses (Side shields)Chemical Splash GogglesGlasses allow dust entry from the top/bottom. Goggles seal the ocular cavity against airborne particulates.
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesForearms are the most common site of exposure during weighing. Tyvek sleeves prevent cuff contamination.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision logic for selecting PPE based on the state of matter and solvent system.

PPE_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution/Reaction State->Liquid Static Is Powder Static/Fine? Solid->Static Solvent Solvent Type? Liquid->Solvent HoodOnly Standard PPE: Nitrile + Safety Glasses (Work in Hood) Static->HoodOnly No EnhancedSolid Enhanced PPE: Add N95 Mask + Anti-static Gun Static->EnhancedSolid Yes Benign Water/Ethanol Solvent->Benign Aggressive DCM/DMF/THF Solvent->Aggressive StandardGlove Standard Nitrile Gloves Benign->StandardGlove BarrierGlove Double Glove: Silver Shield (Inner) + Nitrile (Outer) Aggressive->BarrierGlove

Figure 1: Decision tree for PPE selection based on physical state and solvent carrier risks.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: This is the moment of highest exposure risk due to static electricity dispersing the powder.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibrations affect accuracy, use a marble balance table within the hood.

  • Static Management: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

  • Technique:

    • Don fresh nitrile gloves.

    • Open the vial only inside the hood.

    • Use a disposable spatula. Never reuse spatulas for chiral compounds to avoid cross-contamination.

    • Self-Validation: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood. If the wipe turns yellow/discolored (rare, but possible with impurities), your transfer was messy.

B. Reaction Setup

Context: Dissolving the amine often generates a mild exotherm.

  • Solvent Addition: Add solvent slowly. If using chlorinated solvents (DCM), wear Silver Shield/Laminate gloves under nitrile. DCM permeates nitrile in <5 minutes, carrying the amine to your skin [1].

  • Visual Check: Ensure the solid is fully dissolved before adding reagents. Undissolved solids can lead to "hot spots" in the reaction.

C. Emergency Response (Spill/Exposure)[1]
ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not use vinegar (neutralization generates heat). Use water only.Seek medical attention if redness persists.
Eye Contact Irrigate immediately. Hold eyelids open. Time is tissue.Consult an ophthalmologist (alkaline burns can be deceptive).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Wipe area with dilute acetic acid (1%) to neutralize residues, then water.

Waste Disposal & Deactivation

Goal: Cradle-to-grave stewardship. Do not pour down the drain.

Disposal Workflow:

  • Segregation: Classify as "Basic Organic Waste" . Do not mix with acids (exotherm risk) or oxidizers.

  • Labeling: Clearly mark the tag with "Amino Alcohol - Irritant".

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers which may corrode over time with amines.

Waste_Flow Source Waste Generation Decision Liquid or Solid? Source->Decision SolidWaste Solid Waste (Contaminated Wipes/PPE) Decision->SolidWaste LiquidWaste Liquid Waste (Reaction Mother Liquor) Decision->LiquidWaste BinSolid Solid Hazardous Waste Bin (Double Bagged) SolidWaste->BinSolid BinLiquid Basic Organic Waste Carboy (pH > 7) LiquidWaste->BinLiquid

Figure 2: Waste segregation pathway for amino-alcohol contaminated materials.

References

  • PubChem. (n.d.). Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor.[3] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.